molecular formula C19H21ClN3NaO5S2 B10752440 Clamikalant sodium

Clamikalant sodium

カタログ番号: B10752440
分子量: 494.0 g/mol
InChIキー: SUEVHDKFEXAKAF-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clamikalant (sodium) is a potent and selective antagonist of the ultra-rapid delayed rectifier potassium current (IKur), which is primarily mediated by the Kv1.5 potassium channel. This channel is predominantly expressed in the atria of the human heart, making Clamikalant a compound of significant interest for investigating novel, atrial-selective therapeutic strategies for atrial fibrillation (AF) and other supraventricular arrhythmias. Its mechanism of action involves blocking the Kv1.5 channel, thereby prolonging the atrial action potential duration and effective refractory period without significantly affecting ventricular repolarization, which minimizes the risk of ventricular pro-arrhythmia. This selectivity underpins its core research value in electrophysiological studies, in vitro and ex vivo models of AF, and for probing the pathophysiological role of IKur in cardiac remodeling. Offered as a high-purity sodium salt to enhance solubility and bioavailability in experimental buffers and dosing solutions, Clamikalant (sodium) is an essential pharmacological tool for cardiovascular researchers aiming to develop safer antiarrhythmic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN3NaO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Clamikalant Sodium: An In-depth Technical Guide on its Mechanism of Action on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (formerly HMR 1098) is a pharmacological agent investigated for its potential therapeutic effects in cardiovascular diseases. This technical guide provides a comprehensive overview of its mechanism of action on cardiac ion channels, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows. The primary mechanism of action identified for this compound is the blockade of ATP-sensitive potassium (KATP) channels. Information regarding its effects on other cardiac ion channels, such as the fast sodium current (INa), L-type calcium current (ICaL), and the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, is not extensively available in the reviewed scientific literature.

Core Mechanism of Action: Blockade of ATP-Sensitive Potassium (KATP) Channels

This compound functions as a potent blocker of ATP-sensitive potassium (KATP) channels in cardiac myocytes. These channels play a crucial role in coupling the metabolic state of the cell to its electrical activity. Under conditions of metabolic stress, such as ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels, resulting in potassium efflux and shortening of the action potential duration (APD). This can contribute to arrhythmogenesis. By blocking these channels, this compound is proposed to prevent this APD shortening and exert an antiarrhythmic effect.

Quantitative Data on KATP Channel Blockade

The inhibitory effects of this compound on KATP channels have been quantified in several studies. The following tables summarize the available data on its potency.

Preparation Activator Measured Current IC50 Reference
Adult Rat Ventricular MyocytesPinacidilsKATP0.36 ± 0.02 µM[1]
Recombinant Kir6.2/SUR2APinacidilKATP0.30 ± 0.04 µM[1]

Note: The blocking effect of this compound on sKATP currents has been shown to be less effective during metabolic inhibition compared to when the channels are activated by pharmacological openers like pinacidil[1].

Subunit Selectivity of this compound

Initial reports suggested that this compound was a selective blocker of the sarcolemmal KATP channels in the ventricle, which are composed of Kir6.2 and SUR2A subunits. However, subsequent research has challenged this notion, indicating a broader spectrum of activity on different KATP channel isoforms.

Cell Type/Expression System KATP Channel Subunits Effect of this compound Reference
Mouse Ventricular MyocytesKir6.2/SUR2AInhibition at high concentrations (100 µM)[2]
Mouse Atrial MyocytesKir6.2/SUR1Effective inhibition at 10 µM[2]
COSm6 cellsRecombinant Kir6.2/SUR1More effective inhibition than Kir6.2/SUR2A[2]
Pancreatic IsletsKir6.2/SUR1Dose-dependent enhancement of insulin secretion[2]

This evidence suggests that this compound is not exclusively selective for SUR2A-containing KATP channels and also potently blocks SUR1-containing channels found in the atria and pancreas.

Experimental Protocols

The primary technique for characterizing the effects of this compound on cardiac ion channels is the patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents across the cell membrane.

Whole-Cell Patch-Clamp Recording of KATP Currents

Objective: To measure the effect of this compound on KATP currents in isolated cardiomyocytes.

1. Cell Preparation:

  • Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rat or mouse ventricles or atria).

  • The isolated cells are plated on glass coverslips for recording.

2. Solutions:

  • External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Pipette (Internal) Solution: To study KATP channels, the internal solution is typically ATP-free to maximize channel opening. It contains (in mM): KCl 140, MgCl2 2, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

  • Drug Application: this compound is dissolved in the external solution at desired concentrations. The KATP channel opener, pinacidil (e.g., 10-100 µM), is often used to activate the KATP current.

3. Electrophysiological Recording:

  • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • Voltage ramps or steps are applied to elicit membrane currents. For KATP currents, a ramp from -120 mV to +60 mV over 200 ms can be used.

  • The KATP current is measured as the difference between the current recorded in the presence of a KATP channel opener (e.g., pinacidil) and the baseline current.

  • The effect of this compound is determined by perfusing the cell with the drug-containing external solution and measuring the reduction in the activated KATP current.

Visualizations

Signaling Pathway of KATP Channel Modulation

KATP_Channel_Modulation cluster_0 Cardiac Myocyte Metabolic_Stress Metabolic Stress (e.g., Ischemia) ATP ATP levels decrease Metabolic_Stress->ATP KATP_Channel KATP Channel (Kir6.2/SURx) ATP->KATP_Channel opens K_efflux K+ Efflux KATP_Channel->K_efflux APD_Shortening Action Potential Duration Shortening K_efflux->APD_Shortening Arrhythmia Arrhythmia Risk APD_Shortening->Arrhythmia Clamikalant Clamikalant Sodium Clamikalant->KATP_Channel blocks

Caption: KATP channel activation pathway during metabolic stress and its inhibition by this compound.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start: Isolate Cardiomyocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Current patch->baseline opener Apply KATP Channel Opener (e.g., Pinacidil) baseline->opener record_activated Record Activated KATP Current opener->record_activated apply_clamikalant Apply this compound record_activated->apply_clamikalant record_blocked Record Blocked Current apply_clamikalant->record_blocked washout Washout Drug record_blocked->washout record_washout Record Washout Current washout->record_washout analysis Data Analysis: Calculate % Inhibition & IC50 record_washout->analysis

Caption: Workflow for assessing this compound's effect on KATP channels using patch-clamp.

Logical Relationship of Clamikalant's Effect

Clamikalant_Effect_Logic Clamikalant This compound KATP_Block KATP Channel Blockade Clamikalant->KATP_Block Prevent_K_Efflux Prevention of K+ Efflux during Ischemia KATP_Block->Prevent_K_Efflux Prevent_APD_Shortening Prevention of APD Shortening Prevent_K_Efflux->Prevent_APD_Shortening Antiarrhythmic_Effect Potential Antiarrhythmic Effect Prevent_APD_Shortening->Antiarrhythmic_Effect

Caption: Logical flow from this compound's molecular action to its potential therapeutic effect.

Conclusion

This compound is a blocker of cardiac ATP-sensitive potassium channels. Quantitative studies have established its potency, particularly on channels activated by pharmacological openers. While initially considered selective for the ventricular sarcolemmal KATP channel isoform, evidence suggests a broader activity profile that includes atrial and pancreatic KATP channels. The primary therapeutic rationale for this compound is the prevention of action potential duration shortening during metabolic stress, which may reduce the risk of arrhythmias. A comprehensive understanding of its clinical potential would require further investigation into its effects on other cardiac ion channels to fully characterize its electrophysiological profile and safety.

References

The Development of HMR-1883 (Clamikalant): A Cardioselective Approach to Combating Ischemia-Induced Ventricular Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HMR-1883, also known as Clamikalant, is a potent and selective blocker of the cardiac ATP-sensitive potassium (KATP) channel. Developed as a promising therapeutic agent for the prevention of life-threatening ventricular fibrillation arising from myocardial ischemia, its discovery and preclinical development have provided significant insights into the role of KATP channels in cardiac electrophysiology. This technical guide delineates the discovery, mechanism of action, and key preclinical findings related to HMR-1883, presenting quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Discovery and Rationale

HMR-1883 is a sulfonylthiourea compound that emerged from a focused drug discovery program aimed at improving upon existing non-selective KATP channel blockers like glibenclamide.[1][2] Glibenclamide, while demonstrating antiarrhythmic properties, also significantly impacts pancreatic β-cell KATP channels, leading to undesirable hypoglycemic effects.[2][3] The primary goal in the development of HMR-1883 was to achieve cardioselectivity by targeting the specific KATP channel subtype found in cardiac muscle.[2]

The molecular target of HMR-1883 is the sarcolemmal KATP channel in cardiomyocytes, which is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) 2A subunits.[1] In contrast, the pancreatic KATP channel is composed of Kir6.2 and SUR1 subunits. The structural differences between SUR1 and SUR2A provided the basis for the rational design of a cardioselective blocker.

Mechanism of Action

Under normoxic conditions, intracellular ATP levels are high, leading to the closure of KATP channels. However, during myocardial ischemia, a fall in intracellular ATP and a rise in ADP and other metabolites trigger the opening of these channels.[1] The subsequent efflux of potassium ions from the cardiomyocytes leads to a shortening of the action potential duration (APD) and an increase in the extracellular potassium concentration.[1] These electrophysiological alterations contribute to the development of re-entrant arrhythmias, culminating in ventricular fibrillation.[1]

HMR-1883 exerts its antiarrhythmic effect by selectively binding to the SUR2A subunit of the cardiac KATP channel, leading to its inhibition.[1] By blocking the outward potassium current during ischemia, HMR-1883 prevents the excessive shortening of the cardiac action potential, thereby maintaining electrical stability and preventing the onset of ventricular fibrillation.[1]

dot

cluster_0 Myocardial Ischemia cluster_1 Electrophysiological Consequences cluster_2 Therapeutic Intervention Ischemia Ischemia ATP_decrease ↓ Intracellular ATP Ischemia->ATP_decrease ADP_increase ↑ Intracellular ADP Ischemia->ADP_increase KATP_open KATP Channel Opening (Kir6.2/SUR2A) ATP_decrease->KATP_open ADP_increase->KATP_open K_efflux ↑ K+ Efflux KATP_open->K_efflux KATP_block KATP Channel Blockade APD_shortening Action Potential Duration Shortening K_efflux->APD_shortening VF Ventricular Fibrillation APD_shortening->VF Stabilization Electrical Stabilization HMR1883 HMR-1883 (Clamikalant) HMR1883->KATP_block KATP_block->Stabilization

Mechanism of HMR-1883 in Ischemic Myocardium.

Quantitative Data

The cardioselectivity of HMR-1883 is evident from in vitro studies comparing its effects on cardiac and pancreatic cells.

ParameterHMR-1883GlibenclamideCell/Tissue TypeReference
Antagonism of Rilmakalim-induced APD90 Shortening (IC50) 0.4 µM10 nMGuinea pig ventricular myocytes (pHo = 6.5)[4]
Inhibition of Rilmakalim-induced Whole-cell Current (IC50) 0.8 µM20 nMGuinea pig ventricular myocytes (pHo = 7.4)[4]
Depolarization of Diazoxide-hyperpolarized Cells (IC50) ~20 µM9 nMRat insulinoma cells (RINm5F)[4]

These data demonstrate that HMR-1883 is significantly more potent in antagonizing the effects of KATP channel openers in cardiac myocytes compared to its effect on pancreatic β-cells, highlighting its selectivity.[4]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique on Isolated Cardiomyocytes

Objective: To determine the effect of HMR-1883 on KATP channel currents in single ventricular myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using a Langendorff perfusion apparatus with a collagenase-containing solution.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed.

    • Pipette Solution (intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH. To study KATP channels, ATP is typically omitted or included at a low concentration.

    • Bath Solution (extracellular): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • KATP Channel Activation: KATP channels are activated by a KATP channel opener, such as rilmakalim (1 µM).

  • Drug Application: HMR-1883 is applied at various concentrations to the bath solution to determine its inhibitory effect on the rilmakalim-induced outward current.

  • Data Analysis: Dose-response curves are constructed to calculate the IC50 value for HMR-1883.

dot

Start Start Isolate_Cells Isolate Guinea Pig Ventricular Myocytes Start->Isolate_Cells Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Isolate_Cells->Establish_Patch Activate_KATP Activate KATP Channels (e.g., with Rilmakalim) Establish_Patch->Activate_KATP Record_Baseline Record Baseline KATP Current Activate_KATP->Record_Baseline Apply_HMR1883 Apply HMR-1883 at Varying Concentrations Record_Baseline->Apply_HMR1883 Record_Inhibition Record Inhibition of KATP Current Apply_HMR1883->Record_Inhibition Analyze_Data Construct Dose-Response Curve and Calculate IC50 Record_Inhibition->Analyze_Data End End Analyze_Data->End

Workflow for Patch-Clamp Analysis of HMR-1883.
In Vivo Model: Ischemia-Induced Ventricular Fibrillation in Conscious Dogs

Objective: To assess the efficacy of HMR-1883 in preventing ventricular fibrillation during myocardial ischemia in a conscious, large animal model.

Methodology:

  • Animal Model: Mongrel dogs with healed myocardial infarctions are used. A hydraulic occluder is placed around a major coronary artery (e.g., the left anterior descending artery), and electrodes are implanted for ECG recording and cardiac pacing.

  • Ischemia-Exercise Test:

    • The dogs are subjected to a submaximal exercise test on a treadmill.

    • During the last minute of exercise, the coronary artery is occluded for 2 minutes to induce myocardial ischemia.

    • The incidence of ventricular fibrillation is recorded.

  • Drug Administration: On subsequent days, the exercise-plus-ischemia test is repeated after intravenous administration of HMR-1883 (e.g., 3.0 mg/kg) or a comparator drug like glibenclamide.[3]

  • Data Collection and Analysis:

    • Continuous ECG monitoring is performed to detect arrhythmias.

    • Blood samples are collected to measure plasma insulin and glucose levels to assess pancreatic effects.

    • Hemodynamic parameters (e.g., coronary blood flow, left ventricular dP/dt) are also monitored.

    • The efficacy of HMR-1883 in preventing ventricular fibrillation is statistically analyzed.[3]

dot

Start Start Animal_Prep Surgical Implantation of Coronary Occluder and Electrodes in Dogs Start->Animal_Prep Recovery Post-Surgical Recovery Period Animal_Prep->Recovery Baseline_Test Baseline Ischemia-Exercise Test: Induce VF Recovery->Baseline_Test Drug_Admin Administer HMR-1883 or Glibenclamide Baseline_Test->Drug_Admin Repeat_Test Repeat Ischemia-Exercise Test Drug_Admin->Repeat_Test Monitor Monitor ECG, Hemodynamics, and Blood Glucose/Insulin Repeat_Test->Monitor Analyze Analyze VF Incidence and Physiological Parameters Monitor->Analyze End End Analyze->End

Experimental Workflow for Conscious Dog Model.

Preclinical Efficacy and Safety

Preclinical studies in various animal models have consistently demonstrated the antiarrhythmic efficacy and cardioselectivity of HMR-1883.

  • Rats: HMR-1883 reduced the incidence of ventricular fibrillation during prolonged ischemia and reperfusion at doses of 3 and 10 mg/kg, with no significant effect on blood glucose or insulin levels.[2] In contrast, the antifibrillatory doses of glibenclamide (0.3 and 1 mg/kg) caused a significant increase in plasma insulin and a decrease in blood glucose.[2]

  • Dogs: In conscious dogs with healed myocardial infarctions, HMR-1883 (3.0 mg/kg, i.v.) prevented ventricular fibrillation in 11 out of 13 animals.[3] Unlike glibenclamide, HMR-1883 did not significantly alter mean coronary blood flow, left ventricular contractility, or blood glucose and insulin levels.[3] It also prevented the ischemia-induced shortening of the refractory period.[3]

  • Pigs: HMR-1883 has been shown to attenuate and decrease the incidence of ventricular fibrillation in anesthetized pigs.[1]

Furthermore, studies have indicated that HMR-1883 does not interfere with the protective mechanisms of ischemic preconditioning, as it does not block mitochondrial KATP channels.[1]

Conclusion

The discovery and development of HMR-1883 (Clamikalant) represent a significant advancement in the pursuit of a cardioselective antiarrhythmic agent for the treatment of ischemia-induced ventricular fibrillation. Its mechanism of action, centered on the selective blockade of the cardiac SUR2A-containing KATP channel, has been well-characterized through extensive preclinical research. The compelling efficacy and favorable safety profile demonstrated in various animal models underscore its potential as a valuable therapeutic option. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients at high risk of sudden cardiac death.

References

Clamikalant Sodium: A Deep Dive into its Interaction with ATP-Sensitive Potassium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clamikalant sodium, also known as HMR-1098, is the sodium salt of HMR-1883, a potent and selective blocker of the cardiac ATP-sensitive potassium (KATP) channel. These channels, which couple the metabolic state of a cell to its electrical activity, are critical in the pathophysiology of myocardial ischemia. This technical guide provides a comprehensive overview of this compound's mechanism of action, its selectivity for different KATP channel subtypes, and the experimental methodologies used to characterize its pharmacological profile. Detailed protocols for key experiments, quantitative data on its inhibitory activity, and diagrams of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of cardiovascular disease.

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are unique ion channels that are directly regulated by intracellular concentrations of adenine nucleotides, primarily ATP and ADP.[1] They are hetero-octameric complexes composed of two distinct subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1] The Kir6.x subunit forms the potassium-selective pore, and its activity is inhibited by the binding of ATP.[1] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to pharmacological agents and modulates channel activity in response to Mg-nucleotides.[2]

There are two genes encoding the pore-forming subunit, KCNJ8 (Kir6.1) and KCNJ11 (Kir6.2), and two genes for the regulatory subunit, ABCC8 (SUR1) and ABCC9 (SUR2).[2] Alternative splicing of the ABCC9 gene gives rise to two major isoforms, SUR2A and SUR2B.[3] The specific combination of these subunits determines the physiological and pharmacological properties of the KATP channel in different tissues.[4] The primary KATP channel subtypes and their predominant locations are:

  • SUR1/Kir6.2: Pancreatic β-cells and neurons.[5]

  • SUR2A/Kir6.2: Cardiac and skeletal muscle.[6]

  • SUR2B/Kir6.1: Vascular smooth muscle.[5]

Under normal physiological conditions, high intracellular ATP levels keep KATP channels in a closed state.[1] However, during metabolic stress, such as myocardial ischemia, the intracellular ATP/ADP ratio decreases, leading to the opening of KATP channels.[7] In cardiomyocytes, the opening of sarcolemmal KATP channels causes potassium efflux, which shortens the action potential duration (APD).[8] While this can be a protective mechanism to conserve energy, excessive APD shortening can also create a substrate for re-entrant arrhythmias, including life-threatening ventricular fibrillation.[8][9]

This compound: A Cardioprotective KATP Channel Blocker

Clamikalant (HMR-1883) was developed as a cardioselective KATP channel blocker with the aim of preventing ischemia-induced arrhythmias without affecting KATP channels in other tissues, such as the pancreas, thereby avoiding side effects like hypoglycemia.[9][10] By selectively blocking the cardiac (SUR2A-containing) KATP channels, clamikalant is intended to prevent the excessive shortening of the cardiac action potential during ischemia, thus reducing the risk of fatal arrhythmias.[11]

Quantitative Analysis of Clamikalant's Inhibitory Activity

The selectivity of clamikalant for different KATP channel subtypes is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on the inhibitory potency of clamikalant (HMR-1883) on various KATP channel subtypes. It is important to note that the experimental conditions, such as the method of channel activation and pH, can influence the measured IC50 values.

KATP Channel SubtypeCell Type/TissueActivating ConditionIC50 (µM)Reference
Cardiac sKATPGuinea Pig Papillary MuscleRilmakalim-induced1.8 (pH 7.4)
Cardiac sKATPGuinea Pig Papillary MuscleRilmakalim-induced0.6 (pH 6.5)
Cardiac sKATPSingle Human CardiomyocytesRilmakalim-induced0.6 (pH 7.3)
Cardiac sKATPSingle Human CardiomyocytesRilmakalim-induced0.3 (pH 6.5)
sKATPNot SpecifiedPinacidil-induced360[5]

Note: The significant difference in the reported IC50 value of 360 µM is noted and may reflect different experimental conditions or channel states.

Experimental Protocols

The characterization of clamikalant's interaction with KATP channels relies on specialized experimental techniques. The following sections provide detailed methodologies for the key experiments used to determine its potency and selectivity.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the activity of ion channels in their cellular environment. This method allows for the measurement of ionic currents flowing across the entire cell membrane while controlling the membrane potential.

Objective: To determine the inhibitory concentration (IC50) of this compound on different KATP channel subtypes heterologously expressed in a mammalian cell line (e.g., HEK-293).

Materials:

  • Cell Culture: HEK-293 cells stably or transiently co-transfected with the cDNAs for the desired Kir6.x and SURx subunits.

  • External (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 3 MgATP (pH adjusted to 7.2 with KOH).

  • KATP Channel Opener: Pinacidil or diazoxide to activate the channels.

  • Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

  • Cell Preparation: Plate the transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under visual control using the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit KATP channel currents.

  • Channel Activation: Perfuse the cell with the external solution containing a KATP channel opener (e.g., 100 µM pinacidil) to induce a stable outward current.

  • Drug Application: Once a stable baseline current is established, apply increasing concentrations of this compound via the perfusion system.

  • Data Acquisition and Analysis: Record the current at each concentration of clamikalant. Plot the percentage of current inhibition against the logarithm of the clamikalant concentration and fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or binding site. In this case, a competitive binding assay can be used to determine the affinity of clamikalant for the sulfonylurea binding site on the SUR subunit by measuring its ability to displace a known radiolabeled ligand, such as [3H]glibenclamide.

Objective: To determine the binding affinity (Ki) of this compound for different KATP channel subtypes.

Materials:

  • Membrane Preparations: Membranes isolated from cells (e.g., COS-7 or HEK-293) expressing the desired KATP channel subtypes (SUR1/Kir6.2, SUR2A/Kir6.2, SUR2B/Kir6.2).

  • Radioligand: [3H]glibenclamide.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled glibenclamide (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.

  • Addition of Compounds:

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add a saturating concentration of unlabeled glibenclamide.

    • Competition: Add increasing concentrations of this compound.

  • Addition of Radioligand: Add a fixed concentration of [3H]glibenclamide (typically at or below its Kd value) to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the clamikalant concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Clamikalant in Cardiomyocytes during Ischemia

During myocardial ischemia, the decrease in the intracellular ATP/ADP ratio leads to the opening of sarcolemmal KATP channels. This results in K+ efflux and shortening of the action potential duration. Clamikalant, by blocking these channels, prevents this excessive shortening, which is believed to be a key mechanism in preventing the development of life-threatening arrhythmias.

Clamikalant_Signaling_Pathway cluster_cell Cardiomyocyte Cytosol KATP sarcKATP Channel (SUR2A/Kir6.2) K_efflux K+ Efflux KATP->K_efflux Prevents Clamikalant Clamikalant Clamikalant->KATP Ischemia Myocardial Ischemia ATP_ADP Decreased ATP/ADP Ratio Ischemia->ATP_ADP ATP_ADP->KATP Opens APD_shortening Action Potential Duration Shortening K_efflux->APD_shortening Arrhythmia Ventricular Arrhythmias APD_shortening->Arrhythmia

Caption: Signaling pathway of clamikalant in cardiomyocytes during ischemia.

Experimental Workflow for Screening Selective KATP Channel Blockers

The discovery of selective KATP channel blockers like clamikalant involves a multi-step screening process designed to identify compounds with high potency and selectivity for the target channel subtype.

Screening_Workflow cluster_workflow Screening Workflow start Compound Library primary_screen Primary High-Throughput Screen (e.g., Thallium Flux Assay) Target: SUR2A/Kir6.2 start->primary_screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation counter_screen Counter-Screening (SUR1/Kir6.2 & SUR2B/Kir6.1) hit_confirmation->counter_screen selectivity_analysis Selectivity Analysis counter_screen->selectivity_analysis secondary_assay Secondary Assay (Patch-Clamp Electrophysiology) selectivity_analysis->secondary_assay lead_optimization Lead Optimization secondary_assay->lead_optimization

References

The Impact of Clamikalant Sodium on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Electrophysiological Profile of a Selective IKs Blocker for Researchers and Drug Development Professionals

Executive Summary

Clamikalant sodium, also known as HMR 1556, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs). This current, mediated by the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential, particularly during adrenergic stimulation. By specifically inhibiting IKs, Clamikalant prolongs the cardiac action potential duration (APD), an effect central to its classification as a Class III antiarrhythmic agent. This guide provides a comprehensive technical overview of Clamikalant's electrophysiological effects, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action

This compound exerts its primary effect by directly blocking the pore of the KCNQ1/KCNE1 potassium channel, which conducts the IKs current. This blockade reduces the outward flow of potassium ions during the plateau phase (Phase 2) and repolarization phase (Phase 3) of the cardiac action potential. The diminished repolarizing current leads to a prolongation of the action potential duration, thereby increasing the effective refractory period of cardiomyocytes. This targeted action on IKs is what distinguishes Clamikalant from many other Class III antiarrhythmics that primarily target the rapid delayed rectifier current (IKr).

cluster_0 Cardiac Myocyte cluster_1 Pharmacological Intervention AP Cardiac Action Potential IKs_Channel IKs Channel (KCNQ1/KCNE1) AP->IKs_Channel activates K_efflux K+ Efflux IKs_Channel->K_efflux Repolarization Repolarization (Phase 3) K_efflux->Repolarization drives Block Blockade K_efflux->Block APD Action Potential Duration (APD) Repolarization->APD determines Prolongation APD Prolongation Repolarization->Prolongation is delayed, leading to Clamikalant This compound Clamikalant->Block Block->IKs_Channel targets

Figure 1: Mechanism of Action of this compound.

Quantitative Data: Ion Channel Selectivity and APD Prolongation

The defining characteristic of Clamikalant is its remarkable selectivity for the IKs channel over other cardiac ion channels. This selectivity minimizes off-target effects that can be associated with other antiarrhythmic agents.

Table 1: Ion Channel Selectivity of Clamikalant (HMR 1556)
Ion CurrentSpeciesIC50 (Concentration for 50% Inhibition)Selectivity Ratio (vs. IKs)
IKs Guinea Pig Ventricular Myocytes34 nM [1]-
IKs Canine Ventricular Myocytes10.5 nM [2]-
IKrCanine Ventricular Myocytes12.6 µM[2]~1200x
ItoCanine Ventricular Myocytes33.9 µM[2]~3228x
ICa,LCanine Ventricular Myocytes27.5 µM[2]~2619x
IK1Canine Ventricular MyocytesUnaffected[2]>1000x
IKur, Ito, IK1Human Atrial MyocytesNot significantly affected up to 10 µM[1]>1000x

The effect of Clamikalant on cardiac action potential duration is concentration-dependent and influenced by the physiological context, such as heart rate and adrenergic tone.

Table 2: Effect of Clamikalant (HMR 1556) on Action Potential Duration (APD90)
Species / PreparationConcentrationConditionsAPD90 Prolongation (%)
Guinea Pig Papillary Muscle1 µMPacing at 0.5-7 Hz19-27%[1]
Guinea Pig Papillary Muscle1 µM+ Isoproterenol (10 µM), 0.5 Hz Pacing47%[1]
Guinea Pig Papillary Muscle1 µM+ Isoproterenol (10 µM), 1 Hz Pacing35%[1]
Langendorff-perfused Guinea Pig Heart0.1 µMSpontaneously beating3%[1]
Langendorff-perfused Guinea Pig Heart1 µMSpontaneously beating10%[1]
Rabbit Ventricles10-240 nMBaselineNo significant prolongation[3]
Rabbit Ventricles100 nM+ Dofetilide (7.5 nM), 500 ms cycle lengthAdditional ~17 ms prolongation[3]

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the data on Clamikalant's effects.

Whole-Cell Patch Clamp for Ion Current Measurement

This technique is employed to isolate and record specific ion currents from single cardiac myocytes.

  • Cell Isolation: Single atrial or ventricular myocytes are enzymatically dissociated from cardiac tissue.

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette with a tip resistance of 1-3 MΩ is sealed onto the cell membrane, and suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

    • Pipette (Internal) Solution: Contains (in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 MgATP. pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol for IKs: To measure IKs, other currents are often pharmacologically blocked or inactivated. A typical voltage protocol involves:

    • Holding the cell membrane at a potential of -80 mV.

    • A prepulse to -40 mV to inactivate sodium channels.

    • Depolarizing voltage steps of 500 ms duration to various potentials (e.g., from -40 mV to +70 mV) to activate IKs.

    • Repolarization to -40 mV to record the tail current (IK,tail), which is a measure of the activated IKs channels.

  • Data Acquisition and Analysis: Currents are recorded using an amplifier, digitized, and analyzed to determine the current-voltage relationship and the effect of Clamikalant at various concentrations.

cluster_workflow Whole-Cell Patch Clamp Workflow A Isolate Single Cardiomyocytes D Form Gigaohm Seal on Cell Membrane A->D B Prepare External and Internal Solutions C Pull Glass Micropipette (1-3 MΩ) B->C C->D E Rupture Membrane Patch (Go Whole-Cell) D->E F Apply Voltage-Clamp Protocol for IKs E->F G Record Baseline IKs Current F->G H Perfuse with Clamikalant G->H I Record IKs Current with Drug H->I J Analyze Data (IC50, etc.) I->J

Figure 2: Experimental workflow for whole-cell patch clamp.
Microelectrode Recording for Action Potential Measurement

This method is used to record action potentials from multicellular preparations like papillary muscles or Purkinje fibers.

  • Tissue Preparation: A section of cardiac tissue (e.g., right ventricular papillary muscle) is dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at 36-37°C.

  • Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes delivering square-wave pulses.

  • Recording: A sharp glass microelectrode filled with 3 M KCl is used to impale a cell within the tissue. The transmembrane potential is recorded using a high-input impedance amplifier.

  • Protocol:

    • Allow the preparation to equilibrate and establish a stable baseline recording of the resting membrane potential and action potentials.

    • Introduce Clamikalant into the superfusate at increasing concentrations.

    • Record action potentials at each concentration after a steady-state effect is reached.

  • Data Analysis: Key parameters such as resting membrane potential, action potential amplitude, and APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) are measured and compared to baseline.

Langendorff-Perfused Heart Model

This ex vivo model allows for the study of drug effects on the entire heart, free from systemic neural and hormonal influences.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via cannulation of the aorta.

  • Retrograde Perfusion: An oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit or Tyrode's solution) is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

  • Measurement:

    • Monophasic Action Potentials (MAPs): A MAP catheter is placed on the epicardial or endocardial surface of the ventricle to record localized action potentials.

    • Electrocardiogram (ECG): Surface electrodes can be used to record a pseudo-ECG.

    • Hemodynamic Parameters: A balloon can be inserted into the left ventricle to measure pressure and contractility.

  • Protocol: After an equilibration period, Clamikalant is added to the perfusate. Recordings are taken before and after drug administration to assess changes in MAP duration, ECG intervals (like the QT interval), and heart rate.

Conclusion

This compound is a highly selective IKs blocker that effectively prolongs the cardiac action potential duration. Its electrophysiological profile, characterized by potent IKs inhibition with minimal effects on other key cardiac ion channels, makes it a valuable tool for studying the role of IKs in cardiac repolarization and a potential therapeutic agent for certain arrhythmias. The data clearly indicate that its APD-prolonging effect is most pronounced under conditions of enhanced IKs activity, such as during beta-adrenergic stimulation, highlighting a potentially favorable safety and efficacy profile. The experimental methodologies detailed herein provide a robust framework for the continued investigation of Clamikalant and other IKs-targeting compounds.

References

The Role of Clamikalant Sodium and its Successor, HBI-3000, in the Prevention of Ischemia-Induced Arrhythmias: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial ischemia creates a complex electrophysiological substrate that is highly susceptible to life-threatening ventricular arrhythmias. The development of antiarrhythmic agents that can effectively prevent these arrhythmias with a favorable safety profile remains a significant challenge. This technical guide provides an in-depth analysis of Clamikalant sodium (HMR-1098), a cardioselective ATP-sensitive potassium (KATP) channel blocker, and its successor compound, HBI-3000 (sulcardine sulfate), a multi-ion channel blocker, in the context of preventing ischemia-induced and other cardiac arrhythmias. This document details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual representations of the relevant physiological and experimental pathways.

Introduction: The Electrophysiological Consequences of Myocardial Ischemia

Myocardial ischemia, resulting from a reduction in coronary blood flow, initiates a cascade of electrophysiological changes that increase the propensity for ventricular arrhythmias. Key events include:

  • Extracellular Potassium Accumulation: A hallmark of early ischemia is the rapid rise in extracellular potassium concentration ([K+]o), which depolarizes the resting membrane potential.

  • ATP Depletion and KATP Channel Activation: Reduced oxygen supply impairs ATP production, leading to a decrease in the intracellular ATP/ADP ratio. This change activates ATP-sensitive potassium channels (KATP), causing potassium efflux and shortening of the action potential duration (APD).

  • Sodium and Calcium Dysregulation: Intracellular acidosis resulting from anaerobic metabolism activates the Na+/H+ exchanger, leading to an increase in intracellular sodium ([Na+]i). This, in turn, promotes reverse-mode operation of the Na+/Ca2+ exchanger, causing intracellular calcium ([Ca2+]i) overload.

  • Altered Conduction and Refractoriness: The combination of these ionic shifts leads to slowed conduction velocity, shortened refractory periods, and increased dispersion of refractoriness across the myocardium, creating a substrate for re-entrant arrhythmias.

This compound (HMR-1098): A Cardioprotective KATP Channel Blocker

This compound (the sodium salt of HMR-1883) was developed as a cardioselective KATP channel blocker, aiming to mitigate the arrhythmogenic consequences of ischemia without the systemic metabolic effects of non-selective sulfonylureas like glibenclamide.

Mechanism of Action

During myocardial ischemia, the activation of KATP channels is a key contributor to the shortening of the action potential duration and the subsequent development of ventricular fibrillation[1]. Clamikalant selectively blocks the cardiac KATP channel isoform (composed of Kir6.2 and SUR2A subunits), thereby preventing the ischemia-induced shortening of the APD and reducing the dispersion of refractoriness. This action is intended to stabilize the myocardium and prevent the initiation of re-entrant circuits.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of Clamikalant (referred to as HMR-1883 in these studies) in various preclinical models of ischemia-induced arrhythmias.

ParameterSpeciesModelTreatmentResultReference
Ventricular Fibrillation (VF) IncidenceRatIschemia-Reperfusion3 mg/kg and 10 mg/kg HMR-1883Reduced mortality and duration of VF[1]
Ventricular Fibrillation (VF) IncidenceDogHealed Myocardial Infarction with Acute Ischemia during Exercise3 mg/kg i.v. HMR-1883Prevented VF in 11 of 13 animals
Action Potential Duration (APD) ShorteningGuinea Pig Papillary MuscleHypoxiaHMR-1883Significantly attenuated hypoxia-induced APD shortening
Rilmakalim-induced APD Shortening (IC50)Guinea Pig Papillary MuscleKATP channel openerHMR-18831.8 µM (pH 7.4), 0.6 µM (acidic conditions)
Experimental Protocols

In Vivo Ischemia-Reperfusion Model in Rats:

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia.

  • Ischemia and Reperfusion: The LAD is occluded for a specified period (e.g., 5 or 30 minutes) followed by a period of reperfusion (e.g., 10 minutes) where the ligature is released.

  • Drug Administration: HMR-1883 (3 mg/kg and 10 mg/kg) or vehicle is administered intravenously prior to the induction of ischemia.

  • Endpoint Measurement: Continuous ECG monitoring is used to assess the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).

Conscious Dog Model of Ischemia-Induced Arrhythmias:

  • Animal Model: Conscious dogs with a healed myocardial infarction.

  • Surgical Preparation: A two-stage procedure is performed to create a myocardial infarction by occluding the LAD coronary artery. An electrolytic device is placed on the left circumflex coronary artery to induce a secondary ischemic event.

  • Experimental Protocol: Animals are subjected to submaximal exercise on a treadmill. An occlusive thrombus is induced at the site of the electrolytic injury, causing acute myocardial ischemia.

  • Drug Administration: HMR-1883 (3 mg/kg i.v.) is administered prior to the induction of the second ischemic event.

  • Endpoint Measurement: ECG is monitored for the occurrence of ventricular fibrillation.

HBI-3000 (Sulcardine Sulfate): A Multi-Ion Channel Approach

HBI-3000 (sulcardine sulfate) represents a newer generation antiarrhythmic agent with a broader mechanism of action. While initially investigated for both ventricular and atrial arrhythmias, recent clinical development has focused on its utility in the cardioversion of atrial fibrillation. However, its multi-ion channel blocking properties are relevant to the underlying pathophysiology of ischemia-induced arrhythmias.

Mechanism of Action

HBI-3000 is a multi-ion channel blocker that inhibits several key cardiac currents involved in the action potential.[2][3][4] Its effects are mediated through the blockade of:

  • Peak and Late Sodium Current (INa-Peak and INa-Late): Inhibition of the late sodium current is particularly important as this current is enhanced during ischemia and contributes to sodium-dependent calcium overload.

  • L-type Calcium Current (ICa-L): Reduces calcium influx during the plateau phase of the action potential.

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): This action prolongs the action potential duration.

The combined inhibition of these channels results in a modest prolongation of the APD and effective refractory period (ERP), suppression of early afterdepolarizations (EADs), and a reduced risk of proarrhythmia compared to agents that are more selective for a single ion channel.[2][3][4]

cluster_ischemia Myocardial Ischemia cluster_electrophysiology Electrophysiological Consequences cluster_clamikalant This compound Action cluster_hbi3000 HBI-3000 Action Ischemia Ischemia ATP_depletion ↓ Intracellular ATP Ischemia->ATP_depletion Acidosis Intracellular Acidosis Ischemia->Acidosis KATP_activation KATP Channel Activation ATP_depletion->KATP_activation Activates K_efflux ↑ [K+]o Conduction_slowing Conduction Slowing K_efflux->Conduction_slowing Na_overload ↑ [Na+]i Acidosis->Na_overload via Na+/H+ exchanger Ca_overload ↑ [Ca2+]i Na_overload->Ca_overload via reverse Na+/Ca2+ exchanger APD_shortening APD Shortening KATP_activation->APD_shortening Arrhythmia_substrate Arrhythmia Substrate (Re-entry) APD_shortening->Arrhythmia_substrate Conduction_slowing->Arrhythmia_substrate Clamikalant Clamikalant (HMR-1098) Clamikalant->KATP_activation Blocks HBI3000 HBI-3000 (Sulcardine Sulfate) INa_late Late Na+ Current (INa-L) HBI3000->INa_late Blocks ICaL L-type Ca2+ Current (ICa-L) HBI3000->ICaL Blocks IKr Delayed Rectifier K+ Current (IKr) HBI3000->IKr Blocks INa_late->Na_overload ICaL->Ca_overload IKr->APD_shortening Counteracts

Caption: Signaling pathway of ischemia-induced arrhythmia and drug intervention.

Quantitative Data from In Vitro and Clinical Studies

The following table summarizes the inhibitory concentrations (IC50) of HBI-3000 on various cardiac ion channels and its effects on ECG parameters from a Phase 1 clinical trial.

ParameterSpecies/SystemValueReference
INa-F (fast sodium current) IC50Human Ventricular Myocytes48.3 ± 3.8 µM[2]
INa-L (late sodium current) IC50Human Ventricular Myocytes16.5 ± 1.4 µM[2]
ICa-L (L-type calcium current) IC50Human Ventricular Myocytes32.2 ± 2.9 µM[2]
IKr (rapidly activating delayed rectifier K current) IC50Human Ventricular Myocytes22.7 ± 2.5 µM[2]
QRS DurationHealthy Human Subjects (Phase 1)Dose-proportional increase[5]
P-wave DurationHealthy Human Subjects (Phase 1)Dose-proportional increase[5]
PR IntervalHealthy Human Subjects (Phase 1)Dose-proportional increase[5]
JTp (J to T peak)Healthy Human Subjects (Phase 1)Dose-related reduction[5]
Experimental Protocols

In Vitro Patch-Clamp Electrophysiology:

  • Cell Preparation: Single ventricular myocytes are isolated from human cardiac tissue.

  • Recording Technique: The whole-cell patch-clamp technique is used to measure macroscopic ionic currents.

  • Solutions: The extracellular (bath) and intracellular (pipette) solutions are formulated to isolate the specific ion channel of interest. For example, to record sodium currents, potassium and calcium channel blockers are included in the solutions.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to the cell membrane to elicit and measure the current through the targeted ion channels.

  • Data Analysis: The recorded currents are analyzed to determine the current-voltage relationship and the effect of different concentrations of HBI-3000 to calculate the IC50 value.

cluster_invivo In Vivo Ischemia Model cluster_invitro In Vitro Patch-Clamp Animal_Prep Animal Preparation (Rat/Dog) Anesthesia Anesthesia Animal_Prep->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Drug_Admin Drug/Vehicle Administration (i.v.) Ischemia Ischemia Period Drug_Admin->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion ECG_Monitoring ECG Monitoring (VT/VF Analysis) Reperfusion->ECG_Monitoring Cell_Isolation Cardiomyocyte Isolation Patch_Pipette Patch Pipette Fabrication Cell_Isolation->Patch_Pipette Giga_Seal Giga-Seal Formation Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Current_Recording Ion Current Recording Voltage_Clamp->Current_Recording Data_Analysis Data Analysis (IC50 Calculation) Current_Recording->Data_Analysis

References

The Core Structural-Activity Relationship of Clamikalant Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (HMR 1098) is a cardioselective ATP-sensitive potassium (KATP) channel blocker that has been investigated for the treatment of cardiac arrhythmias. Its development arose from a focused effort to improve upon the pharmacological profile of existing non-selective sulfonylureas, such as glibenclamide, which exhibit potent activity on pancreatic KATP channels, leading to undesired hypoglycemic effects. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing the molecular modifications that confer its cardioselectivity. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Structural-Activity Relationship (SAR)

The development of this compound was a result of systematic structural modifications of the glibenclamide scaffold. The primary goal was to dissociate the desired cardiac KATP channel blocking activity from the off-target pancreatic KATP channel inhibition.

Key Structural Modifications and Their Impact on Activity

The cardioselectivity of this compound was achieved through a series of strategic chemical alterations to the glibenclamide molecule.[1] These modifications targeted different regions of the molecule to optimize its interaction with the cardiac isoform of the sulfonylurea receptor (SUR2A) while reducing its affinity for the pancreatic isoform (SUR1).

The key SAR insights are as follows:

  • Repositioning of Substituents on the Central Aromatic Ring: A critical modification was the change from a para-arrangement of substituents on the central benzene ring, as seen in glibenclamide, to a meta-arrangement. This repositioning was a foundational step in achieving cardioselectivity.[1]

  • Modification of the Terminal Sulfonylurea Substituent: A reduction in the size of the substituent at the terminal nitrogen of the sulfonylurea moiety was found to further enhance selectivity for the cardiac KATP channel.[1]

  • Conversion of Sulfonylurea to Sulfonylthiourea: The replacement of the sulfonylurea group with a sulfonylthiourea moiety was a significant step that improved the potency of the compounds for the cardiac KATP channel.[1]

  • Introduction of an Ortho-Substituent on the Central Aromatic System: The addition of an appropriate substituent in the ortho-position of the central aromatic ring further optimized the compound's activity on the cardiac KATP channel.[1]

These stepwise modifications led to the identification of HMR 1883 (the free acid of this compound), which is chemically known as 1-[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl-3-methylthiourea.[1]

Quantitative Data

The following tables summarize the quantitative data comparing the activity of HMR 1883 (Clamikalant) and its parent compound, glibenclamide, on cardiac and pancreatic KATP channels.

Table 1: Activity on Cardiac KATP Channels

CompoundAssayPreparationIC50 / Half-maximal ConcentrationReference
HMR 1883Antagonism of rilmakalim-induced APD90 shorteningGuinea pig papillary muscle (pHo = 6.0)0.6 µM[2]
GlibenclamideAntagonism of rilmakalim-induced APD90 shorteningGuinea pig papillary muscle (pHo = 6.0)0.14 µM[2]
HMR 1883Inhibition of rilmakalim-induced whole-cell currentIsolated guinea pig ventricular myocytes (pHo = 7.4)0.8 µM[2]
GlibenclamideInhibition of rilmakalim-induced whole-cell currentIsolated guinea pig ventricular myocytes (pHo = 7.4)20 nM[2]
HMR 1883Antagonism of rilmakalim-induced APD90 shorteningIsolated guinea pig ventricular myocytes (pHo = 6.5)0.4 µM[2]
GlibenclamideAntagonism of rilmakalim-induced APD90 shorteningIsolated guinea pig ventricular myocytes (pHo = 6.5)10 nM[2]

Table 2: Activity on Pancreatic KATP Channels

CompoundAssayPreparationHalf-maximal Depolarization ConcentrationReference
HMR 1883Depolarization of diazoxide-hyperpolarized cellsRat insulinoma cells (RINm5F)~20 µM[2]
GlibenclamideDepolarization of diazoxide-hyperpolarized cellsRat insulinoma cells (RINm5F)9 nM[2]

Experimental Protocols

Electrophysiological Recording of KATP Channel Activity

The following is a generalized protocol for the electrophysiological assessment of KATP channel blockers, based on standard techniques in the field.

1. Cardiomyocyte Isolation:

  • Animal Model: Adult male guinea pigs or rats.

  • Method: Langendorff perfusion.

  • Procedure:

    • The animal is heparinized and anesthetized.

    • The heart is rapidly excised and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a calcium-free Tyrode's solution to wash out the blood.

    • The perfusion is switched to a solution containing collagenase and protease to digest the extracellular matrix.

    • Once the heart is flaccid, the ventricles are minced and gently agitated to release individual cardiomyocytes.

    • The cells are filtered and resuspended in a storage solution.

2. Whole-Cell Patch-Clamp Recording:

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope.

  • Pipette Solution (intracellular): Contains a high concentration of potassium and a low concentration of ATP to promote KATP channel opening.

  • Bath Solution (extracellular): Tyrode's solution.

  • Procedure:

    • A glass micropipette with a tip resistance of 2-5 MΩ is filled with the pipette solution and positioned onto a single cardiomyocyte.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -40 mV).

    • A KATP channel opener (e.g., rilmakalim or diazoxide) is added to the bath to activate the outward KATP current.

    • The test compound (e.g., this compound) is then perfused at various concentrations to determine its inhibitory effect on the activated current.

    • Current-voltage relationships can be determined by applying voltage steps.

Screening Assay for Pancreatic KATP Channel Activity
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human pancreatic KATP channel subunits (hSUR1/hKir6.2).

  • Method: Measurement of membrane potential using a fluorescent dye.

  • Procedure:

    • The transfected CHO cells are cultured to confluency in multi-well plates.

    • The cells are loaded with a membrane potential-sensitive fluorescent dye.

    • The cells are hyperpolarized by the addition of a KATP channel opener, such as diazoxide.

    • The test compound is added at various concentrations.

    • The change in fluorescence, indicating membrane depolarization due to KATP channel blockade, is measured using a fluorescence plate reader.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

G Signaling Pathway of this compound cluster_membrane Cardiomyocyte Membrane KATP_Channel Sarcolemmal KATP Channel (Kir6.2/SUR2A) Blockage Blockage of K+ Efflux KATP_Channel->Blockage Clamikalant_Sodium This compound Clamikalant_Sodium->KATP_Channel Binds to SUR2A subunit APD_Prolongation Prolongation of Action Potential Duration (APD) Blockage->APD_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect APD_Prolongation->Antiarrhythmic_Effect

Caption: this compound's mechanism of action.

Experimental Workflow for SAR Studies

G Experimental Workflow for SAR Studies Start Start: Lead Compound (Glibenclamide) Synthesis Synthesis of Analogs (Structural Modifications) Start->Synthesis Cardiac_Assay Cardiac KATP Channel Assay (Guinea Pig Papillary Muscle) Synthesis->Cardiac_Assay Pancreatic_Assay Pancreatic KATP Channel Assay (Transfected CHO Cells) Synthesis->Pancreatic_Assay Data_Analysis Data Analysis: Determine IC50 and Selectivity Cardiac_Assay->Data_Analysis Pancreatic_Assay->Data_Analysis SAR_Elucidation Elucidation of SAR Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization G Effect on Cardiac Action Potential cluster_phases Phases of Cardiac Action Potential Phase0 Phase 0 (Rapid Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase3 Phase 3 (Repolarization) K+ efflux Phase4 Phase 4 (Resting Potential) APD_Shortening Action Potential Shortening Phase3->APD_Shortening KATP_Opening Ischemia-induced KATP Channel Opening KATP_Opening->Phase3 Increased K+ efflux KATP_Block KATP Channel Blockade Clamikalant This compound Clamikalant->KATP_Opening Inhibits Clamikalant->KATP_Block APD_Normalization Prevention of APD Shortening KATP_Block->APD_Normalization

References

In Vitro Characterization of Clamikalant Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Clamikalant sodium (also known by its active form HMR-1883 and code HMR-1098), a selective blocker of the ATP-sensitive potassium (K-ATP) channel developed for the potential treatment of cardiac arrhythmias. This document details its mechanism of action, electrophysiological effects, and safety pharmacology profile, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes using Graphviz diagrams.

Core Electrophysiological Profile of Clamikalant

Clamikalant is a cardioselective blocker of the ATP-dependent potassium channel (K-ATP).[1] Its primary mechanism of action involves the inhibition of K-ATP channels, which are crucial in linking cellular metabolism to electrical excitability in cardiomyocytes.[2][3] Under conditions of metabolic stress, such as ischemia, the opening of these channels leads to a shortening of the action potential duration (APD), which can contribute to arrhythmogenesis.[4] Clamikalant, by blocking these channels, is designed to counteract this APD shortening.

Potency on K-ATP Channels

The inhibitory potency of Clamikalant has been characterized in various in vitro models. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this potency. Notably, the inhibitory effect of Clamikalant is influenced by pH, with increased potency under more acidic conditions that can mimic ischemia.[1]

PreparationK-ATP OpenerConditionIC50 (µM)Reference
Guinea Pig Papillary MuscleRilmakalimpH 7.41.8[1]
Guinea Pig Papillary MuscleRilmakalimpH 6.50.6[1]
Guinea Pig Ventricular MyocytesRilmakalimpH 7.40.8[1]
Guinea Pig Ventricular MyocytesRilmakalimpH 6.50.4[1]
Recombinant Kir6.2/SUR2A ChannelsPinacidilNot Specified0.30 ± 0.04[2]

Table 1: Inhibitory Potency (IC50) of Clamikalant (HMR-1883) on K-ATP Channels

Effect on Cardiac Action Potential

In vitro studies have demonstrated that Clamikalant reverses the shortening of the cardiac action potential duration (APD) induced by K-ATP channel openers.[1] This effect is central to its proposed anti-arrhythmic mechanism. For instance, in guinea pig papillary muscle, Clamikalant antagonized the APD shortening induced by rilmakalim.[1]

In Vitro Safety Pharmacology Profile

A critical aspect of drug development is the assessment of off-target effects on other key cardiac ion channels, which can indicate a potential for pro-arrhythmic risk. A standard in vitro safety panel assesses the compound's activity on channels such as hERG (IKr), Nav1.5 (fast sodium current), and Cav1.2 (L-type calcium current).

As comprehensive public data on the full cardiac safety panel for this compound is limited, the following table presents a representative in vitro cardiac safety profile for a cardiovascular drug, Omecamtiv mecarbil, to illustrate the expected data from such an assessment. It is crucial to note that these values are for a different compound and are used here for illustrative purposes only.

Ion ChannelCurrentIC50 (µM)Test System
hERG (Kv11.1)IKr125.5HEK-293 Cells
Nav1.5INa (peak)> 300HEK-293 Cells
Cav1.2ICa,L> 300HEK-293 Cells

Table 2: Representative In Vitro Cardiac Safety Profile (Data for Omecamtiv mecarbil)[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from standard methods for isolating cardiac myocytes for electrophysiological studies.[6][7]

Materials:

  • Langendorff perfusion system

  • Collagenase (Type II)

  • Protease (Type XIV)

  • Tyrode's solution (calcium-free and calcium-containing)

  • Dissection tools

Procedure:

  • Humanely euthanize a guinea pig in accordance with institutional guidelines.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out blood.

  • Switch to perfusion with an enzyme solution containing collagenase and protease in calcium-free Tyrode's solution for 10-15 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula and mince the ventricular tissue in a high-potassium storage solution.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension to remove large tissue debris.

  • Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

  • Allow the cells to pellet by gravity and resuspend in fresh calcium-containing Tyrode's solution.

  • Store the isolated myocytes at room temperature for use within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of K-ATP channel currents and action potentials from isolated ventricular myocytes.[8][9][10]

Equipment and Solutions:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (Tyrode's solution with 1.8 mM CaCl2)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH). For recording K-ATP currents, ATP can be omitted or reduced.

Procedure:

  • Plate isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • For K-ATP current recording (Voltage-Clamp):

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a voltage ramp or step protocol to elicit membrane currents.

    • To study K-ATP channels, perfuse the cell with a K-ATP channel opener (e.g., rilmakalim or pinacidil) to induce an outward current.

    • Apply different concentrations of this compound to the external solution to determine the concentration-dependent block of the opener-induced current and calculate the IC50.

  • For Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.

    • Record baseline action potentials.

    • Perfuse with a K-ATP channel opener to induce APD shortening.

    • Apply this compound to observe the reversal of APD shortening.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro characterization of this compound.

Signaling Pathway of K-ATP Channel Modulation in Cardiomyocytes

KATP_Channel_Signaling cluster_Metabolism Cellular Metabolism cluster_Membrane Cell Membrane Ischemia Ischemia/ Metabolic Stress ATP ATP Ischemia->ATP decreases ADP ADP Ischemia->ADP increases KATP_Channel K-ATP Channel (Kir6.2/SUR2A) ATP->KATP_Channel inhibits ADP->KATP_Channel activates Membrane_Potential Membrane Potential KATP_Channel->Membrane_Potential K+ efflux (hyperpolarization) Action_Potential Action Potential Duration Membrane_Potential->Action_Potential shortening Clamikalant Clamikalant Clamikalant->KATP_Channel blocks

K-ATP Channel Modulation in Cardiomyocytes
Experimental Workflow for In Vitro Cardiac Safety Assessment

Safety_Pharmacology_Workflow cluster_Primary_Screen Primary Ion Channel Screening cluster_Secondary_Assay Functional Cellular Assay cluster_Data_Analysis Data Analysis and Risk Assessment start Start: Test Compound (e.g., Clamikalant) hERG hERG (IKr) Assay start->hERG Nav15 Nav1.5 (INa) Assay start->Nav15 Cav12 Cav1.2 (ICa,L) Assay start->Cav12 APD_Assay Action Potential Duration (APD) Assay start->APD_Assay IC50 Determine IC50 Values hERG->IC50 Nav15->IC50 Cav12->IC50 APD_Changes Analyze APD Changes APD_Assay->APD_Changes Risk Pro-arrhythmic Risk Assessment IC50->Risk APD_Changes->Risk end end Risk->end End: Safety Profile Patch_Clamp_Logic start Isolated Cardiomyocyte seal Form Giga-ohm Seal with Patch Pipette start->seal whole_cell Rupture Membrane Patch (Whole-Cell Configuration) seal->whole_cell decision Select Recording Mode whole_cell->decision voltage_clamp Voltage-Clamp Mode (Measure Currents) decision->voltage_clamp Current current_clamp Current-Clamp Mode (Measure Action Potentials) decision->current_clamp Voltage vc_protocol Apply Voltage Protocol (e.g., step, ramp) voltage_clamp->vc_protocol cc_protocol Inject Current Pulse current_clamp->cc_protocol vc_record Record Ion Channel Currents vc_protocol->vc_record cc_record Record Action Potentials cc_protocol->cc_record vc_analysis Analyze Current Block (e.g., IC50) vc_record->vc_analysis cc_analysis Analyze APD Changes cc_record->cc_analysis

References

Methodological & Application

Application Notes and Protocols for Studying Clamikalant Sodium's Effect on KATP Currents via Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of clamikalant sodium, a potassium channel opener, on ATP-sensitive potassium (KATP) channels using the patch clamp technique. The protocols outlined below are designed for whole-cell and inside-out patch clamp configurations to characterize the electrophysiological properties of KATP currents in the presence of clamikalant.

Introduction to Clamikalant and KATP Channels

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including the heart, pancreatic beta-cells, and vascular smooth muscle.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] Under normal physiological conditions, high intracellular ATP levels keep these channels closed. However, during metabolic stress, a decrease in the ATP/ADP ratio leads to the opening of KATP channels, resulting in potassium efflux and membrane hyperpolarization.[1][3] This mechanism protects cells from ischemic damage by reducing calcium influx and conserving energy.[1]

Data Presentation

As specific quantitative data for clamikalant's effect on KATP currents from patch clamp studies is not publicly available, the following tables are presented as templates. Researchers should populate these tables with their experimentally determined values.

Table 1: Concentration-Response of this compound on KATP Current

Clamikalant Concentration (µM)Peak Current Amplitude (pA)Percentage Increase from Baseline (%)n (number of cells)
0 (Baseline)0
0.1
1
10
30
100

EC50 Value: To be determined experimentally.

Table 2: Effect of Clamikalant on KATP Channel Gating Properties (Inside-Out Patch)

ConditionOpen Probability (Po)Mean Open Time (ms)Mean Closed Time (ms)n (number of patches)
Control (e.g., 100 µM ATP)
+ 10 µM Clamikalant

Experimental Protocols

I. Cell Preparation

For these protocols, researchers can use primary cells known to express KATP channels (e.g., cardiomyocytes, pancreatic β-cells) or cell lines heterologously expressing specific KATP channel subtypes (e.g., HEK293 cells transfected with Kir6.2 and SUR2A).[3]

Cardiomyocyte Isolation (Example):

  • Isolate hearts from adult mice using the Langendorff perfusion method.[3]

  • Perfuse the heart with a calcium-free Tyrode's buffer to stop contractions.[3]

  • Switch to a perfusion solution containing collagenase to digest the cardiac tissue.[3]

  • Mechanically dissociate the digested tissue to release individual cardiomyocytes.[3]

  • Plate the isolated cells on laminin-coated coverslips for patch clamp experiments.[3]

II. Solutions and Reagents

Table 3: Composition of Electrophysiological Solutions

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal (Pipette) Solution (Whole-Cell) KCl140
MgCl₂1
EGTA10
HEPES10
Mg-ATP0.1 - 1 (to maintain channel closure)
Adjust pH to 7.2 with KOH
Internal (Pipette) Solution (Inside-Out) K-aspartate140
MgCl₂2
EGTA1
HEPES10
Adjust pH to 7.2 with KOH
Clamikalant Stock Solution This compound10 mM in DMSO

Note: The concentration of Mg-ATP in the whole-cell pipette solution can be varied to study the ATP-dependence of clamikalant's effect.

III. Whole-Cell Patch Clamp Protocol

This configuration allows for the recording of macroscopic KATP currents from the entire cell membrane.[6]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[3]

  • Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[7]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[6]

  • Voltage Clamp Protocol:

    • Hold the cell at a membrane potential of -70 mV.

    • Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit KATP currents.

  • Drug Application:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • To confirm the recorded current is through KATP channels, apply a known KATP channel blocker, such as glibenclamide (10 µM), at the end of the experiment.[3]

  • Data Acquisition: Record the current responses using a patch clamp amplifier and appropriate data acquisition software.

IV. Inside-Out Patch Clamp Protocol

This configuration is ideal for studying the effects of clamikalant on single KATP channel activity and its interaction with intracellular modulators like ATP.[3]

  • Seal Formation: Form a gigaohm seal on the cell membrane as described for the whole-cell configuration.

  • Patch Excision: Gently pull the pipette away from the cell to excise the membrane patch, with the intracellular side of the membrane now facing the bath solution.[7]

  • Voltage Clamp Protocol: Clamp the patch at a constant potential, for example, -80 mV.[8]

  • Solution Exchange:

    • Initially, perfuse the patch with a solution containing a high concentration of ATP (e.g., 1 mM) to ensure the channels are closed.[3]

    • Switch to a solution with a lower ATP concentration (e.g., 100 µM) to induce channel opening.

    • Apply different concentrations of this compound to the bath to observe its effect on channel activity.

  • Data Analysis: Analyze single-channel recordings to determine changes in open probability, mean open time, and single-channel conductance.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_patch Patch Clamp Recording cluster_config Configuration cluster_exp Experiment cluster_analysis Data Analysis cell_isolation Isolate Target Cells (e.g., Cardiomyocytes) cell_plating Plate Cells on Coverslips cell_isolation->cell_plating seal_formation Form Gigaohm Seal cell_plating->seal_formation pipette_prep Prepare Patch Pipette pipette_prep->seal_formation whole_cell Whole-Cell seal_formation->whole_cell inside_out Inside-Out seal_formation->inside_out baseline Record Baseline Current whole_cell->baseline inside_out->baseline drug_app Apply this compound baseline->drug_app blocker_app Apply KATP Blocker (e.g., Glibenclamide) drug_app->blocker_app data_acq Data Acquisition blocker_app->data_acq quant_analysis Quantitative Analysis (Current, Po, etc.) data_acq->quant_analysis

Caption: Experimental workflow for patch clamp analysis of clamikalant on KATP channels.

Signaling_Pathway clamikalant This compound sur SUR Subunit of KATP Channel clamikalant->sur Binds to kir Kir6.x Subunit (Pore) sur->kir Modulates channel_opening Increased Open Probability kir->channel_opening Leads to k_efflux K+ Efflux channel_opening->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization

Caption: Proposed signaling pathway for clamikalant-mediated KATP channel activation.

References

Application Notes and Protocols for Langendorff Perfusion using Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a robust ex vivo model for studying cardiac physiology and pharmacology. It allows for the investigation of cardiac contractile and electrophysiological parameters in a controlled environment, independent of systemic neural and hormonal influences. These application notes provide a detailed protocol for utilizing the Langendorff perfusion setup to investigate the effects of Clamikalant sodium (HMR 1098), a cardioselective ATP-sensitive potassium (KATP) channel blocker.

This compound is an investigational antiarrhythmic agent.[1] Understanding its effects on cardiac function is crucial for its development as a potential therapeutic. These protocols will guide researchers in assessing the impact of this compound on key cardiac parameters, including left ventricular developed pressure (LVDP), heart rate (HR), coronary flow (CF), and electrocardiogram (ECG) intervals such as the QT interval.

Mechanism of Action of this compound

This compound is a blocker of the ATP-sensitive potassium (KATP) channels in the heart.[1][2] These channels are crucial in coupling the metabolic state of the cardiac myocyte to its electrical activity. Under conditions of metabolic stress, such as ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels. This results in potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration (APD), which is a protective mechanism to reduce calcium influx and conserve energy.

This compound, by blocking these channels, is expected to prevent this shortening of the APD, particularly during ischemic conditions. This can have significant implications for cardiac rhythm and contractility. It has been shown to prevent ischemia-induced shortening of the QT interval in isolated perfused rabbit hearts.[3] Interestingly, some research suggests that HMR 1098 is a more potent inhibitor of atrial KATP channels (composed of Kir6.2/SUR1 subunits) than ventricular KATP channels (composed of Kir6.2/SUR2A subunits) in mice.[4][5]

Signaling Pathway of KATP Channel Blockade by this compound

KATP_Channel_Blockade cluster_membrane Cardiomyocyte Sarcolemma cluster_cellular_effects Cellular Effects Clamikalant Clamikalant KATP_Channel KATP Channel (Kir6.x + SUR) Clamikalant->KATP_Channel Binds to SUR subunit (Inhibition) K_ion K+ KATP_Channel->K_ion K+ Efflux Blocked Depolarization Membrane Depolarization K_ion->Depolarization Leads to APD_Prolongation Action Potential Duration Prolongation Depolarization->APD_Prolongation Causes Ca_Influx Altered Ca2+ Influx APD_Prolongation->Ca_Influx Affects Contractility Modulated Contractility Ca_Influx->Contractility Influences

Caption: Mechanism of this compound action on a cardiac myocyte.

Experimental Protocols

I. Langendorff Perfusion Setup

A standard Langendorff apparatus is required for this protocol. The system should allow for retrograde perfusion of an isolated heart with a physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.

Materials and Reagents:

  • Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and water-jacketed tubing)

  • Peristaltic pump (for constant flow perfusion)

  • Pressure transducer and data acquisition system

  • ECG electrodes and amplifier

  • Temperature controller and water bath (to maintain 37°C)

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose, and 2.5 mM CaCl2. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • This compound (HMR 1098) stock solution (e.g., in distilled water or DMSO, with final DMSO concentration not exceeding 0.1%)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

Experimental Workflow:

Langendorff_Workflow Animal_Prep 1. Animal Preparation (Anesthesia and Heparinization) Heart_Excision 2. Heart Excision (Rapid thoracotomy) Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation (Mount on Langendorff apparatus) Heart_Excision->Cannulation Stabilization 4. Stabilization Period (Perfusion with KHB for 20-30 min) Cannulation->Stabilization Baseline_Recording 5. Baseline Data Recording (LVDP, HR, CF, ECG) Stabilization->Baseline_Recording Drug_Perfusion 6. Clamikalant Perfusion (Increasing concentrations) Baseline_Recording->Drug_Perfusion Data_Recording 7. Data Recording (During drug administration) Drug_Perfusion->Data_Recording Washout 8. Washout Period (Perfusion with drug-free KHB) Data_Recording->Washout Final_Recording 9. Final Data Recording Washout->Final_Recording Data_Analysis 10. Data Analysis Final_Recording->Data_Analysis

Caption: Experimental workflow for Langendorff perfusion with Clamikalant.

II. Protocol for Assessing the Effects of this compound
  • Animal Preparation: Anesthetize the animal (e.g., rabbit or rat) and administer heparin (e.g., 500 IU/kg, i.p.) to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KHB.

  • Cannulation: Mount the heart on the Langendorff apparatus via the aorta. Ensure the cannula is correctly positioned to allow for retrograde perfusion of the coronary arteries.

  • Stabilization: Begin perfusion with oxygenated KHB at 37°C. Allow the heart to stabilize for a period of 20-30 minutes. During this time, insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

  • Baseline Recording: Record baseline data for at least 20 minutes to ensure stability. This includes LVDP, HR, CF, and a surface ECG.

  • Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM). Perfuse at each concentration for a set period (e.g., 15-20 minutes) to allow for a steady-state effect.

  • Data Recording: Continuously record all parameters throughout the drug perfusion period.

  • Washout: Following the highest concentration of Clamikalant, perfuse the heart with drug-free KHB for a washout period of at least 30 minutes.

  • Final Recording: Record data during the washout period to assess the reversibility of any observed effects.

  • Data Analysis: Analyze the recorded data to determine the concentration-dependent effects of this compound on cardiac parameters.

Data Presentation

The following tables summarize expected quantitative data based on published studies of this compound and other KATP channel blockers in isolated heart preparations.

Table 1: Effects of this compound (HMR 1098) on Hemodynamic Parameters in Ischemic-Reperfused Rat Hearts

ParameterControl (Ischemia)3 µM Clamikalant (Ischemia)
Aortic Flow (% of non-ischemic value)44 ± 2%8 ± 2%*
QT Interval (ms)36 ± 4 ms67 ± 6 ms

*P<0.05 vs. Control. Data adapted from a study on isolated perfused working rat hearts.[2]

Table 2: Effects of Glibenclamide (a KATP Channel Blocker) on Hemodynamic Parameters in Langendorff Perfused Rabbit Hearts

ParameterControl10 µM Glibenclamide
Developed Left Ventricular Pressure (DLVP)Baseline+30%
Coronary Flow (CF)Baseline+36%
Heart Rate (HR)No significant changeNo significant change

Data adapted from a study on Langendorff perfused rabbit hearts.[6]

Expected Outcomes and Troubleshooting

Expected Outcomes:

  • Under Normoxic Conditions: this compound is expected to have minimal effects on baseline cardiac function as KATP channels are predominantly closed under normal physiological conditions.[7]

  • Under Ischemic Conditions: this compound is expected to prevent the ischemia-induced shortening of the action potential duration and, consequently, the QT interval.[2] This may be accompanied by a more pronounced decrease in contractile function (e.g., aortic flow) during ischemia, as the protective mechanism of APD shortening is inhibited.[2]

  • Electrophysiological Effects: An increase in the duration of the monophasic action potential (MAPD) may be observed, particularly during metabolic stress.

Troubleshooting:

  • Arrhythmias: The induction of arrhythmias is a possible outcome, especially at higher concentrations or during reperfusion, due to the modulation of repolarization. If arrhythmias occur, ensure the heart was adequately stabilized and that the perfusate composition and temperature are optimal.

  • Poor Heart Viability: If the heart function deteriorates rapidly, check the perfusion pressure/flow rate, oxygenation of the KHB, and temperature. The heart excision and cannulation process should be as rapid as possible to minimize ischemic time.

  • Drug Insolubility: If this compound precipitates in the KHB, ensure the stock solution is properly prepared and the final concentration of any solvent (e.g., DMSO) is minimal.

Conclusion

The Langendorff perfusion system provides a powerful platform for characterizing the cardiac effects of pharmacological agents like this compound. By following these detailed protocols, researchers can obtain valuable data on the electrophysiological and hemodynamic consequences of KATP channel blockade. This information is essential for understanding the therapeutic potential and safety profile of this compound and similar compounds in the context of cardiac arrhythmias and ischemic heart disease.

References

Application Note: Preparation of Clamikalant Sodium Stock Solution for Electrophysiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and use of Clamikalant sodium stock solutions for in vitro electrophysiology experiments, particularly for studying the IKr (hERG) potassium channel.

Introduction

This compound (formerly HMR 1098) is a potent and selective blocker of the ATP-sensitive potassium (KATP) channel and is also recognized as a blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies the rapid delayed rectifier current (IKr) in the heart.[1][2] The IKr current is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[1][3] Therefore, Clamikalant is a valuable pharmacological tool for studying cardiac electrophysiology and for screening compounds for potential proarrhythmic risk.[2][4]

Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results. This guide outlines the necessary steps, from handling the compound to preparing working solutions for patch-clamp electrophysiology.

Physicochemical and Pharmacological Data

Proper preparation of the stock solution requires an understanding of the compound's properties. The key data for this compound are summarized below.

PropertyValueSource
Chemical Name This compound[5][6]
Synonyms HMR 1098[6]
Molecular Formula C19H21N9O2 (Note: Formula may vary slightly by source)[5]
Molecular Weight 493.96 g/mol [5][6][7]
CAS Number 261717-22-0[5][6]
Target ATP-sensitive potassium (KATP) channel, hERG (IKr)[2][5]
Solubility DMSO: 40.00 mg/mL (80.98 mM)[6]
Storage (Powder) -20°C for up to 2-3 years[5][6]
Storage (In DMSO) -80°C for 6-12 months; -20°C for up to 1 month[5][6][8]

Protocol: Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for serial dilutions in electrophysiology experiments.

3.1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Step-by-Step Procedure

  • Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (mg) = 0.01 mol/L * 0.001 L * 493.96 g/mol * 1000 mg/g = 4.94 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store Properly: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[5][6][8]

Experimental Workflow and Dilution

4.1. Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow from receiving the compound to having experiment-ready aliquots.

G cluster_prep Stock Solution Preparation A Receive & Equilibrate This compound Powder B Calculate Mass for 10 mM Stock Solution A->B C Weigh Powder on Analytical Balance B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate Until Fully Dissolved D->E F Aliquot into Single-Use Tubes E->F G Store at -80°C F->G G cluster_dilution Dilution Logic (M1V1 = M2V2) M1 M1 Stock Concentration (e.g., 10 mM) formula V1 = (M2 * V2) / M1 M1->formula V1 V1 Volume of Stock (To be Calculated) M2 M2 Final Concentration (e.g., 1 µM) M2->formula V2 V2 Final Volume (e.g., 10 mL) V2->formula formula->V1

References

Application Notes and Protocols for Clamikalant Sodium in Cellular Electrophysiology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (HMR-1098) is a potent and selective blocker of the ATP-sensitive potassium (K-ATP) channel, with a particular selectivity for the cardiac isoform (Kir6.2/SUR2A).[1] K-ATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. In the heart, the opening of these channels during metabolic stress (e.g., ischemia) leads to a shortening of the action potential duration (APD), which can be pro-arrhythmic. Clamikalant, by blocking these channels, is investigated for its potential as an anti-arrhythmic agent.

These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on its primary target, the cardiac K-ATP channel, and for assessing its selectivity against other key cardiac ion channels using the whole-cell patch-clamp technique.

Mechanism of Action of Clamikalant

This compound exerts its pharmacological effect by directly blocking the pore of the K-ATP channel. Under conditions of low intracellular ATP, such as during myocardial ischemia, K-ATP channels open, leading to an outward potassium current (I_K,ATP_). This current hyperpolarizes the cell membrane and shortens the cardiac action potential duration. By inhibiting this current, Clamikalant helps to prevent this shortening and maintain a more normal action potential profile, thereby reducing the risk of arrhythmias.

cluster_0 Cardiomyocyte Under Ischemia ATP Intracellular ATP Decreases K_ATP K-ATP Channel (Kir6.2/SUR2A) ATP->K_ATP Opens IK_ATP Increased K+ Efflux (IK,ATP) K_ATP->IK_ATP Mediates Clamikalant Clamikalant Sodium Clamikalant->K_ATP Blocks APD Action Potential Duration Shortening IK_ATP->APD Causes Arrhythmia Increased Risk of Arrhythmia APD->Arrhythmia Leads to cluster_workflow Electrophysiology Experimental Workflow prep Cell Preparation (e.g., HEK293 expressing target channel) solutions Prepare Solutions (Internal & External) prep->solutions patch Achieve GΩ Seal & Establish Whole-Cell Configuration solutions->patch baseline Record Baseline Current (Vehicle Control) patch->baseline compound Apply this compound (Cumulative Concentrations) baseline->compound record Record Current at Steady-State for Each Concentration compound->record washout Washout & Positive Control (Optional) record->washout analysis Data Analysis (Calculate % Inhibition, Generate CRC, Determine IC50) washout->analysis cluster_selectivity Cardiac Ion Channel Selectivity Profile Clamikalant Clamikalant Sodium K_ATP K-ATP (Primary Target) Clamikalant->K_ATP High Potency (Desired Effect) hERG hERG (IKr) Clamikalant->hERG Low Potency? (Assess Safety) Nav1_5 Nav1.5 (INa) Clamikalant->Nav1_5 Low Potency? (Assess Selectivity) Cav1_2 Cav1.2 (ICa,L) Clamikalant->Cav1_2 Low Potency? (Assess Selectivity)

References

Application Notes and Protocols for Clamikalant Sodium in Cardiac Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium (also known as HMR 1098) is a cardioselective ATP-sensitive potassium (KATP) channel blocker. It has been investigated for its potential therapeutic effects in the context of cardiac arrhythmias, particularly those arising from myocardial ischemia. Unlike non-selective KATP channel blockers such as glibenclamide, this compound exhibits a greater affinity for the sarcolemmal KATP (sarcKATP) channels in cardiomyocytes over those in pancreatic beta-cells or vascular smooth muscle. This selectivity makes it a valuable tool for dissecting the specific role of sarcKATP channels in the pathophysiology of cardiac ischemia-reperfusion injury.

During myocardial ischemia, a fall in intracellular ATP levels leads to the opening of KATP channels, resulting in potassium efflux and shortening of the action potential duration (APD). This APD shortening is believed to contribute to the development of life-threatening ventricular arrhythmias. This compound, by blocking these channels, is hypothesized to prevent the ischemia-induced APD shortening and thereby exert an anti-arrhythmic effect.

These application notes provide an overview of the use of this compound in preclinical models of cardiac ischemia-reperfusion injury and detailed protocols for its application in in vivo, ex vivo, and in vitro settings.

Mechanism of Action

The primary mechanism of action of this compound is the selective blockade of the sarcKATP channels. These channels are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit in the heart. By binding to these channels, this compound prevents the efflux of potassium ions from cardiomyocytes, particularly during the metabolic stress of ischemia. This action counteracts the shortening of the action potential duration, a key electrophysiological change that promotes arrhythmogenesis.

Interestingly, some research suggests a more complex, indirect cardioprotective mechanism. Perfusion with this compound has been shown to induce a transient inhibition of the mitochondrial respiratory chain complex I and an increase in intracellular calcium concentration. This is thought to lead to the production of reactive oxygen species (ROS), which in turn activate mitochondrial KATP (mitoKATP) channels. The opening of mitoKATP channels is a known mechanism of cardioprotection. This suggests a potential functional interaction between sarcolemmal and mitochondrial KATP channels mediated by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound (HMR 1098/1883) in models of cardiac ischemia-reperfusion injury.

Table 1: Electrophysiological Effects of this compound

ParameterSpecies/ModelIschemic ConditionsThis compound Concentration/DoseEffect
Action Potential Duration (APD)Guinea Pig Papillary MuscleHypoxia0.6 µM (IC50)Antagonized APD shortening
Monophasic Action Potential (MAP) DurationAnesthetized PigsCoronary Artery Occlusion3 mg/kg i.v.Prevented ischemia-induced shortening
QT IntervalIsolated Perfused Rat HeartsLow-flow ischemia3 µmol/LCompletely prevented shortening
Refractory PeriodConscious Dogs with Myocardial InfarctionCoronary Artery Occlusion3.0 mg/kg i.v.Prevented ischemia-induced reduction

Table 2: Hemodynamic and Cardioprotective Effects of this compound

ParameterSpecies/ModelIschemia/Reperfusion DurationThis compound Concentration/DoseEffect
Ventricular Fibrillation (VF)Conscious Dogs with Myocardial Infarction2-min occlusion3.0 mg/kg i.v.Prevented VF in 11 of 13 animals
Ventricular Fibrillation (VF)Anesthetized RatsProlonged ischemia and reperfusion3 mg/kg and 10 mg/kgReduced VF
Aortic FlowIsolated Perfused Working Rat Hearts (paced)30-min low-flow ischemia3 µmol/LReduced to 8 ± 2% of non-ischemic value (vs. 44 ± 2% in vehicle)[1]
Infarct Size (% of area at risk)Anesthetized Rats30-min ischemia / 60-min reperfusion10 mg/kg i.v.No significant effect (72 ± 2% vs. 75 ± 3% in vehicle)[1]
Infarct SizeLangendorff-perfused Rat HeartsRegional ischemia / 2-h reperfusion10 µMDecreased infarct size[2]

Experimental Protocols

In Vivo Model: Coronary Artery Ligation in Rats

This protocol describes the induction of regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery in anesthetized rats, followed by reperfusion.

Materials:

  • This compound (HMR 1098)

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., urethane, 1.25 g/kg)

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk) for coronary ligation

  • ECG recording system

  • Blood pressure monitoring system

Procedure:

  • Anesthetize the rat and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Place a suture around the LAD coronary artery.

  • Administer this compound (e.g., 10 mg/kg) or vehicle intravenously prior to ischemia.[1]

  • Induce regional ischemia by tightening the suture around the LAD for a specified period (e.g., 30 minutes).[1]

  • Confirm ischemia by observing regional cyanosis of the ventricular wall and changes in the ECG (e.g., ST-segment elevation).

  • Initiate reperfusion by releasing the ligature for a specified duration (e.g., 60 minutes).[1]

  • Continuously monitor ECG and hemodynamic parameters throughout the experiment.

  • At the end of reperfusion, euthanize the animal and excise the heart for infarct size analysis (e.g., TTC staining).

Endpoints:

  • Incidence and duration of ventricular arrhythmias.

  • Hemodynamic parameters (heart rate, blood pressure).

  • Infarct size as a percentage of the area at risk.

  • Cardiac enzyme levels in serum (e.g., CK-MB, Troponin I).

in_vivo_workflow start Anesthetize and Ventilate Rat thoracotomy Perform Left Thoracotomy start->thoracotomy suture Place Suture Around LAD thoracotomy->suture drug_admin Administer this compound or Vehicle (i.v.) suture->drug_admin ischemia Induce Ischemia (e.g., 30 min) drug_admin->ischemia reperfusion Initiate Reperfusion (e.g., 60 min) ischemia->reperfusion monitoring Continuous ECG and Hemodynamic Monitoring ischemia->monitoring reperfusion->monitoring euthanasia Euthanize and Excise Heart reperfusion->euthanasia analysis Infarct Size Analysis (TTC Staining) euthanasia->analysis

In Vivo Ischemia-Reperfusion Workflow
Ex Vivo Model: Langendorff-Perfused Rat Heart

This protocol describes the use of an isolated, retrogradely perfused heart model to study the direct effects of this compound on cardiac function during global ischemia and reperfusion.

Materials:

  • This compound (HMR 1098)

  • Krebs-Henseleit buffer

  • Langendorff perfusion system

  • Intraventricular balloon catheter and pressure transducer

  • Pacing electrodes

Procedure:

  • Isolate the rat heart and cannulate the aorta on the Langendorff apparatus.

  • Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a baseline period.

  • Introduce this compound (e.g., 3 µmol/L) or vehicle into the perfusate for a pre-ischemic period.[1]

  • Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfuse the heart with the this compound-containing or vehicle buffer for a specified period (e.g., 30 minutes).[1]

  • Record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

Endpoints:

  • Recovery of LVDP and end-diastolic pressure.

  • Time to onset of ischemic contracture.

  • Coronary flow.

  • Release of cardiac enzymes (e.g., LDH, CK) into the coronary effluent.

ex_vivo_workflow start Isolate and Cannulate Rat Heart stabilize Stabilize with Krebs-Henseleit Buffer start->stabilize drug_admin Perfuse with this compound or Vehicle stabilize->drug_admin monitoring Continuous Monitoring of LVDP, HR, Coronary Flow stabilize->monitoring ischemia Induce Global Ischemia (e.g., 30 min) drug_admin->ischemia drug_admin->monitoring reperfusion Initiate Reperfusion (e.g., 30 min) ischemia->reperfusion ischemia->monitoring reperfusion->monitoring analysis Analyze Functional Recovery and Enzyme Release reperfusion->analysis

Ex Vivo Langendorff Perfusion Workflow
In Vitro Model: Isolated Cardiomyocyte Hypoxia-Reoxygenation

This protocol describes an in vitro model to investigate the cellular effects of this compound on cardiomyocytes subjected to simulated ischemia-reperfusion.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • This compound (HMR 1098)

  • Normoxic and hypoxic incubation chambers

  • Appropriate cell culture media for normoxia and hypoxia (e.g., with adjusted pH and substrate)

  • Fluorescent dyes for viability and apoptosis assessment (e.g., Calcein-AM, Propidium Iodide, Annexin V)

  • Patch-clamp electrophysiology setup

Procedure:

  • Isolate cardiomyocytes from adult rat or mouse ventricles.

  • Pre-incubate the isolated cardiomyocytes with this compound or vehicle under normoxic conditions.

  • Induce hypoxia by placing the cells in a hypoxic chamber with a low oxygen environment (e.g., <1% O2) and appropriate hypoxic medium for a specified duration.

  • Initiate reoxygenation by returning the cells to a normoxic incubator with fresh, oxygenated medium.

  • Assess cell viability, apoptosis, and cellular electrophysiology at the end of the reoxygenation period.

Endpoints:

  • Cell viability (e.g., trypan blue exclusion, LDH release).

  • Apoptosis (e.g., TUNEL staining, caspase activity).

  • Action potential duration and other electrophysiological parameters using patch-clamp.

  • Intracellular calcium dynamics.

  • Mitochondrial function (e.g., membrane potential, ROS production).

Signaling Pathway

The proposed signaling pathway for the cardioprotective effects of this compound involves both direct and indirect mechanisms. The direct pathway is the blockade of sarcKATP channels, leading to the prevention of APD shortening and subsequent arrhythmias. The indirect pathway suggests that this compound may induce a mild cellular stress that triggers a preconditioning-like response.

signaling_pathway cluster_direct Direct Anti-Arrhythmic Pathway cluster_indirect Indirect Cardioprotective Pathway clamikalant This compound sarcKATP sarcKATP Channel clamikalant->sarcKATP Blocks complexI Mitochondrial Complex I clamikalant->complexI Inhibits ca_influx Intracellular Ca2+ Increase clamikalant->ca_influx Increases apd_shortening APD Shortening sarcKATP->apd_shortening Prevents arrhythmias Ventricular Arrhythmias apd_shortening->arrhythmias Reduces ros ROS Production complexI->ros ca_influx->ros mitoKATP mitoKATP Channel ros->mitoKATP Activates cardioprotection Cardioprotection mitoKATP->cardioprotection

References

Protocol for Assessing Clamikalant Sodium's Effect on Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by rapid and irregular atrial activation, leading to an increased risk of stroke and heart failure. Pharmacological intervention remains a cornerstone of AF management. Clamikalant sodium (HMR-1098) is a cardioselective ATP-sensitive potassium (K-ATP) channel blocker that has shown potential in the management of atrial fibrillation. This document provides detailed protocols for assessing the electrophysiological effects of this compound on atrial fibrillation, including in vivo and in vitro methodologies. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the anti-arrhythmic properties of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key electrophysiological parameters associated with atrial fibrillation.

Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP) in a Canine Model of Rapid Atrial Pacing-Induced Atrial Fibrillation

Treatment GroupDosageDuration of PacingChange in AERP (ms)Reference
Control (Saline)N/A6 hoursProgressive shortening[1]
This compound3 mg/kg bolus + 17 µg/kg/min infusion6 hoursPrevention of shortening after 2-3 hours[1]

Table 2: Expected Electrophysiological Effects of this compound on Atrial Myocytes

ParameterExpected Effect of this compoundRationale
Action Potential Duration (APD)Prolongation or prevention of shorteningBlockade of K-ATP channels reduces potassium efflux during repolarization.
Atrial Effective Refractory Period (AERP)ProlongationProlonged APD contributes to an increased refractory period.
K-ATP Channel Current (IK,ATP)InhibitionDirect blocking effect on the K-ATP channel.

Experimental Protocols

In Vivo Electrophysiological Study in a Canine Model of Atrial Fibrillation

This protocol describes the induction of atrial fibrillation and the assessment of this compound's effect on the atrial effective refractory period (AERP) in a canine model.

1. Animal Preparation:

  • Anesthetize adult mongrel dogs of either sex.

  • Ventilate the animals mechanically.

  • Introduce multipolar electrode catheters into the right atrium and coronary sinus via the femoral veins for pacing and recording.

  • Continuously monitor surface electrocardiogram (ECG) and intracardiac electrograms.

2. Induction of Atrial Fibrillation:

  • Induce atrial fibrillation through rapid atrial pacing.

  • A typical protocol involves burst pacing at a cycle length of 50 ms for 30 seconds, repeated as necessary to sustain AF.

3. Measurement of Atrial Effective Refractory Period (AERP):

  • AERP is determined using the extrastimulus technique.

  • Deliver a train of eight stimuli (S1) at a fixed cycle length (e.g., 400 ms), followed by a premature extrastimulus (S2).

  • The S1-S2 coupling interval is progressively decreased in 10 ms decrements until the S2 fails to elicit a propagated atrial response.

  • The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

4. Drug Administration:

  • Administer a bolus of this compound (3 mg/kg) intravenously, followed by a continuous infusion (17 µg/kg/min) throughout the experiment.[1]

  • The control group receives a corresponding volume of saline.

5. Data Analysis:

  • Measure AERP at baseline and at regular intervals during rapid atrial pacing in both the control and this compound-treated groups.

  • Compare the changes in AERP over time between the two groups to assess the effect of the drug.

In Vitro Patch-Clamp Analysis of Atrial Myocytes

This protocol outlines the procedure for isolating atrial myocytes and assessing the effect of this compound on the K-ATP channel current using the patch-clamp technique.

1. Isolation of Atrial Myocytes:

  • Excise the heart from a suitable animal model (e.g., rabbit, guinea pig).

  • Cannulate the aorta and perfuse the heart with a calcium-free buffer to wash out the blood.

  • Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.

  • Gently triturate the atrial tissue to release single myocytes.

  • Store the isolated myocytes in a holding solution at room temperature.

2. Whole-Cell Patch-Clamp Recording:

  • Place the isolated myocytes in a recording chamber on the stage of an inverted microscope.

  • Use a glass micropipette with a tip resistance of 2-5 MΩ, filled with an internal solution containing ATP to maintain the K-ATP channels in a closed state.

  • Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

3. Measurement of K-ATP Channel Current (IK,ATP):

  • To activate K-ATP channels, perfuse the cell with a solution containing a K-ATP channel opener (e.g., pinacidil).

  • Apply a series of voltage steps to elicit and measure the outward K-ATP current.

  • After establishing a stable baseline current, apply this compound at various concentrations to the external solution.

  • Record the changes in the K-ATP current to determine the inhibitory effect of this compound and to construct a dose-response curve.

Mandatory Visualization

Signaling_Pathway Proposed Signaling Pathway of this compound in Atrial Fibrillation cluster_membrane Atrial Myocyte Membrane cluster_cell Intracellular Space K_ATP K-ATP Channel (Kir6.x + SUR) K_ion_out K+ Efflux K_ATP->K_ion_out Opens Clamikalant This compound Clamikalant->K_ATP Blocks APD_Shortening Action Potential Duration Shortening K_ion_out->APD_Shortening Causes K_ion_in K+ Metabolic_Stress Metabolic Stress (e.g., Ischemia, Rapid Pacing) ATP_ADP_ratio Decreased ATP/ADP Ratio Metabolic_Stress->ATP_ADP_ratio ATP_ADP_ratio->K_ATP Activates AF_Susceptibility Increased Atrial Fibrillation Susceptibility APD_Shortening->AF_Susceptibility Leads to

Caption: Proposed mechanism of this compound in atrial fibrillation.

InVivo_Workflow Experimental Workflow for In Vivo Electrophysiology Study start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep baseline_aerp Baseline AERP Measurement animal_prep->baseline_aerp af_induction Induction of Atrial Fibrillation (Rapid Atrial Pacing) baseline_aerp->af_induction drug_admin Drug Administration (this compound or Saline) af_induction->drug_admin aerp_monitoring Continuous AERP Monitoring drug_admin->aerp_monitoring data_analysis Data Analysis (Comparison of AERP changes) aerp_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo assessment of this compound.

PatchClamp_Workflow Experimental Workflow for Patch-Clamp Analysis start Start cell_isolation Isolation of Atrial Myocytes start->cell_isolation patch_clamp_setup Whole-Cell Patch-Clamp Setup cell_isolation->patch_clamp_setup baseline_current Record Baseline K-ATP Current (with K-ATP opener) patch_clamp_setup->baseline_current drug_application Application of this compound (various concentrations) baseline_current->drug_application record_inhibition Record Inhibition of K-ATP Current drug_application->record_inhibition dose_response Construct Dose-Response Curve record_inhibition->dose_response end End dose_response->end

Caption: Workflow for in vitro patch-clamp analysis.

References

Application Notes and Protocols for In Vitro Dose-Response Curve Generation of Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clamikalant sodium is a cardioselective blocker of the ATP-dependent potassium channel (KATP), investigated for its potential in the treatment of cardiac arrhythmias. As a potassium channel blocker, understanding its electrophysiological profile and dose-dependent effects on cardiac ion channels is critical for both efficacy and safety assessment. The "-kalant" stem in its name is indicative of its function as a potassium channel blocker. This document provides detailed application notes and protocols for generating in vitro dose-response curves for this compound using standard electrophysiological and cell-based assays.

The primary focus of in vitro cardiac safety assessment is the human ether-à-go-go-related gene (hERG) potassium channel, as inhibition of this channel can lead to QT interval prolongation and increase the risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[1] Therefore, evaluating the effect of this compound on the hERG channel is a mandatory step in preclinical development.[1] Additionally, assessing its impact on the overall cardiac action potential in human-derived cardiomyocytes provides a more integrated understanding of its electrophysiological effects.

Mechanism of Action and Signaling Pathway

Clamikalant acts as an antagonist to potassium channels in cardiomyocytes. By blocking these channels, it prolongs the repolarization phase (Phase 3) of the cardiac action potential. This increases the effective refractory period, which can be beneficial in suppressing re-entrant tachyarrhythmias. The primary target is believed to be the ATP-sensitive potassium channel, although a comprehensive evaluation should also include its effects on other key cardiac potassium channels, such as the hERG channel (IKr).

Clamikalant_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effect Cellular Effect Clamikalant Clamikalant Sodium K_Channel Potassium Channel (e.g., KATP, hERG) Clamikalant->K_Channel Blocks K_ion_out K+ Efflux K_Channel->K_ion_out Repol_Delay Delayed Repolarization K_Channel->Repol_Delay K_ion_in K+ K_ion_in->K_Channel Opens during repolarization AP_Prolongation Action Potential Prolongation Repol_Delay->AP_Prolongation

Caption: this compound blocks potassium channels, leading to delayed repolarization and action potential prolongation.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Inhibitory Effect of this compound on hERG Potassium Channel Current

ParameterValue
Test Compound This compound
Cell Line HEK293-hERG
Assay Method Whole-Cell Patch-Clamp
IC50 (µM) [Insert experimental value]
Hill Coefficient [Insert experimental value]
Positive Control E-4031
Positive Control IC50 (nM) [Insert experimental value, e.g., ~30]

Table 2: Effect of this compound on Cardiac Action Potential Parameters

ParameterVehicle ControlClamikalant (Conc. 1)Clamikalant (Conc. 2)Clamikalant (Conc. 3)
Cell Type hiPSC-CardiomyocyteshiPSC-CardiomyocyteshiPSC-CardiomyocyteshiPSC-Cardiomyocytes
Assay Method Microelectrode Array (MEA)Microelectrode Array (MEA)Microelectrode Array (MEA)Microelectrode Array (MEA)
Beat Rate (bpm) [Value][Value][Value][Value]
Field Potential Duration (ms) [Value][Value][Value][Value]
Action Potential Duration (APD90) (ms) [Value][Value][Value][Value]
Triangulation Ratio [Value][Value][Value][Value]
Incidence of EADs (%) [Value][Value][Value][Value]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol is considered the gold standard for assessing compound effects on the hERG channel.[1]

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Cell culture reagents.

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4).

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries.

  • This compound stock solution (in DMSO or other suitable solvent).

  • Positive control (e.g., E-4031).

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture hERG-expressing HEK293 cells D Obtain a single cell and form a gigaseal A->D B Prepare external and internal solutions B->D C Pull micropipettes C->D E Establish whole-cell configuration D->E F Apply voltage protocol and record baseline hERG current E->F G Perfuse with increasing concentrations of This compound F->G H Record steady-state current at each concentration G->H I Measure hERG tail current amplitude H->I J Calculate percent inhibition I->J K Plot dose-response curve and calculate IC50 J->K

Caption: Workflow for the whole-cell patch-clamp hERG assay.

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells according to standard protocols. On the day of the experiment, detach cells and plate them at a low density in a recording chamber.[1]

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[1]

  • Gigaseal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[1]

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip to establish the whole-cell recording configuration.[1]

  • Voltage Protocol and Baseline Recording: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for approximately 1-2 seconds, followed by a repolarizing step to -50 mV.[1][2] Record baseline currents in the vehicle control solution until a stable response is achieved.[1]

  • Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[1]

  • Data Acquisition: Record the hERG tail current at each concentration of this compound.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Thallium Flux Assay for High-Throughput hERG Screening

This is a higher-throughput alternative to the patch-clamp technique for screening potential hERG channel inhibitors.[1]

Objective: To rapidly assess the inhibitory activity of this compound on the hERG channel in a multi-well plate format.

Principle: hERG-expressing cells are loaded with a thallium (Tl+)-sensitive fluorescent dye. When hERG channels open, Tl+ (a surrogate for K+) enters the cell and binds to the dye, causing an increase in fluorescence.[1][3] A hERG channel blocker will prevent this influx and reduce the fluorescent signal.[1]

Materials:

  • HEK293 or U2OS cells stably expressing the hERG channel.[3]

  • Multi-well plates (e.g., 384-well).

  • Thallium flux assay kit (containing Tl+-sensitive dye, loading buffer, and stimulus buffer with Tl+).

  • Fluorescence plate reader with kinetic read capabilities.

  • This compound stock solution.

Thallium_Flux_Workflow A Plate hERG-expressing cells in a multi-well plate B Add varying concentrations of this compound A->B C Load cells with Tl+-sensitive dye B->C D Establish baseline fluorescence reading C->D E Add Tl+-containing stimulus buffer D->E F Record fluorescence intensity over time E->F G Calculate percent inhibition and determine IC50 F->G MEA_Workflow A Plate hiPSC-Cardiomyocytes on MEA plate B Allow cells to form a spontaneously beating syncytium A->B C Record baseline extracellular field potentials B->C D Add vehicle control and This compound at varying concentrations C->D E Record field potentials post-compound addition D->E F Analyze data for changes in beat rate, FPD, APD, and arrhythmias E->F G Generate concentration- response curves for key parameters F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Clamikalant Sodium Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clamikalant sodium patch clamp experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the electrophysiological assessment of sodium channel modulators.

Frequently Asked Questions (FAQs)

Q1: What is Clamikalant and what is its primary mechanism of action on sodium channels?

A1: While "Clamikalant" does not appear to be a standard nomenclature for a known sodium channel blocker in the published literature, we can infer its intended role as a modulator of voltage-gated sodium channels (NaV). Compounds of this class typically exert their effects by physically obstructing the ion-conducting pore of the channel or by altering its gating properties (activation, inactivation, and reactivation).[1][2][3] The specific effects of Clamikalant on parameters like the late sodium current would be a key determinant of its pharmacological profile.[4][5]

Q2: What are the essential components of a whole-cell patch clamp protocol for testing a novel sodium channel blocker like Clamikalant?

A2: A typical protocol involves establishing a whole-cell recording configuration on a cell expressing the sodium channel of interest (e.g., HEK293 cells stably expressing a specific NaV subtype).[6][7] The experimental workflow generally includes:

  • Preparation of intracellular and extracellular solutions with appropriate ionic compositions.[7][8]

  • Pulling and fire-polishing of glass micropipettes to a suitable resistance (typically 2-5 MΩ).[6][7]

  • Approaching the target cell and forming a high-resistance "giga-seal" between the pipette tip and the cell membrane.[9]

  • Rupturing the cell membrane to achieve the whole-cell configuration.[9][10]

  • Applying a series of voltage protocols to elicit and measure sodium currents in the absence and presence of the test compound (Clamikalant).[11]

  • Analyzing the data to determine the effects of the compound on channel kinetics and current amplitude.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound patch clamp experiments.

Problem 1: Difficulty Achieving a High-Resistance Seal (Gigaseal)

A stable, high-resistance seal (typically >1 GΩ) is fundamental for high-quality patch clamp recordings.[12]

Q: I am struggling to form a stable gigaseal. What are the common causes and how can I troubleshoot this?

A: Several factors can impede gigaseal formation. Here's a systematic approach to troubleshooting:

  • Pipette Preparation:

    • Cleanliness: Ensure your pipette glass is clean and free from dust.[13] Store capillary tubes in a covered container.

    • Tip Smoothness: A rough pipette tip can prevent a tight seal. Fire-polishing the pipette tip can create a smoother surface, which is often beneficial.[14]

    • Pipette Resistance: The optimal pipette resistance can vary depending on the cell type. For many cell lines, a resistance of 4-7 MΩ is a good starting point.[14]

  • Solutions and Cell Health:

    • Solution Filtration: Filter all your solutions (internal and external) on the day of the experiment to remove any particulate matter.

    • Osmolarity: A slight osmotic gradient between the intracellular and extracellular solutions can facilitate sealing. Typically, the extracellular solution should have a slightly higher osmolarity (e.g., ~300 mOsm) than the intracellular solution (e.g., 292-295 mOsm).[14]

    • Cell Health: Only attempt to patch healthy, viable cells with smooth membranes. Unhealthy cells are notoriously difficult to seal.[14]

  • Mechanical and Environmental Factors:

    • Vibrations: Ensure your anti-vibration table is floating correctly and effectively isolating the setup from floor vibrations.[15]

    • Pressure System: Check your tubing for leaks. Even a small leak can prevent the application of the gentle suction needed for seal formation.[14][15] You can test for leaks by submerging the pipette holder with a sealed-tip pipette in water and applying positive pressure.[14]

  • Chemical Enhancers:

    • In some cases, particularly with automated patch clamp systems, "seal enhancers" can be used in the solutions to promote gigaseal formation.[12] For manual patch clamp, the application of reducing agents like DTT or TCEP to the external solution has been shown to improve the success rate and longevity of gigaseals.[16]

Troubleshooting Flowchart for Gigaseal Formation

gigaseal_troubleshooting cluster_pipette Pipette Troubleshooting cluster_solutions Solutions & Cell Troubleshooting cluster_mechanical Mechanical Troubleshooting start Start: Difficulty forming gigaseal check_pipette Check Pipette Preparation start->check_pipette pipette_clean Is glass clean? check_pipette->pipette_clean check_solutions Check Solutions & Cell Health solution_filtered Are solutions filtered? check_solutions->solution_filtered check_mechanical Check Mechanical Setup vibration_check Is anti-vibration table floating? check_mechanical->vibration_check evaluate_seal Evaluate Seal Resistance success Gigaseal Formed! evaluate_seal->success Yes fail Still No Gigaseal evaluate_seal->fail No pipette_smooth Is tip fire-polished? pipette_clean->pipette_smooth pipette_resistance Is resistance optimal (e.g., 4-7 MΩ)? pipette_smooth->pipette_resistance pipette_resistance->check_solutions osmolarity_correct Is osmolarity gradient correct? solution_filtered->osmolarity_correct cell_healthy Are cells healthy? osmolarity_correct->cell_healthy cell_healthy->check_mechanical pressure_check Is pressure system leak-free? vibration_check->pressure_check pressure_check->evaluate_seal

Caption: Troubleshooting workflow for gigaseal formation.

Problem 2: Excessive Electrical Noise in Recordings

High levels of electrical noise can obscure the small currents you are trying to measure.

Q: My recordings are very noisy. How can I identify the source of the noise and reduce it?

A: A systematic approach is key to identifying and eliminating noise sources.[17]

  • Grounding:

    • Single Ground Point: Ensure all equipment in your rig is connected to a single, common ground point to avoid ground loops.

    • Grounding Wires: Keep grounding wires as short as possible.[18]

  • Identifying Noise Sources:

    • Systematic Elimination: Turn off and unplug all peripheral equipment near your rig one by one (e.g., monitors, light sources, manipulators, perfusion pumps) to see if the noise disappears.[17][19]

    • Faraday Cage: Ensure the Faraday cage is properly closed and grounded.[17][18]

  • Pipette and Holder:

    • Cleaning: A dirty pipette holder can be a significant source of noise. Clean it regularly with ethanol, followed by a rinse with distilled water and air drying.[17]

    • Fluid Levels: Keep the bath solution level low to minimize the immersion of the pipette and its holder, which can reduce capacitive noise.[17]

  • Data Acquisition Settings:

    • Filtering: Ensure your amplifier's filter settings are appropriate for the signal you are recording. For example, setting a Bessel filter to a lower frequency (e.g., 2.2 kHz instead of 10 kHz) can significantly reduce high-frequency noise.[20]

Common Sources of Electrical Noise and Their Frequencies

Noise SourceTypical FrequencyPotential Solution
Mains Power50/60 Hz and harmonicsProper grounding, avoid ground loops, use a Humbug or notch filter.[19]
Monitors, ComputersHigh frequencyMove further from the rig, use shielding.[17]
Light Sources (Lamps)Can varyUse DC power supply, shield cables.[17]
Perfusion SystemCan introduce noiseEnsure proper grounding, keep tubing minimal.[17]

Logical Diagram for Noise Reduction

noise_reduction cluster_grounding Grounding cluster_isolation Source Isolation start Start: Noisy Recording check_grounding Check Grounding start->check_grounding single_ground Single common ground? check_grounding->single_ground isolate_source Isolate Noise Source turn_off_devices Turn off peripheral devices sequentially isolate_source->turn_off_devices check_pipette_holder Check Pipette/Holder check_acquisition Check Acquisition Settings check_pipette_holder->check_acquisition evaluate_noise Is Noise Reduced? check_acquisition->evaluate_noise evaluate_noise->isolate_source No success Clean Recording! evaluate_noise->success Yes short_wires Grounding wires short? single_ground->short_wires short_wires->isolate_source faraday_cage Faraday cage closed & grounded? turn_off_devices->faraday_cage faraday_cage->check_pipette_holder

Caption: Systematic approach to reducing electrical noise.

Problem 3: Unstable Whole-Cell Recordings and Loss of Seal

Maintaining a stable whole-cell configuration is crucial for the duration of the experiment.

Q: I achieve whole-cell configuration, but the recording is unstable and I lose the seal after a short time. What can I do?

A: Instability in whole-cell recordings can be frustrating. Here are some potential causes and solutions:

  • Mechanical Stability:

    • Drift: Ensure your micromanipulator is not drifting.

    • Tubing: Tape down the suction tubing to the headstage to prevent it from moving and pulling on the pipette holder.[15]

    • Perfusion: A high flow rate from the perfusion system can cause the cell or slice to move. Ensure the flow is gentle and stable.[7]

  • Cell Health and Dialysis:

    • Cell Viability: As with sealing, starting with a healthy cell is paramount.

    • Intracellular Solution: Ensure the composition and osmolarity of your intracellular solution are appropriate for the cell type to prevent swelling or shrinking.[7] A significant mismatch can lead to instability.

    • Cell Dialysis: In whole-cell recordings, the contents of the pipette dialyze into the cell.[10] This can lead to the rundown of currents over time. While difficult to prevent entirely, using the perforated patch technique can mitigate this issue, although it comes with its own set of challenges, such as higher series resistance.[10]

  • Pressure and Suction:

    • Excessive Suction: Applying too much or too prolonged negative pressure during whole-cell rupture can damage the cell membrane, leading to an unstable recording.[21]

    • Pressure Leaks: A slow leak in your pressure system can cause a gradual loss of the seal.[15]

Experimental Protocols

Whole-Cell Voltage Clamp Protocol for Assessing NaV Channel Block

This protocol provides a general framework for evaluating the effect of a compound like Clamikalant on voltage-gated sodium channels.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~330 mOsm.[8]

    • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7]

  • Cell Preparation:

    • Culture cells expressing the sodium channel of interest on glass coverslips.

    • Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.[6]

    • Approach a cell and apply light positive pressure to the pipette.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a gigaseal.

    • Apply a brief, stronger pulse of suction to rupture the membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage protocols.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a negative holding potential (e.g., -100 mV) where most channels are in the closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) to elicit sodium currents.

    • Record the resulting currents using a patch clamp amplifier and data acquisition software.

    • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing Clamikalant at the desired concentration.

    • Repeat the voltage protocol at regular intervals to observe the onset of the drug's effect.

    • Perform a washout with the control extracellular solution to assess the reversibility of the block.

Data Analysis Workflow

data_analysis start Start: Raw Current Traces leak_subtraction Leak Subtraction start->leak_subtraction measure_peak Measure Peak Current Amplitude leak_subtraction->measure_peak iv_curve Generate I-V Curve measure_peak->iv_curve dose_response Construct Dose-Response Curve measure_peak->dose_response gating_analysis Analyze Gating Parameters (Activation/Inactivation) iv_curve->gating_analysis calculate_ic50 Calculate IC50 dose_response->calculate_ic50 final_report Final Report calculate_ic50->final_report gating_analysis->final_report

Caption: Workflow for analyzing sodium channel patch clamp data.

References

Technical Support Center: Investigating Potential Off-Target Effects of Clamikalant Sodium in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Clamikalant sodium (also known as HMR 1556) in cardiac tissue.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current, known as I_Ks. This current is crucial for the repolarization phase of the cardiac action potential. By blocking I_Ks, Clamikalant prolongs the action potential duration (APD).

Q2: If Clamikalant is known to be selective for the I_Ks channel, why is it necessary to investigate potential off-target effects?

A2: While Clamikalant shows high selectivity for the I_Ks channel over other currents like I_Kr, I_KI, I_to, and L-type Ca2+ channels, several factors warrant the investigation of off-target effects. High concentrations used in experiments may engage secondary targets. Furthermore, drug-induced arrhythmias can arise from complex interactions, and even subtle engagement with other channels or receptors could exacerbate pro-arrhythmic risk, especially in diseased tissue or in combination with other medications.[1] Investigating off-target effects is a critical step in comprehensive cardiac safety assessment to uncover any unintended interactions.[2][3]

Q3: We observed unexpected pro-arrhythmic events (e.g., Early Afterdepolarizations) in our cardiomyocyte assay at concentrations that should only elicit a moderate I_Ks block. Could this be an off-target effect?

A3: It is possible. While a pure I_Ks block can contribute to pro-arrhythmic events by prolonging the action potential, unexpected activity could suggest interactions with other channels. For instance, a subtle off-target blockade of other repolarizing potassium channels or an effect on the late sodium current (I_NaL) or calcium channels could synergistically increase arrhythmia risk.[4][5] It is recommended to systematically screen for effects on other major cardiac ion channels.

Q4: Could this compound have potential off-target effects on cardiac sodium (Na+) or calcium (Ca2+) channels?

A4: Although primary reports emphasize its selectivity, a comprehensive safety profile requires ruling out effects on other critical channels.

  • Sodium Channels: An off-target effect on the late sodium current (I_NaL) could significantly alter repolarization and intracellular sodium and calcium concentrations, which is a known mechanism for arrhythmia.[4][6]

  • Calcium Channels: Modulation of L-type calcium channels (I_Ca,L) would directly impact the plateau phase of the action potential and excitation-contraction coupling.[7] Direct functional assessment using patch-clamp electrophysiology is the definitive way to investigate these potential interactions.

Q5: What is a recommended starting point for a broad screening of Clamikalant's potential off-target effects?

A5: A secondary pharmacology screening is the standard initial approach.[3] This involves testing the compound against a panel of known cardiac ion channels, receptors, and enzymes in binding or functional assays.[2][8] This can help identify potential "hits" that warrant further, more detailed investigation using specific functional assays like patch-clamp electrophysiology.

Troubleshooting Guides

Problem 1: Inconsistent Action Potential Duration (APD) Prolongation in Experiments

  • Issue: The degree of APD prolongation observed in your cellular model (e.g., iPSC-cardiomyocytes) is greater than or different from what is predicted by I_Ks block alone.

  • Possible Cause: This could indicate an off-target effect on another ion channel contributing to repolarization, such as the rapid delayed rectifier current (I_Kr) or the inward rectifier current (I_K1). Alternatively, Clamikalant might be affecting the late sodium current (I_NaL), which can also prolong the APD.[4]

  • Recommended Action:

    • Perform specific ion channel recordings using patch-clamp electrophysiology to isolate and measure the effect of Clamikalant on I_Kr, I_K1, I_NaL, and L-type Ca2+ channels.

    • Compare the concentration-response curve for APD prolongation with the concentration-response curve for I_Ks block. A significant deviation suggests the involvement of other channels.

Problem 2: Observation of Increased Intracellular Calcium Transients or Abnormalities

  • Issue: In calcium imaging experiments with iPSC-cardiomyocytes, application of Clamikalant causes an unexpected increase in the amplitude or duration of calcium transients, or triggers spontaneous calcium release events.

  • Possible Cause: This could be an indirect consequence of APD prolongation from the on-target I_Ks block, which allows more calcium to enter through L-type calcium channels. However, it could also signal a direct off-target effect on calcium handling proteins, such as the L-type calcium channel itself, the Na+/Ca2+ exchanger (NCX), or even ryanodine receptors (RyR2).[6][9]

  • Recommended Action:

    • Use patch-clamp to directly measure the L-type calcium current (I_Ca,L) in the presence of Clamikalant.

    • Measure the sodium-calcium exchanger current (I_NCX) to determine if its function is altered.

    • Use specific pharmacological tools to dissect the source of the calcium abnormality (e.g., use an L-type calcium channel blocker to see if the increased transient is abolished).

Problem 3: Discrepancy Between In-Silico Predictions and In-Vitro Results

  • Issue: Computational models or docking studies predict potential binding of Clamikalant to an off-target protein, but initial functional assays are negative.

  • Possible Cause:

    • The binding affinity predicted by the model may be too low to elicit a functional response at the tested concentrations.

    • The in-vitro assay may lack the sensitivity or appropriate conditions (e.g., voltage protocol, presence of accessory proteins) to detect a subtle effect.

    • The predicted binding might not translate to a functional modulation of the target protein.

  • Recommended Action:

    • Re-evaluate the binding affinity and re-test at higher, yet still physiologically relevant, concentrations.

    • Modify the experimental conditions. For voltage-gated channels, use different voltage protocols that might favor the drug binding to a specific channel state (resting, open, or inactivated).[10][11]

    • Consider using a different experimental system, such as a heterologous expression system with co-expression of relevant subunits, which may be more sensitive than native cells.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of Clamikalant (HMR 1556) on its primary target, the I_Ks current. Researchers should use these values as a baseline to assess if observed effects are occurring at concentrations suggestive of off-target activity.

ParameterSpeciesCell TypeValueReference
IC50 CanineVentricular Myocytes10.5 nM
IC50 Guinea PigVentricular Myocytes34 nM

Key Signaling Pathways and Workflows

Cardiac Action Potential & Primary Ion Currents cluster_AP Action Potential Phases cluster_Currents Contributing Ion Currents Phase0 Phase 0 Depolarization Phase1 Phase 1 Early Repol. Phase2 Phase 2 Plateau Phase3 Phase 3 Repolarization Phase4 Phase 4 Resting INa I_Na (Fast Na+) INa->Phase0 Ito I_to (Transient K+) Ito->Phase1 ICaL I_Ca,L (L-type Ca2+) ICaL->Phase2 IKr I_Kr (Rapid K+) IKr->Phase3 IKs I_Ks (Slow K+) IKs->Phase3  Clamikalant Target IK1 I_K1 (Inward K+) IK1->Phase4

Caption: Primary ion currents shaping the cardiac action potential.

Workflow for Investigating Off-Target Effects obs Unexpected Observation (e.g., excessive APD change, arrhythmia, Ca2+ transient change) screen Broad Off-Target Screen (Secondary Pharmacology Panel) obs->screen no_hit No Hits Re-evaluate On-Target Effects / Assay Conditions screen->no_hit No Hits hit Off-Target 'Hit' Identified screen->hit Positive Hit patch Specific Electrophysiology (Patch-Clamp for I_Na, I_Ca,L, I_Kr) characterize Detailed Characterization (Concentration-response, state-dependence, binding kinetics) patch->characterize calcium Functional Calcium Assay (Ca2+ transients, sparks) calcium->characterize hit->patch hit->calcium conclusion Conclusion on Off-Target Liability characterize->conclusion

Caption: A logical workflow for identifying and characterizing off-target effects.

Detailed Experimental Protocols

1. Protocol: Secondary Pharmacology Screening

  • Objective: To perform a broad, initial screen of Clamikalant against a panel of cardiac-relevant off-targets.

  • Methodology:

    • Target Selection: Select a commercially available screening panel that includes, at a minimum:

      • Ion Channels: hERG (I_Kr), Nav1.5 (cardiac sodium channel), Cav1.2 (L-type calcium channel), Kir2.1 (I_K1).

      • Receptors: Beta-adrenergic receptors (β1, β2), Alpha-adrenergic receptors, Muscarinic receptors.

    • Assay Format: Assays are typically either radioligand binding assays (to measure displacement of a known ligand) or functional assays (e.g., fluorescence-based ion flux or membrane potential assays).

    • Compound Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to maximize the chance of detecting low-affinity interactions.

    • Execution: Submit this compound to a contract research organization (CRO) specializing in these panels or perform in-house if capabilities exist.

    • Data Analysis: Results are typically reported as a percentage of inhibition or activation. A common threshold for a "hit" is >50% inhibition/activation at the screening concentration. Any identified hits should be followed up with concentration-response studies to determine potency (IC50/EC50).

2. Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the functional effect of Clamikalant on specific cardiac ion currents (e.g., I_Na, I_Ca,L).

  • Cell Preparation: Use isolated primary adult ventricular myocytes (e.g., from rabbit or guinea pig) or human iPSC-derived cardiomyocytes.

  • Solutions:

    • External Solution: Tyrode's solution containing appropriate ions. Specific channel blockers (e.g., nifedipine to block I_Ca,L when measuring I_Na) should be added to isolate the current of interest.

    • Internal (Pipette) Solution: A cesium-based solution is often used to block potassium currents when measuring I_Na and I_Ca,L. Include ATP and GTP to maintain channel function.

  • Voltage Protocol:

    • For I_Na: Hold the cell at a negative potential (e.g., -120 mV) to ensure full channel availability. Apply depolarizing steps (e.g., to -10 mV) to elicit the current.

    • For I_Ca,L: Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV). Apply depolarizing steps (e.g., to +10 mV) to activate calcium channels.

  • Procedure:

    • Establish a whole-cell patch configuration.

    • Record baseline currents using the appropriate voltage protocol.

    • Perfuse the cell with the external solution containing a known concentration of Clamikalant.

    • Once the effect has reached a steady state, record the currents again.

    • Wash out the compound to check for reversibility.

    • Repeat with multiple concentrations to generate a concentration-response curve and determine the IC50, if an effect is observed.

3. Protocol: Calcium Transient Assay in iPSC-Cardiomyocytes

  • Objective: To assess the effect of Clamikalant on intracellular calcium handling.

  • Methodology:

    • Cell Culture: Plate iPSC-cardiomyocytes on glass-bottom dishes to form a spontaneously beating monolayer.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Imaging:

      • Place the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.

      • Maintain the cells at 37°C.

      • Record baseline fluorescence changes corresponding to the spontaneous calcium transients.

    • Compound Application: Add Clamikalant at the desired concentration to the imaging medium and allow it to equilibrate.

    • Post-Drug Recording: Record the calcium transients again after drug application.

    • Data Analysis: Analyze the recordings to quantify key parameters of the calcium transient:

      • Beating rate (frequency of transients).

      • Amplitude (peak fluorescence intensity).

      • Transient duration at 50% and 90% decay (CaD50, CaD90).

      • Rise and decay kinetics.

      • Presence of arrhythmic events like irregular transients or spontaneous releases.[12]

References

Technical Support Center: Optimizing Clamikalant Sodium Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the sodium concentration of Clamikalant for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate salt form of Clamikalant to use for in vivo studies?

A1: For in vivo studies, the sodium salt of Clamikalant, also known as HMR-1098, is commonly used.[1] This form has been utilized in Phase II clinical trials, indicating its suitability for administration.[1] The use of a salt form generally improves the solubility and stability of a compound for formulation.

Q2: How does sodium concentration in the formulation affect cardiac electrophysiology?

A2: Sodium ions play a crucial role in the depolarization phase (Phase 0) of the cardiac action potential.[2][3] The influx of sodium through voltage-gated sodium channels initiates the rapid upstroke of the action potential, which is essential for proper electrical conduction in the heart.[2] Alterations in extracellular sodium concentration can therefore impact myocardial contractility and heart rate.[4][5] While Clamikalant is primarily a potassium channel blocker, the sodium concentration of the formulation vehicle should be carefully controlled to avoid confounding effects on cardiac function.[6]

Q3: What are the starting points for determining the optimal Clamikalant concentration for in vivo studies?

A3: The selection of an initial dose for in vivo studies should be based on preclinical data, including in vitro efficacy and toxicology studies. A common starting point is the No Observed Adverse Effect Level (NOAEL) identified in preclinical safety assessments. Dose-range finding studies are then crucial to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected changes in heart rate or blood pressure upon vehicle administration. The sodium concentration of the vehicle may be causing osmotic or direct electrophysiological effects.Prepare an isotonic saline solution (0.9% NaCl) as the vehicle to minimize effects on blood pressure and heart rate. Ensure the final formulation is iso-osmotic.
Precipitation of Clamikalant in the formulation. The solubility of Clamikalant sodium may be exceeded at the desired concentration.Optimize the formulation by adjusting the pH or using solubilizing agents. However, be cautious as these excipients can have their own biological effects.[7]
High variability in experimental results between animals. Inconsistent formulation preparation or administration can lead to variable drug exposure.Ensure a standardized and validated protocol for formulation preparation. Utilize precise administration techniques to minimize variability.[8]
Observed cardiac arrhythmias are not consistent with Clamikalant's known mechanism of action. The sodium concentration in the formulation may be contributing to pro-arrhythmic effects, especially in models of cardiac injury or disease.Carefully evaluate the baseline cardiac function of the animal model and consider the potential interaction between the vehicle's sodium concentration and the underlying pathology.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

  • Calculate the required amount of this compound based on the desired dose and the body weight of the animal.

  • Weigh the calculated amount of this compound using an analytical balance.

  • Prepare a sterile isotonic saline solution (0.9% NaCl) as the vehicle.

  • Dissolve the this compound in the saline solution by gentle vortexing or sonication.

  • Ensure complete dissolution and visually inspect for any particulate matter.

  • Adjust the pH of the final solution to a physiologically compatible range (e.g., pH 7.4) if necessary.

  • Sterile-filter the final formulation through a 0.22 µm filter before administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of HMR-1098 (this compound) in Animals

SpeciesDoseRoute of AdministrationPeak Plasma Level (Cmax)Time to Peak (Tmax)Area Under the Curve (AUC)Oral Bioavailability
Rat3 mg/kgi.v.16.6 µg/ml5 min--
Rat10 mg/kgOral9.7 µg/ml2 h-85.6%
Dog3 mg/kgi.v.--11.1-12.3 µg·h/ml-
Dog10 mg/kgOral7.1-22.9 µg/ml0.25-0.5 h17.3-26.2 µg·h/ml40-70%

Data extracted from preclinical studies.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation a Calculate Dose b Weigh this compound a->b d Dissolve Compound b->d c Prepare Isotonic Vehicle c->d e Sterile Filter d->e g Dose Administration (e.g., i.v.) e->g f Animal Model Selection f->g h Monitor Vital Signs (ECG, BP) g->h i Collect Blood Samples g->i k Pharmacodynamic Analysis h->k j Pharmacokinetic Analysis i->j cardiac_action_potential Phase 4 Resting Potential Phase 0 Depolarization Phase 4->Phase 0 Stimulus Phase 1 Initial Repolarization Phase 0->Phase 1 Na+ influx Phase 2 Plateau Phase 1->Phase 2 K+ efflux Phase 3 Rapid Repolarization Phase 2->Phase 3 Ca2+ influx Phase 3->Phase 4 K+ efflux

References

Addressing experimental variability with Clamikalant sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clamikalant sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this selective ATP-sensitive potassium (KATP) channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as HMR 1098) is a selective blocker of the sarcolemmal ATP-sensitive potassium (KATP) channel.[1] In cardiac myocytes, these channels are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit. By blocking these channels, this compound inhibits the outward flow of potassium ions, which plays a crucial role in the electrical activity of the heart, particularly under ischemic conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the stability and efficacy of this compound. For detailed information, please refer to the stability data table below. In general, the powdered form is stable for years when stored at -20°C. Solutions in DMSO can be stored for shorter periods at 4°C or for longer durations at -80°C. It is recommended to prepare and use solutions on the same day whenever possible. If stock solutions are prepared in advance, they should be stored in tightly sealed vials as aliquots at -20°C or -80°C. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For detailed solubility information, please see the quantitative data table below.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for KATP channel block.

  • Question: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?

  • Answer: Variability in IC50 values for ion channel blockers can arise from several factors. One critical factor for this compound is the metabolic state of the cells. Research has shown that the blocking efficacy of Clamikalant (HMR 1098) is significantly reduced under conditions of metabolic stress (e.g., low intracellular ATP). This is a key differentiator from other sulfonylureas like glibenclamide.

    • Troubleshooting Steps:

      • Control for Cellular Metabolism: Ensure that your experimental conditions maintain a stable and healthy metabolic state in your cells. This includes providing adequate glucose and oxygen. If you are intentionally inducing metabolic stress, be aware that this will likely increase the apparent IC50 of Clamikalant.

      • Standardize Experimental Conditions: Maintain consistency in temperature, pH, and ion concentrations in your recording solutions, as these can all affect ion channel function and drug potency.

      • Use a KATP Channel Opener: To elicit a consistent and measurable KATP current, it is recommended to use a KATP channel opener, such as pinacidil, as a positive control to activate the channels before applying Clamikalant. The IC50 of Clamikalant for pinacidil-induced KATP currents has been reported to be more consistent.

      • Verify Drug Concentration: Ensure accurate preparation of your this compound stock and working solutions. Perform serial dilutions carefully.

Issue 2: Reduced or no effect of this compound under simulated ischemia.

  • Question: I am not observing the expected blocking effect of this compound in my ischemia model. Why might this be?

  • Answer: As mentioned in the previous point, the efficacy of this compound is known to be diminished during metabolic inhibition. Ischemic conditions lead to a decrease in intracellular ATP and an increase in ADP, which can reduce the blocking potency of Clamikalant.

    • Troubleshooting Steps:

      • Consider an Alternative Blocker for Comparison: Use a non-selective KATP channel blocker like glibenclamide as a positive control in a parallel experiment. Glibenclamide's blocking effect is less sensitive to the metabolic state of the cell.

      • Increase Clamikalant Concentration: You may need to use a higher concentration of Clamikalant to achieve a significant block under metabolic stress compared to normoxic conditions.

      • Confirm KATP Channel Expression and Function: Ensure that the cells or tissue you are using express functional KATP channels. You can do this by applying a KATP channel opener (e.g., pinacidil or diazoxide) and observing the expected outward current.

Issue 3: Unexpected electrophysiological effects not attributable to KATP channel blockade.

  • Question: I'm observing changes in my recordings that don't seem to be related to KATP channel activity after applying this compound. Could there be off-target effects?

  • Answer: While this compound is described as a "cardioselective" KATP channel blocker, it is always important to consider potential off-target effects for any pharmacological agent.

    • Troubleshooting Steps:

      • Use Specific Blockers for Other Channels: To rule out the involvement of other channels in the observed effects, you can co-apply specific blockers for those channels in your experiment. For example, use a potent hERG blocker like dofetilide, a Nav1.5 blocker like tetrodotoxin (in sensitive preparations), or a Cav1.2 blocker like nifedipine.

      • Perform a Dose-Response Curve: Carefully determine the concentration range at which this compound selectively blocks KATP channels in your system. Off-target effects are more likely to occur at higher concentrations.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueNotes
IC50 for KATP (Kir6.2/SUR2A) 0.36 µMFor pinacidil-induced currents.
Solubility 40 mg/mL in DMSOSonication may be required for complete dissolution.
Molecular Weight 493.96 g/mol

Table 2: Stability of this compound

Storage ConditionDurationNotes
Powder at -20°C 2 yearsKeep tightly sealed and protected from moisture.
In DMSO at 4°C 2 weeks
In DMSO at -80°C 6 monthsStore as aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Analysis of this compound on KATP Channels in Cardiomyocytes

  • Cell Preparation:

    • Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or mouse) using a standard enzymatic digestion protocol.

    • Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere for at least 2 hours before use.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2. Adjust pH to 7.2 with KOH.

    • Drug Solutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%. Prepare solutions of a KATP channel opener (e.g., 100 µM pinacidil) and a non-selective KATP channel blocker (e.g., 10 µM glibenclamide) as positive and negative controls, respectively.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a whole-cell configuration on a healthy, rod-shaped cardiomyocyte.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +50 mV over 500 ms) to elicit membrane currents.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the KATP channel opener (e.g., pinacidil) to activate KATP channels and record the resulting outward current.

    • Once a stable KATP current is established, apply different concentrations of this compound to determine the dose-dependent block.

    • After washout of Clamikalant, apply a saturating concentration of a non-selective blocker (e.g., glibenclamide) to confirm that the pinacidil-induced current is indeed through KATP channels.

Mandatory Visualizations

Clamikalant_Signaling_Pathway cluster_membrane Sarcolemma KATP KATP Channel (Kir6.2/SUR2A) K_efflux ↓ K+ Efflux KATP->K_efflux Ca_channel L-type Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Clamikalant Clamikalant sodium Clamikalant->KATP Blocks Ischemia Ischemia/ Metabolic Stress ATP_low ↓ Intracellular ATP Ischemia->ATP_low ATP_low->KATP Opens Depolarization Membrane Depolarization K_efflux->Depolarization APD Action Potential Duration Prolonged Depolarization->APD APD->Ca_channel Modulates Contraction ↓ Myocyte Contraction Ca_influx->Contraction

Caption: Signaling pathway of this compound in a cardiac myocyte.

Troubleshooting_Workflow Start Inconsistent Results with Clamikalant Check_Metabolism Is the cellular metabolic state controlled? Start->Check_Metabolism Check_Protocol Are experimental conditions consistent? Check_Metabolism->Check_Protocol Yes Stabilize_Metabolism Stabilize cellular metabolism Check_Metabolism->Stabilize_Metabolism No Use_Opener Is a KATP channel opener being used? Check_Protocol->Use_Opener Yes Standardize_Protocol Standardize T°, pH, ion concentrations Check_Protocol->Standardize_Protocol No Check_Off_Target Suspect off-target effects? Use_Opener->Check_Off_Target Yes Add_Opener Add Pinacidil to activate KATP Use_Opener->Add_Opener No Use_Controls Use specific blockers for other channels Check_Off_Target->Use_Controls Yes Analyze_Data Re-analyze data Check_Off_Target->Analyze_Data No Stabilize_Metabolism->Check_Metabolism Standardize_Protocol->Check_Protocol Add_Opener->Use_Opener Use_Controls->Analyze_Data

References

Identifying and minimizing artifacts in Clamikalant sodium electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clamikalant (sodium salt also known as HMR-1098) in electrophysiology experiments. The content is designed to help identify and minimize common artifacts and ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Clamikalant?

Clamikalant is a potassium channel blocker, specifically targeting the ATP-sensitive potassium (K-ATP) channels. The INN stem "-kalant" signifies its action as a potassium channel blocker.[1] It is considered a cardioselective blocker of these channels.[2]

Q2: What are K-ATP channels?

ATP-sensitive potassium (K-ATP) channels are integral membrane proteins that couple the metabolic state of a cell to its electrical excitability.[3] These channels are complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[4][5]

Q3: Are there different subtypes of K-ATP channels, and does Clamikalant show selectivity?

Yes, different combinations of Kir6.x and SUR subunits form various K-ATP channel subtypes with distinct tissue distributions and pharmacological properties. For instance, ventricular K-ATP channels are typically Kir6.2/SUR2A complexes, while atrial K-ATP channels can be Kir6.2/SUR1 complexes.[6][7] Clamikalant (HMR-1098) has been shown to inhibit Kir6.2/SUR1-composed K-ATP channels, impacting insulin secretion and blood glucose levels.[6][7] It also inhibits pinacidil-activated K-ATP currents in ventricular myocytes, which are primarily Kir6.2/SUR2A.[6] However, its potency can differ between subtypes and may be influenced by the metabolic state of the cell.[8]

Q4: I am observing a "rundown" of my K-ATP current during my experiment, even before applying Clamikalant. What could be the cause?

Current rundown is a common artifact in patch-clamp recordings of K-ATP channels. This gradual decrease in channel activity can be caused by:

  • Washout of intracellular factors: The whole-cell configuration can lead to the dialysis of essential intracellular molecules, such as ATP and other nucleotides, which are critical for maintaining K-ATP channel activity.

  • Changes in the metabolic state of the cell: K-ATP channels are sensitive to the intracellular ATP/ADP ratio. Alterations in cellular metabolism during the recording can lead to changes in channel activity.

  • Instability of the gigaohm seal: A poor or deteriorating seal can increase leak currents, which may mask the actual channel activity and appear as rundown.

  • Suboptimal cell health: Unhealthy cells are more susceptible to rundown.

Q5: The effect of Clamikalant seems to be less potent in my metabolically stressed cells. Is this expected?

Yes, the effectiveness of HMR-1098 has been shown to be reduced under conditions of metabolic stress.[8] For example, in inside-out patches, the blocking effect of HMR-1098 is diminished by increasing concentrations of MgADP.[8] This suggests that the metabolic state of the cell is a critical factor to control and consider when evaluating the potency of Clamikalant.

Troubleshooting Guide: Identifying and Minimizing Artifacts

Artifact/Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unstable Baseline - Unstable liquid junction potential- Mechanical instability of the recording setup- Perfusion system issues- Allow solutions to equilibrate to the bath temperature before perfusion.- Ensure the recording setup is on a stable anti-vibration table.- Check the perfusion and suction lines for air bubbles and ensure a smooth flow rate.
High Background Noise - Improper grounding- Electrical interference from nearby equipment- Poor seal resistance- Ensure a single, common ground point for all equipment.- Turn off unnecessary electrical equipment in the vicinity.- Use a Faraday cage to shield the setup.- Aim for a gigaohm seal (>1 GΩ) before breaking into the whole-cell configuration.
Current Rundown - Dialysis of essential intracellular components- Unstable seal- Poor cell health- Include ATP and GTP in the internal pipette solution to help maintain channel activity.- Monitor seal resistance throughout the experiment.- Use healthy, well-maintained cell cultures.
Slow Onset of Block - Slow binding kinetics of Clamikalant- Incomplete solution exchange- Allow for a sufficient equilibration period (several minutes) after applying Clamikalant before recording.- Use a rapid and efficient perfusion system to ensure complete solution exchange around the cell.
Inconsistent Drug Effect - Variability in cellular metabolic state- Instability of Clamikalant in solution- Maintain consistent experimental conditions, including temperature and recording solutions.- Prepare fresh Clamikalant solutions for each experiment.

Quantitative Data Summary

The following table summarizes available quantitative data for Clamikalant (HMR-1098) on K-ATP channels. Note that IC50 values can be highly dependent on the experimental conditions, including the method of channel activation and the intracellular nucleotide concentrations.

Parameter Channel Subtype Value Experimental Conditions
IC50 Pinacidil-activated sK-ATP (likely Kir6.2/SUR2A)0.36 ± 0.02 µMAdult rat ventricular myocytes
IC50 Pinacidil-activated recombinant Kir6.2/SUR2A0.30 ± 0.04 µMRecombinant expression system
Inhibition Diazoxide-activated K-ATP (atrial myocytes - likely Kir6.2/SUR1)Effective inhibition10µM HMR-1098
Inhibition Pinacidil-activated K-ATP (ventricular myocytes - likely Kir6.2/SUR2A)Inhibition at high concentration, but not low100µM (inhibition) vs 10µM (no inhibition)

Experimental Protocols

Whole-Cell Patch-Clamp Recording of K-ATP Channels

This protocol is designed for recording K-ATP currents from isolated cardiomyocytes or heterologous expression systems.

1. Cell Preparation:

  • Isolate cardiomyocytes using standard enzymatic digestion protocols or culture cells expressing the K-ATP channel subunits of interest to 70-80% confluency.

  • Plate cells on glass coverslips suitable for microscopy and patch-clamping.

2. Solutions:

  • External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with KOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 MgATP; pH adjusted to 7.2 with KOH. Note: The concentration of ATP can be varied to study the ATP-sensitivity of the channel.

3. Clamikalant Preparation:

  • Prepare a stock solution of Clamikalant sodium (HMR-1098) in deionized water or a suitable solvent at a high concentration (e.g., 10-100 mM).

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

4. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for cell capacitance and series resistance.

  • Apply a voltage-ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit K-ATP currents.

  • After obtaining a stable baseline recording, perfuse the cell with the Clamikalant-containing external solution.

  • Record the effect of Clamikalant on the K-ATP current.

Inside-Out Patch-Clamp Recording for Studying Direct Channel Modulation

This protocol allows for the study of the direct effects of intracellular messengers and drugs on the K-ATP channel.

1. Cell and Pipette Preparation:

  • Follow the same cell and pipette preparation steps as for whole-cell recording.

2. Seal Formation and Excision:

  • Form a high-resistance gigaohm seal on the cell membrane.

  • Gently retract the pipette from the cell to excise the membrane patch, with the intracellular side of the membrane now facing the bath solution.

3. Solutions:

  • Pipette Solution (extracellular side, in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH 7.4 with KOH.

  • Bath Solution (intracellular side, in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2 with KOH. Varying concentrations of ATP, ADP, and other modulators can be added to the bath solution to study their effects.

4. Recording:

  • Apply a constant holding potential (e.g., -60 mV) and record single-channel or macroscopic currents.

  • Solutions containing different concentrations of nucleotides or Clamikalant can be perfused onto the patch to study their direct effects on channel activity.

Visualizations

Clamikalant_Mechanism_of_Action cluster_Cell_Membrane Cell Membrane KATP K-ATP Channel (Kir6.x + SUR) K_efflux K+ Efflux KATP->K_efflux Allows Clamikalant Clamikalant Block Channel Block Clamikalant->Block Binds to SUR subunit Block->KATP Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability ATP_in Intracellular ATP ATP_in->KATP Inhibits

Caption: Mechanism of Clamikalant action on K-ATP channels.

Experimental_Workflow A Cell Preparation (Cardiomyocytes or Transfected Cells) D Form Gigaohm Seal A->D B Prepare Recording Solutions (Internal & External) B->D C Prepare Clamikalant Solution G Apply Clamikalant C->G E Establish Whole-Cell Configuration D->E F Record Baseline K-ATP Current E->F F->G H Record Drug Effect G->H I Data Analysis H->I

Caption: Whole-cell patch-clamp workflow for Clamikalant.

Troubleshooting_Logic Start Recording Unstable? Check_Seal Check Seal Resistance Start->Check_Seal Yes Rundown Observing Current Rundown? Start->Rundown No Check_Grounding Check Grounding & Shielding Check_Seal->Check_Grounding Check_Solutions Check Solutions & Perfusion Check_Grounding->Check_Solutions Check_Solutions->Rundown Add_ATP Add/Increase Intracellular ATP Rundown->Add_ATP Yes Inconsistent_Effect Inconsistent Drug Effect? Rundown->Inconsistent_Effect No Check_Cell_Health Assess Cell Health Add_ATP->Check_Cell_Health Check_Cell_Health->Inconsistent_Effect Control_Metabolism Control Metabolic State Inconsistent_Effect->Control_Metabolism Yes Stable_Recording Stable Recording Inconsistent_Effect->Stable_Recording No Fresh_Drug Use Fresh Drug Aliquots Control_Metabolism->Fresh_Drug Fresh_Drug->Stable_Recording

Caption: Troubleshooting flowchart for Clamikalant recordings.

References

Technical Support Center: Clamikalant Sodium Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clamikalant sodium in experimental settings, with a specific focus on the impact of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective ATP-sensitive potassium (KATP) channel blocker.[1] Its primary mechanism of action is the inhibition of KATP channels, which are crucial in coupling the metabolic state of a cell to its electrical excitability. These channels are composed of two main subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit. Clamikalant, being a sulfonylurea drug, is thought to bind to the SUR subunit, leading to the closure of the KATP channel pore.

Q2: How does pH affect the activity of this compound?

The activity of Clamikalant's parent compound, HMR-1883, has been shown to be pH-dependent, with increased potency observed in more acidic conditions. This is a critical consideration for experiments conducted under conditions that may alter extracellular or intracellular pH, such as studies simulating ischemia.

Q3: What are the optimal storage conditions for this compound solutions?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). For solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to one year. The stability of sulfonylurea drugs in aqueous solutions can be pH-dependent. Generally, it is advisable to prepare fresh aqueous solutions for each experiment or to conduct stability studies for the specific buffer and pH used if long-term storage of aqueous solutions is required.

Q4: What are the key considerations when designing an experiment to investigate the pH-dependent effects of this compound?

When designing such experiments, it is crucial to:

  • Select an appropriate buffer system that can maintain a stable pH throughout the experiment.

  • Control for the direct effects of pH on the KATP channel itself , as changes in proton concentration can directly modulate channel gating and conductance.

  • Ensure the stability of this compound in the experimental solutions at the different pH values being tested.

  • Use appropriate positive and negative controls to validate the experimental findings.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, particularly concerning the influence of pH.

Problem 1: Inconsistent or unexpected results when testing this compound at different pH values.
Possible Cause Troubleshooting Step
Direct effect of pH on KATP channels: Perform control experiments to characterize the activity of KATP channels at the different pH values in the absence of this compound. This will allow you to distinguish between the effect of pH on the channel and its effect on the drug's potency.
Unstable pH of the recording solution: Verify the buffering capacity of your solutions. Consider using a buffer with a pKa close to the experimental pH. Regularly monitor the pH of your solutions throughout the experiment, especially during long recordings.
Degradation of this compound: Prepare fresh solutions of this compound for each experiment. If storing solutions, perform stability tests at the relevant pH values. Some sulfonylureas show pH-dependent stability.
Voltage-clamp artifacts: Ensure proper seal formation (>1 GΩ) and adequate series resistance compensation to minimize voltage-clamp errors, which can be exacerbated by changes in membrane properties due to pH.
Problem 2: Difficulty in obtaining a stable whole-cell patch-clamp recording at acidic pH.
Possible Cause Troubleshooting Step
Cellular stress due to acidic environment: Minimize the exposure time of cells to highly acidic solutions. Ensure a rapid and efficient solution exchange system.
Changes in membrane properties: Acidic pH can alter membrane fluidity and the properties of the giga-seal. Try using different pipette polishing techniques or coating pipettes with a hydrophobic compound.
Buffer precipitation: Ensure that all components of your recording solutions are soluble at the tested pH and temperature.

Data Presentation

The following tables summarize the quantitative data on the pH-dependent activity of HMR-1883, the active component of this compound.

Table 1: Effect of pH on HMR-1883 Potency in Single Human Cardiomyocytes

pHIC50 (µM) for rilmakalim-induced current block
7.30.6
6.50.3

This data indicates a twofold increase in the potency of HMR-1883 at a more acidic pH.

Table 2: Effect of Acidic Conditions on IC50 Values of HMR-1883 and Glibenclamide in Guinea Pig Papillary Muscle

CompoundIC50 (µM) at pH 7.4IC50 (µM) in acidic conditions
HMR-18831.80.6
Glibenclamide0.330.14

This data further supports the increased potency of sulfonylurea KATP channel blockers under acidic conditions.

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Recording to Assess pH-Dependent Block of KATP Channels by this compound

This protocol describes the investigation of this compound's effect on KATP channels in a mammalian cell line (e.g., HEK293 cells stably expressing the human cardiac KATP channel subunits Kir6.2/SUR2A) at different extracellular pH values.

1. Cell Preparation:

  • Culture HEK293 cells expressing Kir6.2/SUR2A on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
  • Incubate at 37°C in a 5% CO2 atmosphere.
  • Use cells at 70-90% confluency for experiments.

2. Solutions and Reagents:

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
  • External (Bath) Solution (in mM): 140 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES (for pH 7.4) or 10 MES (for pH 6.5). Adjust pH to 7.4 or 6.5 with KOH or HCl, respectively.
  • KATP Channel Opener: Prepare a stock solution of a KATP channel opener like pinacidil or diazoxide in DMSO.
  • This compound: Prepare a stock solution of this compound in deionized water or DMSO.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution at the desired pH (e.g., pH 7.4).
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal (>1 GΩ) between the pipette and a single cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a membrane potential of -60 mV.

4. Experimental Procedure:

  • Activate KATP channels by perfusing the cell with the external solution containing the KATP channel opener (e.g., 100 µM pinacidil).
  • Once a stable outward current is established, apply different concentrations of this compound to determine the dose-response relationship at the initial pH (e.g., pH 7.4).
  • Wash out the this compound and allow the current to recover.
  • Switch the perfusion to the external solution with the second pH (e.g., pH 6.5) containing the same concentration of the KATP channel opener.
  • Once the current stabilizes at the new pH, repeat the application of different concentrations of this compound to determine the dose-response relationship at this pH.
  • Record and analyze the data to calculate the IC50 values at each pH.

Mandatory Visualizations

KATP_Channel_Signaling_Pathway cluster_cell Pancreatic β-cell cluster_KATP KATP Channel Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 enters Metabolism Metabolism GLUT2->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio Kir6_2 Kir6.2 ATP_ADP_Ratio->Kir6_2 inhibits SUR1 SUR1 Membrane_Depolarization Membrane Depolarization Kir6_2->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Clamikalant Clamikalant sodium Clamikalant->SUR1 binds and inhibits Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with Kir6.2/SUR2A) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal, External at different pH) Solution_Prep->Patch_Clamp Giga_Seal Giga-seal Formation Patch_Clamp->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Activate_KATP Activate KATP Channels (e.g., with Pinacidil) Whole_Cell->Activate_KATP Apply_Clamikalant_pH1 Apply Clamikalant (Dose-response at pH 7.4) Activate_KATP->Apply_Clamikalant_pH1 Washout_pH_Change Washout & Change to pH 6.5 Apply_Clamikalant_pH1->Washout_pH_Change Apply_Clamikalant_pH2 Apply Clamikalant (Dose-response at pH 6.5) Washout_pH_Change->Apply_Clamikalant_pH2 Data_Acquisition Data Acquisition Apply_Clamikalant_pH2->Data_Acquisition IC50_Calculation IC50 Calculation at each pH Data_Acquisition->IC50_Calculation Comparison Compare Potency IC50_Calculation->Comparison

References

Technical Support Center: Ensuring Consistent Delivery of Clamikalant Sodium in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent long-term delivery of Clamikalant sodium for their experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the long-term infusion of this compound.

Problem Potential Cause Recommended Solution
Precipitation in the infusion line or syringe pH shift: The pH of the infusion solution may have changed, affecting the solubility of this compound.1. Measure the pH of the final infusion solution to ensure it is within the optimal range for this compound solubility. 2. If necessary, use a biocompatible buffer in the formulation to maintain a stable pH.
Exceeded Solubility Limit: The concentration of this compound in the vehicle may be too high for long-term stability.1. Prepare a fresh solution at a slightly lower concentration. 2. Conduct a small-scale, long-term stability test of your formulation by storing it under the same conditions as your experiment and visually inspecting for precipitation at regular intervals.
Incompatibility with Infusion Vehicle: The chosen solvent system may not be optimal for long-term stability.1. Consider an alternative formulation. A suggested starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended for initial dissolution.[1] 2. Ensure all components of the vehicle are of high purity and compatible with each other.
Inconsistent or lower-than-expected plasma concentrations Drug Adsorption: this compound may be adsorbing to the surface of the infusion apparatus (e.g., syringe, tubing).1. Use low-adsorption tubing and syringes (e.g., polyethylene or polypropylene). 2. Consider adding a small amount of a carrier protein like albumin to the infusion solution, if compatible with your experimental design.
Catheter Occlusion: Partial or complete blockage of the infusion catheter.1. Visually inspect the catheter for any visible precipitates or kinks. 2. Flush the catheter with a compatible sterile solution (e.g., saline) to check for patency before and after the infusion period.
Inaccurate Pump Flow Rate: The infusion pump may not be delivering the solution at the programmed rate.1. Calibrate the infusion pump regularly according to the manufacturer's instructions. 2. Ensure there are no air bubbles in the syringe or infusion line.
Catheter Patency Issues Thrombosis: Formation of a blood clot at the catheter tip.1. Ensure proper catheter placement and sterile surgical technique. 2. Consider co-infusion of a low-dose anticoagulant, if appropriate for the study.
Precipitate Formation at Catheter Tip: Localized precipitation due to interaction with blood components.1. Ensure the formulation is completely dissolved before administration. 2. Slightly increase the infusion rate, if possible, to minimize the residence time of the drug at the catheter tip.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound powder?

A1: this compound powder should be stored at -20°C for up to 3 years. It should be kept away from direct sunlight and moisture.[1]

Q2: How should I store this compound in a solvent?

A2: In a solvent, this compound should be stored at -80°C for up to 1 year.[1] It is recommended to prepare working solutions for immediate use.[1]

Q3: What is a suggested in-vivo formulation for this compound?

A3: A commonly referenced formulation for in-vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. It is advised to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication and/or gentle heating may be necessary to fully dissolve the compound.[1]

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness indicates that the compound may not be fully dissolved or has precipitated. Do not administer a cloudy solution. Try sonicating the solution for a longer period or gently warming it. If the solution does not become clear, you may need to remake it, potentially at a lower concentration.

Q5: How can I prevent precipitation during long-term infusion?

A5: To prevent precipitation, ensure the pH of your infusion solution is stable, do not exceed the solubility limit of this compound in your chosen vehicle, and confirm the compatibility of all components in your formulation. Running a small-scale stability test of your formulation before beginning your in-vivo experiment is highly recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • PEG300, sterile-filtered

    • Tween 80, sterile-filtered

    • Sterile Saline (0.9% sodium chloride)

    • Sterile, conical tubes

    • Sonicator

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile conical tube.

    • Add the required volume of DMSO to the tube.

    • Vortex and sonicate the mixture until the powder is completely dissolved.

    • Sequentially add the PEG300, Tween 80, and Saline, vortexing thoroughly between the addition of each solvent.

    • Visually inspect the final solution for any particulate matter. The solution should be clear.

    • Draw the solution into the infusion syringe using a sterile filter needle.

Protocol 2: Pre-study Formulation Stability Test
  • Objective: To assess the stability of the prepared this compound formulation over a period equivalent to the planned in-vivo study.

  • Procedure:

    • Prepare a sufficient volume of the this compound infusion solution as described in Protocol 1.

    • Load the solution into the same type of syringe and tubing that will be used for the animal infusion.

    • Store the prepared infusion setup under the same environmental conditions (temperature, light exposure) as the planned animal study.

    • At regular intervals (e.g., every 24 hours) for the duration of the planned study, visually inspect a small aliquot of the solution under a microscope for any signs of precipitation or crystallization.

    • (Optional) At the end of the test period, measure the concentration of this compound in the solution using a suitable analytical method (e.g., HPLC) to check for degradation.

Visualizations

G cluster_0 Potential Signaling Pathway Clamikalant_sodium Clamikalant_sodium sK_ATP_channel Sarcolemmal ATP-sensitive Potassium (sK_ATP) Channel Clamikalant_sodium->sK_ATP_channel Inhibits K_efflux Reduced K+ Efflux sK_ATP_channel->K_efflux Leads to Inhibition Inhibition Membrane_depolarization Membrane Depolarization K_efflux->Membrane_depolarization Ca_influx Altered Ca2+ Influx Membrane_depolarization->Ca_influx Cellular_response Cellular Response (e.g., altered cardiac action potential) Ca_influx->Cellular_response

Caption: Potential signaling pathway of this compound.

G cluster_1 Experimental Workflow for Long-Term Infusion Formulation 1. Prepare this compound Infusion Solution Stability_Test 2. Conduct Pre-study Formulation Stability Test Formulation->Stability_Test Animal_Prep 3. Animal Preparation (Catheter Implantation) Stability_Test->Animal_Prep Infusion_Setup 4. Set up Infusion Pump and Syringe Animal_Prep->Infusion_Setup Infusion 5. Continuous Long-Term Infusion Infusion_Setup->Infusion Monitoring 6. Monitor Animal and Catheter Patency Infusion->Monitoring Sampling 7. Collect Plasma Samples at Designated Timepoints Infusion->Sampling Monitoring->Infusion Analysis 8. Analyze Plasma Concentrations Sampling->Analysis

Caption: Experimental workflow for long-term infusion studies.

Caption: Troubleshooting logic for inconsistent delivery.

References

Clamikalant sodium interference with fluorescent indicators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clamikalant sodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective blocker of ATP-sensitive potassium (KATP) channels.[1] Its primary function is to inhibit the flow of potassium ions through these channels, which plays a crucial role in various physiological processes, including the regulation of cardiac muscle and neuronal excitability. It is under investigation for its potential therapeutic effects in cardiac arrhythmias.

Q2: Have there been reports of this compound directly interfering with fluorescent indicators?

Currently, there is no direct evidence in the scientific literature to suggest that this compound intrinsically fluoresces or quenches commonly used fluorescent dyes. However, like many small molecules, it has the potential to interfere with fluorescence assays through various mechanisms. Researchers should always perform appropriate controls to rule out any compound-specific interference.

Q3: What are the potential mechanisms by which this compound could interfere with a fluorescence-based assay?

Potential interference mechanisms, while not specifically documented for this compound, could include:

  • Autofluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used for the indicator dye, leading to high background signals.

  • Light Scattering: At high concentrations, the compound might precipitate or form aggregates, causing light scattering that can be detected as a false signal.

  • Alteration of Dye Properties: this compound could potentially interact with the fluorescent dye, altering its photophysical properties such as quantum yield or spectral characteristics.

  • Indirect Biological Effects: As a potassium channel blocker, this compound will alter cellular physiology (e.g., membrane potential, ion concentrations), which can indirectly affect the fluorescence of certain indicators that are sensitive to these changes.

Q4: What are some initial steps to take if I suspect this compound is interfering with my assay?

  • Run a Compound-Only Control: Measure the fluorescence of a solution containing only this compound in your assay buffer at the concentrations you are using. This will determine if the compound itself is fluorescent.

  • Visually Inspect the Solution: Check for any precipitation or turbidity in your assay wells, especially at higher concentrations of this compound.

  • Perform a Dye-Only Control: Measure the fluorescence of your indicator dye in the presence and absence of this compound (without cells or your biological target) to see if the compound directly affects the dye's fluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence in a Cell-Based Assay

Symptoms: You observe a significant increase in fluorescence intensity in wells treated with this compound, even in the absence of the intended biological stimulus.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
This compound Autofluorescence 1. Run a spectral scan of this compound alone in the assay buffer using a spectrophotometer or plate reader. 2. Excite at the wavelength used for your fluorescent indicator and measure the emission spectrum.If this compound fluoresces in the same range as your indicator, you will need to either: a) Choose a different fluorescent indicator with spectral properties that do not overlap. b) Use a lower concentration of this compound if possible. c) Subtract the background fluorescence from the compound-only control.
Media Component Autofluorescence 1. Culture cells in a phenol red-free medium. 2. Reduce the serum (e.g., FBS) concentration in the final assay buffer.[2][3][4] 3. If possible, perform the final measurement in a simple buffered salt solution (e.g., HBSS).Reduced background fluorescence across all wells, improving the signal-to-noise ratio.
Cellular Autofluorescence 1. Include an unstained cell control (cells without any fluorescent indicator). 2. Consider using red-shifted fluorescent dyes, as cellular autofluorescence is often more prominent in the blue-green spectral region.[2][5]This will help quantify the baseline autofluorescence of your cells and allow for proper background subtraction. Shifting to redder dyes can significantly improve signal detection.
Issue 2: Decreased or Unstable Fluorescence Signal

Symptoms: The fluorescence signal in the presence of this compound is lower than expected or fluctuates erratically.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Precipitation of this compound 1. Determine the solubility of this compound in your assay buffer. According to the manufacturer, it is soluble in DMSO at 40 mg/mL.[1] 2. Visually inspect the wells for any precipitate using a microscope. 3. If precipitation is observed, lower the final concentration of this compound or adjust the solvent conditions.A clear solution in the assay wells and a more stable fluorescence signal.
Quenching of the Fluorescent Indicator 1. Perform a cell-free experiment with the fluorescent dye and varying concentrations of this compound.If the fluorescence intensity of the dye decreases with increasing concentrations of this compound, this indicates a quenching effect. Consider using a different class of fluorescent dye.
Indirect Biological Effects on Dye Loading/Retention 1. As a K+ channel blocker, this compound can alter membrane potential. This might affect the loading or retention of certain charged fluorescent indicators. 2. Verify cell viability and morphology after treatment with this compound.Ensure that the observed effect is due to the intended biological activity and not an artifact of altered dye behavior. A viability assay (e.g., Trypan Blue or a live/dead stain) can confirm cell health.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a dilution series of this compound in your final assay buffer (e.g., from 0.1 µM to 100 µM).

  • Pipette the dilutions into the wells of a microplate (preferably a black, clear-bottom plate for fluorescence assays).

  • Include a buffer-only control and a control with the highest concentration of DMSO used.

  • Use a fluorescence plate reader to measure the fluorescence at the excitation and emission wavelengths of your primary fluorescent indicator.

  • Analyze the data to determine if there is a concentration-dependent increase in fluorescence from this compound alone.

Protocol 2: In Vitro Dye Interference Assay
  • Prepare a working solution of your fluorescent indicator in the assay buffer at the final assay concentration.

  • Prepare a concentrated stock of this compound.

  • In a microplate, add the fluorescent indicator solution to each well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for a period similar to your main experiment.

  • Measure the fluorescence intensity. A significant change in fluorescence in the presence of this compound suggests direct interference.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C19H21ClN3NaO5S2[1]
Molecular Weight 493.96 g/mol [1][6]
Mechanism of Action ATP-sensitive potassium (KATP) channel blocker[1][6]
Solubility 40 mg/mL in DMSO[1]

Table 2: Example Data for Autofluorescence Check

This compound (µM)Raw Fluorescence Units (RFU)
0 (Buffer)52
0 (Vehicle Control)55
158
1065
100150

Note: This is example data. A significant, concentration-dependent increase in RFU would indicate autofluorescence.

Visualizations

experimental_workflow Troubleshooting Workflow for Potential Interference start Suspected Interference with Fluorescent Assay control1 Run Compound-Only Control (this compound + Buffer) start->control1 decision1 Is there a signal? control1->decision1 autofluorescence Potential Autofluorescence decision1->autofluorescence Yes no_autofluorescence No Autofluorescence decision1->no_autofluorescence No control2 Run Dye + Compound Control (No Cells) autofluorescence->control2 no_autofluorescence->control2 decision2 Is signal altered? control2->decision2 quenching Potential Quenching or Enhancement decision2->quenching Yes no_direct_interference No Direct Dye Interference decision2->no_direct_interference No control3 Run Full Assay with Controls (Vehicle, Unstained Cells) quenching->control3 no_direct_interference->control3 end Analyze Corrected Data control3->end

Caption: Troubleshooting workflow for suspected interference.

signaling_pathway Mechanism of this compound Action clamikalant This compound katp KATP Channel clamikalant->katp inhibition Inhibition k_efflux K+ Efflux katp->k_efflux Allows hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization leads_to Leads to

References

Validation & Comparative

A Comparative Guide to Clamikalant Sodium and Glibenclamide for Cardiac KATP Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clamikalant sodium and glibenclamide as blockers of the cardiac ATP-sensitive potassium (KATP) channel. The information presented is supported by experimental data to assist in informed decision-making for research and development purposes.

Introduction to Cardiac KATP Channels

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular metabolism and electrical excitability in cardiomyocytes.[1] These channels are hetero-octameric protein complexes, typically composed of four Kir6.2 pore-forming subunits and four SUR2A regulatory subunits in the heart.[2][3] Under normal physiological conditions, high intracellular ATP levels keep these channels closed. However, during metabolic stress, such as ischemia, the fall in the ATP/ADP ratio leads to the opening of KATP channels.[1][4] This outflow of potassium ions shortens the cardiac action potential duration (APD), a protective mechanism to conserve energy by reducing calcium influx and contractility.[1][5] However, excessive shortening of the APD can also create an arrhythmogenic substrate. Therefore, selective blockade of these channels during ischemia is a therapeutic strategy to prevent fatal arrhythmias.[6][7]

Mechanism of Action

Both this compound and glibenclamide are potent blockers of KATP channels. They exert their inhibitory effect by binding to the sulfonylurea receptor (SUR) subunit of the channel complex, which in turn leads to the closure of the Kir6.x pore.[8] While both drugs share this general mechanism, their selectivity for different SUR isoforms, particularly the cardiac (SUR2A) versus the pancreatic (SUR1) type, is a key differentiator.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (also referred to by its active form, HMR-1883) and glibenclamide on cardiac and pancreatic KATP channels. Lower IC50 values indicate higher potency.

CompoundChannel TypeCell TypeIC50Reference
This compound (HMR-1883) Cardiac KATP (SUR2A/Kir6.2)Guinea Pig Ventricular Myocytes0.4 µM (at pH 6.5)[9]
Cardiac KATP (SUR2A/Kir6.2)Guinea Pig Ventricular Myocytes0.8 µM (at pH 7.4)[9]
Pancreatic KATP (SUR1/Kir6.2)Rat Insulinoma Cells (RINm5F)~20 µM[9]
Glibenclamide Cardiac KATP (SUR2A/Kir6.2)Guinea Pig Ventricular Myocytes10 nM (at pH 6.5)[9]
Cardiac KATP (SUR2A/Kir6.2)Guinea Pig Ventricular Myocytes20 nM (at pH 7.4)[9]
Cardiac KATPRat Ventricular Myocytes6 µM[10]
Pancreatic KATP (SUR1/Kir6.2)Rat Insulinoma Cells (RINm5F)9 nM[9]
Pancreatic KATP (SUR1/Kir6.2)HIT-T15 Cells0.03 µM[11]

Key Observation: While glibenclamide shows high potency for both cardiac and pancreatic KATP channels, this compound demonstrates a greater selectivity for the cardiac isoform, with a significantly higher IC50 for pancreatic channels.[9] This suggests a potentially lower risk of hypoglycemia (due to insulin release from pancreatic β-cells) with this compound at concentrations effective for cardiac KATP channel blockade.

Effects on Cardiac Action Potential Duration

Blockade of KATP channels is expected to counteract the shortening of the action potential duration (APD) observed during ischemia.

  • Glibenclamide: During hypoxic conditions, glibenclamide has been shown to partially reverse the shortening of the APD in guinea pig papillary muscle.[9]

  • This compound (HMR-1883): Similarly, HMR-1883 significantly attenuates the hypoxia-induced shortening of the APD.[9] In conscious dogs with healed myocardial infarctions, both HMR-1883 and glibenclamide prevented the ischemia-induced reduction in the refractory period.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Inhibition

This protocol is a standard method for assessing the inhibitory effects of compounds on KATP channels in isolated cardiomyocytes.

  • Cell Isolation:

    • Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat) using a Langendorff perfusion system with collagenase-containing solutions.[1][4]

  • Solutions:

    • Pipette (intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. ATP is typically omitted or kept at a low concentration to allow for KATP channel opening.[12]

    • Bath (extracellular) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp configuration is established using a glass micropipette with a resistance of 2-5 MΩ.[1]

    • The membrane potential is held at a specific voltage (e.g., -70 mV).

    • KATP channels are activated by dialyzing the cell with an ATP-free pipette solution or by applying a KATP channel opener (e.g., rilmakalim, diazoxide) to the bath solution.

    • The test compound (this compound or glibenclamide) is then perfused at various concentrations to determine its inhibitory effect on the KATP current.

    • The current-voltage relationship is measured using voltage ramps or steps.

  • Data Analysis:

    • The inhibition of the KATP current at each concentration is calculated.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizing Signaling and Experimental Workflow

KATP Channel Signaling Pathway in Cardiomyocytes

KATP_Signaling cluster_membrane Cardiomyocyte Sarcolemma cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KATP KATP Channel (Kir6.2/SUR2A) K_out K+ KATP->K_out K+ Efflux APD Action Potential Duration Shortening K_out->APD Ischemia Ischemia ATP_ADP ↓ ATP/ADP Ratio Ischemia->ATP_ADP ATP_ADP->KATP K_in K+ Blockers This compound Glibenclamide Blockers->KATP Inhibits

Caption: Signaling pathway of cardiac KATP channel activation during ischemia and inhibition by blockers.

Experimental Workflow for Comparing KATP Channel Blockers

Experimental_Workflow cluster_drugs Drug Application start Start: Isolate Cardiomyocytes patch_clamp Establish Whole-Cell Patch-Clamp start->patch_clamp activate_katp Activate KATP Channels (e.g., with Rilmakalim) patch_clamp->activate_katp clamikalant Apply this compound (Concentration Gradient) activate_katp->clamikalant glibenclamide Apply Glibenclamide (Concentration Gradient) activate_katp->glibenclamide measure_current Measure KATP Current Inhibition clamikalant->measure_current glibenclamide->measure_current calculate_ic50 Calculate IC50 Values measure_current->calculate_ic50 compare Compare Potency and Selectivity calculate_ic50->compare end End compare->end

References

A Comparative Analysis of Cardioselectivity: Clamikalant Sodium vs. Traditional Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardioselectivity of Clamikalant sodium, a novel ATP-sensitive potassium (KATP) channel blocker, with that of traditional sulfonylureas such as glibenclamide, glimepiride, and gliclazide. This document is intended to be a resource for researchers and professionals in drug development, offering a concise overview of the relevant experimental data and methodologies.

Introduction: The Significance of Cardioselectivity

ATP-sensitive potassium (KATP) channels are crucial in linking the metabolic state of a cell to its electrical activity. These channels are heterooctameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. Different SUR isoforms are expressed in various tissues, with SUR1 predominantly found in pancreatic β-cells and SUR2A in cardiac muscle.

Sulfonylureas, a class of drugs primarily used to treat type 2 diabetes, exert their therapeutic effect by blocking pancreatic SUR1-containing KATP channels, which leads to insulin secretion. However, a lack of selectivity for SUR1 over SUR2A can result in the blockade of cardiac KATP channels. This can interfere with the heart's natural protective mechanisms during periods of ischemia, making cardioselectivity a critical parameter for the safety of KATP channel modulators.

This compound (formerly known as HMR 1098) was developed as a cardioselective KATP channel blocker for the potential treatment of cardiac arrhythmias. Unlike traditional sulfonylureas, it is designed to preferentially target the cardiac SUR2A subunit. This guide will objectively compare the cardioselectivity profiles of this compound and common sulfonylureas based on available experimental data.

Quantitative Comparison of KATP Channel Inhibition

The cardioselectivity of a compound is determined by its relative potency in inhibiting cardiac versus pancreatic KATP channels. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) for each channel subtype. A higher ratio of IC50 (SUR1) / IC50 (SUR2A) indicates greater cardioselectivity.

CompoundPancreatic KATP Channel (SUR1/Kir6.2) IC50Cardiac KATP Channel (SUR2A/Kir6.2) IC50Cardioselectivity Ratio (SUR1/SUR2A)
This compound (HMR 1098) ~20 µM0.6 - 2.08 µM[1][2]~10 - 33
Glibenclamide 9 nM0.14 µM~0.06
Glimepiride 3.0 nM5.4 nM~0.56
Gliclazide 184 nM19.5 µM~0.009

Note: IC50 values can vary depending on the specific experimental conditions (e.g., whole-cell vs. inside-out patch-clamp, presence of nucleotides). The data presented represents a summary of reported values to illustrate the relative selectivities.

Signaling Pathway of KATP Channel Modulation

The following diagram illustrates the differential action of this compound and sulfonylureas on pancreatic and cardiac KATP channels.

cluster_pancreas Pancreatic β-Cell cluster_heart Cardiac Myocyte Pancreatic_Channel KATP Channel (SUR1/Kir6.2) Insulin_Secretion Insulin Secretion Pancreatic_Channel->Insulin_Secretion Inhibition leads to Sulfonylureas Sulfonylureas (Glibenclamide, etc.) Sulfonylureas->Pancreatic_Channel High Affinity Block Cardiac_Channel KATP Channel (SUR2A/Kir6.2) Cardioprotection Ischemic Preconditioning Cardiac_Channel->Cardioprotection Opening is cardioprotective Clamikalant This compound Clamikalant->Cardiac_Channel Selective Block Sulfonylureas_Heart Sulfonylureas Sulfonylureas_Heart->Cardiac_Channel Non-selective Block Clamikalant_low_pancreas This compound Clamikalant_low_pancreas->Pancreatic_Channel Low Affinity Block

Differential Targeting of KATP Channels

Experimental Protocols

The determination of a compound's selectivity for different KATP channel subtypes is primarily achieved through electrophysiological techniques, most notably the patch-clamp method.

Cell Line Preparation and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or COS-1 cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Cells are transiently co-transfected with plasmids encoding the subunits of the desired KATP channel subtype (e.g., SUR1 and Kir6.2 for the pancreatic type, or SUR2A and Kir6.2 for the cardiac type). A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for easy identification of successfully transfected cells.

  • Incubation: Transfected cells are incubated for 24-48 hours to allow for the expression of the channel proteins on the cell membrane.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion currents flowing through a small patch of the cell membrane, or across the entire cell membrane.

  • Whole-Cell Configuration:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and pressed against the membrane of a transfected cell.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

    • A stronger pulse of suction is applied to rupture the membrane patch, providing electrical access to the entire cell interior.

    • The cell's membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage ramps or steps are applied to elicit KATP channel currents.

    • The baseline current is recorded, after which the cell is perfused with solutions containing increasing concentrations of the test compound (e.g., this compound or a sulfonylurea) to determine the dose-dependent inhibition.

  • Inside-Out Patch Configuration:

    • After forming a gigaohm seal, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular surface now facing the bath solution.

    • This configuration allows for precise control of the intracellular environment, including the concentrations of ATP and ADP, which are important modulators of KATP channel activity.

    • The test compounds are applied to the bath solution to assess their direct effect on the channel from the intracellular side.

Data Analysis
  • The recorded currents at each concentration of the test compound are measured.

  • The percentage of current inhibition is plotted against the compound concentration.

  • An IC50 value is calculated by fitting the dose-response curve with a Hill equation. This value represents the concentration at which the compound inhibits 50% of the channel activity.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for determining the cardioselectivity of a KATP channel blocker.

cluster_prep Cell Preparation cluster_epys Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture HEK293 Cells Transfection Transfect with SURx + Kir6.2 plasmids Cell_Culture->Transfection Incubation Incubate 24-48h for channel expression Transfection->Incubation Form_Seal Form Gigaohm Seal Incubation->Form_Seal Patch_Pipette Prepare Patch Pipette Patch_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline KATP Current Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound (Varying Concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Dose_Response Construct Dose-Response Curve Record_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Compare_Selectivity Compare IC50 for SUR1 vs. SUR2A Calculate_IC50->Compare_Selectivity

Workflow for KATP Channel Blocker Selectivity Assay

Conclusion

The available data demonstrates that this compound exhibits a significantly higher selectivity for cardiac (SUR2A) KATP channels compared to pancreatic (SUR1) channels, in contrast to traditional sulfonylureas. Glibenclamide and glimepiride show little to no selectivity, while gliclazide is more selective for pancreatic channels. The distinct selectivity profile of this compound underscores its development as a targeted cardiovascular agent, aiming to minimize effects on pancreatic β-cell function. The standardized patch-clamp methodologies outlined in this guide are essential for the continued evaluation and development of KATP channel modulators with improved tissue selectivity and safety profiles.

References

A Comparative Analysis of Clamikalant Sodium and Class III Antiarrhythmics in Preclinical Atrial Fibrillation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of Clamikalant sodium and representative Class III antiarrhythmic drugs in preclinical models of atrial fibrillation (AF). The information is intended to support research and development efforts in the field of cardiac arrhythmia.

Executive Summary

Atrial fibrillation remains a significant challenge in cardiovascular medicine, driving the continued search for safer and more effective therapeutic agents. This guide delves into the preclinical efficacy of this compound, a potassium channel blocker, and compares it with the established Class III antiarrhythmics, which primarily exert their effect by prolonging the cardiac action potential. While direct head-to-head preclinical studies are limited, this document synthesizes available data from similar canine models of induced atrial fibrillation to provide a comparative overview of their mechanisms and electrophysiological effects.

Mechanism of Action

Both this compound and Class III antiarrhythmics target potassium channels to modulate the repolarization phase of the cardiac action potential.

This compound: This agent is a potassium channel blocker.[1] By inhibiting these channels, Clamikalant prolongs the duration of the action potential and increases the effective refractory period (ERP) of atrial myocytes. This action is believed to suppress the re-entrant circuits that sustain atrial fibrillation.

Class III Antiarrhythmics: This class of drugs, including agents like dofetilide, amiodarone, and sotalol, primarily functions by blocking potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr).[2][3] This blockade delays repolarization, leading to a prolonged action potential duration and an increased ERP in atrial tissues.[4][5] Some Class III agents may also exhibit effects on other ion channels, contributing to their overall antiarrhythmic profile.[4]

Mechanism_of_Action cluster_0 Antiarrhythmic Agents cluster_1 Cellular Target cluster_2 Electrophysiological Effect cluster_3 Therapeutic Outcome Clamikalant_sodium Clamikalant_sodium Potassium_Channels Potassium_Channels Clamikalant_sodium->Potassium_Channels Block Class_III_Antiarrhythmics Class_III_Antiarrhythmics Class_III_Antiarrhythmics->Potassium_Channels Block Prolonged_APD Prolonged Action Potential Duration (APD) Potassium_Channels->Prolonged_APD Leads to Increased_ERP Increased Effective Refractory Period (ERP) Prolonged_APD->Increased_ERP Results in Suppression_of_AF Suppression of Atrial Fibrillation Increased_ERP->Suppression_of_AF Contributes to

Caption: Mechanism of action for this compound and Class III antiarrhythmics.

Comparative Efficacy in Atrial Fibrillation Models

Table 1: Electrophysiological Effects of this compound and Dofetilide in Canine Models of Atrial Fibrillation

ParameterThis compound (HMR 1098)Dofetilide
Animal Model Pacing-induced atrial fibrillation in dogsPacing-induced atrial fibrillation in dogs
Primary Endpoint Atrial Effective Refractory Period (ERP)Termination of AF, Atrial ERP
Key Findings Prevented the shortening of high right atrial ERP during rapid atrial pacing.Terminated AF in all dogs and prevented re-induction. Significantly prolonged atrial ERP.

Disclaimer: The data presented is from separate studies and not from a direct head-to-head comparison.

Experimental Protocols

The following are summaries of the experimental protocols used to induce and evaluate atrial fibrillation in the canine models cited in this guide.

Rapid Atrial Pacing-Induced Atrial Fibrillation Model

This model is commonly used to study the electrophysiological changes and test the efficacy of antiarrhythmic drugs in a controlled setting.

Experimental Workflow:

Experimental_Workflow Animal_Preparation Canine Subject (Anesthetized) Pacing_Catheter Placement of Pacing Catheters in Atrium Animal_Preparation->Pacing_Catheter Induction_of_AF Rapid Atrial Pacing (e.g., 400 bpm) Pacing_Catheter->Induction_of_AF Drug_Administration Administration of Test Compound Induction_of_AF->Drug_Administration EP_Measurement Electrophysiological Measurements (e.g., ERP) Drug_Administration->EP_Measurement Data_Analysis Data Analysis and Comparison EP_Measurement->Data_Analysis

Caption: Workflow for inducing AF in a canine model.

Detailed Methodology:

  • Animal Preparation: Mongrel dogs are anesthetized, and a surgical plane of anesthesia is maintained throughout the experiment.

  • Catheter Placement: Multipolar electrode catheters are inserted intravenously and positioned in the high right atrium and other relevant cardiac locations for pacing and recording of intracardiac electrograms.

  • Induction of Atrial Fibrillation: Sustained atrial fibrillation is induced by rapid atrial pacing at a specified frequency (e.g., 400 beats per minute). In some protocols, this is combined with the administration of agents like phenylephrine to create a more stable substrate for AF.

  • Drug Administration: Once sustained AF is established, the test compound (this compound or a Class III antiarrhythmic) is administered intravenously at a predetermined dose.

  • Electrophysiological Measurements: Key electrophysiological parameters, such as the atrial effective refractory period (ERP), are measured at baseline and after drug administration. ERP is typically determined by delivering programmed electrical stimuli.

  • Data Analysis: The changes in electrophysiological parameters are analyzed to assess the efficacy of the drug in terminating AF or altering the atrial substrate.

Conclusion

References

A Comparative Guide to the In Vivo KATP Channel Selectivity of Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo KATP channel selectivity of Clamikalant sodium against other notable KATP channel blockers. The information presented is collated from preclinical studies and aims to offer a clear perspective on the performance and experimental validation of these compounds.

Introduction to KATP Channel Modulation

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including the heart, pancreas, and vascular smooth muscle. These channels are hetero-octameric complexes typically composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. The subunit composition determines the channel's physiological and pharmacological properties, with different combinations exhibiting tissue-specific expression. For instance, SUR1/Kir6.2 is predominantly found in pancreatic β-cells, SUR2A/Kir6.2 in cardiac muscle, and SUR2B/Kir6.1 or Kir6.2 in smooth muscle.

Modulation of KATP channels presents a therapeutic target for various conditions. While KATP channel openers like diazoxide and nicorandil are used for their vasodilatory and cardioprotective effects, channel blockers are investigated for their potential in managing certain cardiac arrhythmias. This compound (formerly HMR 1098) has been developed as a cardioselective KATP channel blocker, aiming to prevent the detrimental electrophysiological changes during myocardial ischemia without significantly affecting KATP channels in other tissues. This guide focuses on the in vivo validation of this compound's selectivity compared to other KATP channel blockers, namely Glibenclamide and PNU-37883A.

Comparative In Vivo Efficacy and Selectivity

The following tables summarize quantitative data from in vivo studies on this compound and its comparators. These data highlight the differential effects on cardiac and non-cardiac KATP channels.

Table 1: In Vivo Effects of KATP Channel Blockers on Cardiac Electrophysiology in Animal Models

CompoundAnimal ModelDoseKey In Vivo Electrophysiological FindingsReference
This compound (HMR 1098) Dog3 mg/kg bolus + 17 µg/kg/min infusionRestored high right atrial effective refractory period to baseline levels during atrial fibrillation.
Anesthetized Rat10 mg/kg i.v.No significant effect on mean arterial blood pressure or heart rate during ischemia/reperfusion.
Glibenclamide Anesthetized Dog0.5 mg/kg i.v.Tended to increase monophasic action potential duration before and during ischemia.[1][1]
Anesthetized Rabbit0.3-3 mg/kg i.v.Attenuated action potential shortening during ischemia in a dose-related manner.[1][1]
Conscious Sheep0.4 mg/kgWorsened reperfusion-induced arrhythmias and myocardial recovery from stunning.[2][2]
PNU-37883A Anesthetized Dog0.5-8.0 mg/kg i.v.Increased mean arterial pressure and left ventricular effective refractory period.[3][3]
Anesthetized Rat1.0-50 mg/kg i.v.Maximally reduced mean arterial pressure, heart rate, and left ventricular contractility.[3][3]
Rat0.5 mg/kgSignificantly inhibited the in vivo dilatory effect of KATP channel openers (levcromakalim, pinacidil, P-1075).[4][4]

Table 2: In Vivo Selectivity Profile of KATP Channel Blockers

CompoundPrimary Target (In Vivo Evidence)Effects on Non-Cardiac Tissues (In Vivo)Evidence of SelectivityReference
This compound (HMR 1098) Cardiac KATP channels (SUR2A)Moderate insulin secretion at high oral doses; one case of manageable hypoglycemia at the highest i.v. dose.Developed as a cardioselective blocker, though some studies suggest inhibition of both SUR1 and SUR2A-containing channels.
Glibenclamide Pancreatic (SUR1) and Cardiovascular (SUR2A/2B) KATP channelsPotent hypoglycemic agent due to blockade of pancreatic KATP channels.Lacks tissue selectivity, affecting pancreatic, cardiac, and vascular KATP channels.
PNU-37883A Vascular KATP channels (Kir6.1/SUR2B)Diuretic effects observed in conscious rats and dogs.[3]Shows preference for vascular over cardiac KATP channels in vivo, inhibiting KATP opener-induced hypotension.[4][3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in vivo KATP channel selectivity. Below are synthesized protocols based on published preclinical studies.

In Vivo Model of Myocardial Ischemia for Testing KATP Channel Blockers

This protocol is designed to assess the efficacy of KATP channel blockers in preventing ischemia-induced electrophysiological changes in a rat model.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate agent (e.g., pentobarbital sodium).
  • The animals are ventilated mechanically.
  • A lead II electrocardiogram (ECG) is continuously monitored.
  • A catheter is inserted into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

2. Induction of Myocardial Ischemia:

  • A left thoracotomy is performed to expose the heart.
  • A ligature is placed around the left anterior descending (LAD) coronary artery.
  • Myocardial ischemia is induced by tightening the ligature for a specified period (e.g., 40 minutes).[1]

3. Electrophysiological Measurements:

  • A monophasic action potential (MAP) probe is positioned on the epicardial surface of the ischemic zone to record changes in action potential duration (APD).
  • The ventricular fibrillation threshold (VFT) can be determined by delivering timed electrical stimuli to the ventricle.[1]

4. Drug Administration and Data Analysis:

  • The test compound (e.g., this compound, Glibenclamide) or vehicle is administered intravenously as a bolus followed by a continuous infusion before the induction of ischemia.
  • ECG, blood pressure, MAP, and VFT are recorded at baseline, during ischemia, and during reperfusion.
  • The data are analyzed to determine the effect of the drug on ischemia-induced changes in APD and the propensity for arrhythmias.

In Vivo Model for Assessing Vascular KATP Channel Blockade

This protocol evaluates the ability of a KATP channel blocker to antagonize the effects of a KATP channel opener on vascular tone in a rat model.

1. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized.
  • A cranial window is created to expose the middle meningeal artery (MMA).[4]
  • The animal is placed under a microscope equipped with a camera and a diameter-tracking system.

2. Drug Administration:

  • The KATP channel opener (e.g., levcromakalim, pinacidil) is administered intravenously to induce vasodilation of the MMA.[4]
  • Once a stable vasodilation is achieved, the KATP channel blocker (e.g., PNU-37883A) is administered intravenously.[4]

3. Data Acquisition and Analysis:

  • The diameter of the MMA is continuously recorded throughout the experiment.
  • The percentage of inhibition of the opener-induced vasodilation by the blocker is calculated to determine the in vivo blocking potency.[4]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating KATP channel selectivity.

KATP_Channel_Signaling_Pathway cluster_cell Cardiomyocyte cluster_drugs Pharmacological Intervention Metabolic_Stress Metabolic Stress (e.g., Ischemia) ATP_decrease ↓ ATP / ↑ ADP Metabolic_Stress->ATP_decrease KATP_Channel Sarcolemmal KATP Channel (SUR2A/Kir6.2) ATP_decrease->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization APD_Shortening Action Potential Duration Shortening Hyperpolarization->APD_Shortening Ca_influx_decrease ↓ Ca2+ Influx APD_Shortening->Ca_influx_decrease Arrhythmia_Risk Arrhythmia Risk APD_Shortening->Arrhythmia_Risk Cardioprotection Cardioprotection Ca_influx_decrease->Cardioprotection Clamikalant This compound Clamikalant->KATP_Channel Blocks (Cardioselective) Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks (Non-selective) PNU_37883A PNU-37883A PNU_37883A->KATP_Channel Blocks (Vascular-selective)

Caption: KATP channel signaling in cardiomyocytes and points of intervention for blockers.

InVivo_Electrophysiology_Workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Anesthetized Rat/Dog Surgical_Prep Thoracotomy & Cannulation Animal_Model->Surgical_Prep Instrumentation ECG, BP, MAP Probe Surgical_Prep->Instrumentation Baseline Baseline Recordings Instrumentation->Baseline Drug_Admin IV Administration of KATP Channel Blocker Baseline->Drug_Admin Ischemia LAD Coronary Artery Occlusion Drug_Admin->Ischemia Reperfusion Release of Occlusion Ischemia->Reperfusion Data_Acquisition Continuous Recording of ECG, BP, APD Reperfusion->Data_Acquisition Comparison Compare Ischemia-induced Changes with/without Drug Data_Acquisition->Comparison Selectivity_Assessment Assess Effects on Non-cardiac Parameters (e.g., Blood Glucose) Comparison->Selectivity_Assessment

Caption: Workflow for in vivo validation of KATP channel blocker selectivity.

Conclusion

The in vivo validation of this compound's KATP channel selectivity indicates a preference for cardiac KATP channels over pancreatic channels, although the degree of this selectivity is a subject of ongoing research. Compared to the non-selective blocker Glibenclamide, this compound presents a more favorable profile for cardiac indications by minimizing the risk of hypoglycemia. PNU-37883A, on the other hand, demonstrates selectivity for vascular KATP channels, highlighting the diverse pharmacological profiles achievable with KATP channel modulators. The choice of an appropriate KATP channel blocker for research or therapeutic development will depend on the specific tissue and channel subtype of interest. The experimental protocols outlined in this guide provide a framework for the continued in vivo investigation and comparison of these and other novel KATP channel modulators.

References

Comparative Analysis of Clamikalant Sodium and Vernakalant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the mechanisms of action of two antiarrhythmic agents, Clamikalant sodium and vernakalant. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their molecular targets, electrophysiological effects, and the experimental methodologies used to characterize them.

Introduction

This compound (formerly HMR-1098) and vernakalant are antiarrhythmic drugs with distinct mechanisms of action. While both aim to restore normal sinus rhythm in the heart, they achieve this through interactions with different sets of cardiac ion channels. This guide will delve into their respective pharmacological profiles, providing a comparative framework based on available experimental data.

Mechanism of Action

This compound

This compound is a cardioselective blocker of the sarcolemmal ATP-sensitive potassium channel (KATP).[1] The KATP channel is a key component in the cellular response to metabolic stress. Under normal physiological conditions, high intracellular ATP levels keep these channels closed. However, during periods of ischemia or hypoxia, the fall in ATP concentration leads to the opening of KATP channels, resulting in potassium efflux and shortening of the action potential duration (APD). This APD shortening can contribute to the development of re-entrant arrhythmias.

This compound is designed to selectively block these cardiac KATP channels, thereby preventing the ischemia-induced shortening of the APD and its arrhythmogenic consequences.[1][2] It is the sodium salt of the free acid HMR-1883.[1] Studies have indicated that this compound exhibits a degree of selectivity for cardiac KATP channels over those found in pancreatic β-cells and vascular smooth muscle, potentially reducing the risk of metabolic and hemodynamic side effects.[1][3] Further research has suggested that it may have a higher potency for atrial KATP channels (composed of Kir6.2/SUR1 subunits) compared to ventricular KATP channels (Kir6.2/SUR2A).

Vernakalant

Vernakalant is a multi-ion channel blocker with a pharmacological profile that confers a degree of atrial selectivity.[4][5] Its antiarrhythmic effect is achieved through the modulation of several key cardiac ion currents.

The primary targets of vernakalant include:

  • Potassium Channels:

    • Ultra-rapid delayed rectifier potassium current (IKur), mediated by Kv1.5 channels: This current is predominantly expressed in the atria and plays a crucial role in atrial repolarization.[5][6]

    • Acetylcholine-activated potassium current (IKACh), mediated by Kir3.1/3.4 channels: This current is also atrial-specific and its activation contributes to the shortening of the atrial APD.[5][7]

    • Transient outward potassium current (Ito), mediated by Kv4.3 channels: This current is more prominent in the atria than in the ventricles.[7]

    • Rapidly activating delayed rectifier potassium current (IKr), mediated by hERG channels: Vernakalant exhibits a minimal blocking effect on this channel, which is a key factor in its favorable safety profile regarding the risk of Torsades de Pointes.[1][7]

  • Sodium Channels:

    • Peak and Late Sodium Current (INa), mediated by Nav1.5 channels: Vernakalant blocks the fast inward sodium current in a frequency- and voltage-dependent manner, with a more pronounced effect at higher heart rates, characteristic of atrial fibrillation.[5][7] This rate-dependent block contributes to its efficacy in terminating tachyarrhythmias.

This multi-channel blocking action leads to a prolongation of the atrial effective refractory period (ERP) with minimal effects on the ventricular ERP, which is the basis for its atrial-selective antiarrhythmic action.[6]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the inhibitory effects of this compound and vernakalant on various cardiac ion channels. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the channel's activity.

Table 1: Inhibitory Effects of this compound (HMR-1883) on KATP Channels

Channel/TissueExperimental ConditionsIC50 (µM)Reference(s)
KATP (Guinea Pig Papillary Muscle)Rilmakalim-induced APD shortening, pH 7.41.8[8]
KATP (Guinea Pig Papillary Muscle)Rilmakalim-induced APD shortening, pH 6.00.6[3]
KATP (Guinea Pig Ventricular Myocytes)Rilmakalim-induced whole-cell current, pH 7.40.8[3]
KATP (Rat Ventricular Myocytes)Pinacidil-induced sKATP current0.36[9]
Recombinant Kir6.2/SUR2APinacidil-activated0.30[9]

Table 2: Inhibitory Effects of Vernakalant on Cardiac Ion Channels

ChannelCurrentIC50 (µM)Reference(s)
Kv1.5IKur13[5]
Kv4.2Ito38[5]
Kv4.3Ito30[5]
hERGIKr21[5]
Kir3.1/3.4IKACh10[5]
Nav1.5INa< 10 (at >3 Hz)[5]
Cav1.2ICa,L84[5]

Experimental Protocols

The data presented in this guide were primarily obtained using the patch-clamp technique , a gold-standard electrophysiological method for studying ion channels.

Whole-Cell Patch-Clamp Protocol for Cardiac Ion Channels

This protocol is a generalized representation of the methodology used to measure the effects of compounds on various cardiac ion currents.

1. Cell Preparation:

  • Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., atrial or ventricular) of animal models (e.g., guinea pig, rabbit, dog) or from human biopsies.

  • Alternatively, cell lines stably expressing a specific human ion channel (e.g., HEK293 cells expressing hERG or Nav1.5) are used.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with a single cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total ionic current across the cell membrane.

  • Specific voltage-clamp protocols are applied to isolate and measure the current flowing through the ion channel of interest. These protocols consist of a series of voltage steps designed to activate, inactivate, and de-activate the target channel.

3. Drug Application:

  • A baseline recording of the ionic current is established.

  • The cell is then perfused with an external solution containing increasing concentrations of the test compound (this compound or vernakalant).

  • The effect of the drug on the current amplitude and kinetics is recorded at each concentration to determine the IC50 value.

Specific Protocol for KATP Channel Blockade Measurement

1. Channel Activation:

  • To study KATP channel blockers, the channels first need to be opened. This can be achieved by:

    • Metabolic Inhibition: Perfusing the cell with a solution containing metabolic inhibitors (e.g., cyanide, 2-deoxy-D-glucose) to deplete intracellular ATP.

    • Pharmacological Activation: Using a KATP channel opener (e.g., pinacidil, diazoxide) in the external solution.

2. Measurement of Blockade:

  • Once a stable KATP current is recorded, the blocker (e.g., this compound) is applied at various concentrations.

  • The reduction in the outward KATP current is measured to quantify the inhibitory effect and calculate the IC50.

Visualization of Mechanisms and Workflows

Signaling Pathway of this compound

Clamikalant_Mechanism cluster_cell Cardiomyocyte Ischemia Myocardial Ischemia/ Hypoxia ATP_decrease ↓ Intracellular ATP Ischemia->ATP_decrease KATP_channel Sarcolemmal KATP Channel (Kir6.2/SUR2A or Kir6.2/SUR1) ATP_decrease->KATP_channel Opens K_efflux K+ Efflux KATP_channel->K_efflux APD_shortening Action Potential Duration Shortening K_efflux->APD_shortening Arrhythmia Arrhythmia APD_shortening->Arrhythmia Clamikalant This compound Clamikalant->KATP_channel Blocks

Caption: Mechanism of this compound in preventing ischemia-induced arrhythmia.

Multi-Target Mechanism of Vernakalant

Vernakalant_Mechanism cluster_potassium Potassium Channels cluster_sodium Sodium Channels Vernakalant Vernakalant IKur IKur (Kv1.5) Vernakalant->IKur Blocks IKACh IKACh (Kir3.1/3.4) Vernakalant->IKACh Blocks Ito Ito (Kv4.3) Vernakalant->Ito Blocks IKr IKr (hERG) (minimal effect) Vernakalant->IKr Blocks INa_peak Peak INa (Nav1.5) Vernakalant->INa_peak Blocks INa_late Late INa (Nav1.5) Vernakalant->INa_late Blocks Atrial_ERP ↑ Atrial Effective Refractory Period IKur->Atrial_ERP IKACh->Atrial_ERP Ito->Atrial_ERP Atrial_Conduction ↓ Atrial Conduction (Rate-dependent) INa_peak->Atrial_Conduction INa_late->Atrial_Conduction Antiarrhythmic_Effect Antiarrhythmic Effect (Atrial Fibrillation Termination) Atrial_ERP->Antiarrhythmic_Effect Atrial_Conduction->Antiarrhythmic_Effect

Caption: Multi-ion channel blocking mechanism of vernakalant.

Experimental Workflow for Ion Channel Analysis

Experimental_Workflow Cell_Prep Cell Preparation (Isolated Cardiomyocytes or Transfected Cell Line) Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Patch_Pipette Patch Pipette Fabrication and Filling Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Baseline_Recording Baseline Current Recording Voltage_Protocol->Baseline_Recording Drug_Application Drug Perfusion (Increasing Concentrations) Baseline_Recording->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis

References

Assessing the proarrhythmic potential of Clamikalant sodium compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the proarrhythmic potential of Clamikalant sodium against other well-characterized agents. The assessment is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.

This compound, also known as HMR 1098, is a selective inhibitor of the sarcolemmal ATP-sensitive potassium (KATP) channel.[1][2][3] Its primary mechanism of action involves blocking these channels, which are known to be activated during periods of metabolic stress, such as myocardial ischemia. By inhibiting the KATP channels, this compound can prevent the shortening of the cardiac action potential duration (APD) and QT interval that typically occurs under ischemic conditions.[1]

Comparative Proarrhythmic Profile

In contrast, comparator agents such as dofetilide and moxifloxacin have well-documented proarrhythmic mechanisms. Dofetilide is a potent and specific blocker of the hERG potassium channel, which is a primary mechanism for drug-induced QT prolongation and Torsades de Pointes (TdP). Moxifloxacin, a fluoroquinolone antibiotic, also prolongs the QT interval, primarily through hERG channel inhibition, and is often used as a positive control in clinical QT studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparator agents. Due to the limited public data for this compound's effects on a broad range of cardiac ion channels, a direct quantitative comparison of proarrhythmic potential is challenging. The available data for Clamikalant primarily focuses on its intended mechanism of action on KATP channels and its effects in preclinical models of myocardial infarction.

Table 1: In Vitro Ion Channel Effects

CompoundTarget Ion ChannelIC50Species/Cell LineKey Findings
This compound (HMR 1098) sKATP (Pinacidil-induced)0.36 µMRat ventricular myocytesEffective block of sarcolemmal KATP channels.[4]
DofetilidehERG (IKr)~10-50 nMHEK293 cellsPotent and selective hERG channel blocker.
MoxifloxacinhERG (IKr)~30-60 µMHEK293 cellsModerate hERG channel blocker.

Table 2: In Vivo Electrophysiological Effects

CompoundAnimal ModelDosingKey Electrophysiological Findings
This compound (HMR 1098) Canine old myocardial infarction3 mg/kg, i.v.Significantly improved scores of PES-induced ventricular arrhythmias.[2]
This compound (HMR 1098) Anesthetized rats (regional ischemia)10 mg/kg i.v.No significant effect on mean arterial blood pressure or heart rate.[1]
This compound (HMR 1098) Rabbit phase-2 myocardial infarction10 µMSignificantly prolonged APD and effective refractory period.[5]
DofetilideVariousVariousDose-dependent QT prolongation.
MoxifloxacinVariousVariousDose-dependent QT prolongation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent assessment.

In Vitro Electrophysiology: Patch Clamp on Rat Ventricular Myocytes
  • Objective: To determine the inhibitory concentration (IC50) of this compound on sarcolemmal ATP-sensitive potassium (sKATP) channels.

  • Cell Preparation: Adult rat ventricular myocytes were isolated using standard enzymatic digestion protocols.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed. sKATP currents were induced by the KATP channel opener pinacidil.

  • Drug Application: this compound was applied at various concentrations to determine the dose-dependent block of the pinacidil-induced current.

  • Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a Hill equation.[4]

In Vivo Electrophysiology: Canine Model of Old Myocardial Infarction
  • Objective: To evaluate the antiarrhythmic effects of this compound on ventricular arrhythmias induced by programmed electrical stimulation (PES).

  • Animal Model: Myocardial infarction was induced in dogs via coronary artery ligation. Experiments were conducted on animals with healed infarcts ("old myocardial infarction").

  • Programmed Electrical Stimulation (PES): A standardized PES protocol was used to induce ventricular arrhythmias. The severity of the induced arrhythmias was scored.

  • Drug Administration: this compound was administered intravenously at a dose of 3 mg/kg.

  • Data Analysis: Arrhythmia scores before and after drug administration were compared to assess the antiarrhythmic efficacy.[2]

In Vivo Hemodynamic and Electrophysiological Assessment in Anesthetized Rats
  • Objective: To assess the effects of this compound on cardiac function during regional ischemia and reperfusion.

  • Animal Model: Anesthetized rats underwent occlusion of the left descending coronary artery for 30 minutes, followed by 60 minutes of reperfusion.

  • Measurements: Mean arterial blood pressure and heart rate were monitored throughout the control, ischemia, and reperfusion periods.

  • Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg.

  • Data Analysis: Hemodynamic parameters were compared between vehicle-treated and this compound-treated animals.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Proarrhythmia_Mechanism cluster_drug Drug Action cluster_channel Ion Channel Modulation cluster_effect Cellular & ECG Effects Dofetilide Dofetilide hERG hERG (IKr) Channel Dofetilide->hERG Block Moxifloxacin Moxifloxacin Moxifloxacin->hERG Block Clamikalant This compound KATP KATP Channel Clamikalant->KATP Block APD Action Potential Duration (APD) Clamikalant->APD Prevents Shortening (Ischemia) hERG->APD Prolongation KATP->APD Shortening (Ischemia) QT QT Interval APD->QT Prolongation Arrhythmia Proarrhythmia (Torsades de Pointes) QT->Arrhythmia Increased Risk

Caption: Proarrhythmic mechanisms of this compound and comparator agents.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_integration Data Integration & Risk Assessment PatchClamp Whole-Cell Patch Clamp (Isolated Myocytes) IonChannel Assess Ion Channel Block (e.g., KATP, hERG) PatchClamp->IonChannel IC50 Determine IC50 IonChannel->IC50 Risk Proarrhythmic Risk Assessment IC50->Risk AnimalModel Animal Model (e.g., Canine, Rabbit MI) PES Programmed Electrical Stimulation (PES) AnimalModel->PES ECG ECG & Hemodynamic Monitoring AnimalModel->ECG Arrhythmia Assess Arrhythmia Induction & Hemodynamic Changes PES->Arrhythmia ECG->Arrhythmia Arrhythmia->Risk

Caption: Experimental workflow for assessing proarrhythmic potential.

Conclusion

Based on the available data, this compound's primary electrophysiological effect is the selective blockade of sarcolemmal KATP channels. This action is demonstrated to be potentially antiarrhythmic in preclinical models of myocardial ischemia by preventing ischemia-induced APD and QT interval shortening.[1][2] However, a comprehensive assessment of its proarrhythmic potential according to the current CiPA paradigm is limited by the lack of publicly available data on its effects on other key cardiac ion channels, such as hERG, Nav1.5, and Cav1.2. Therefore, a direct comparison of its intrinsic proarrhythmic risk with agents like dofetilide and moxifloxacin, whose proarrhythmic mechanisms are well-defined and primarily linked to hERG channel blockade, cannot be fully established at this time. Further studies evaluating the broader electrophysiological profile of this compound are warranted to provide a more complete understanding of its cardiac safety profile.

References

Cross-Study Validation of Clamikalant Sodium's Antiarrhythmic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clamikalant sodium's antiarrhythmic effects against other established antiarrhythmic agents. The information is compiled from a review of preclinical and clinical studies to support further research and development in cardiovascular therapeutics.

Executive Summary

This compound is an investigational drug identified as a cardioselective ATP-dependent potassium (KATP) channel blocker.[1] Its primary mechanism of action focuses on mitigating the detrimental electrophysiological changes associated with myocardial ischemia, thereby preventing the development of arrhythmias. This guide compares this compound to other classes of antiarrhythmic drugs, including sodium channel blockers and other potassium channel blockers, to provide a comprehensive overview of its potential therapeutic standing.

Mechanism of Action: A Comparative Overview

Antiarrhythmic drugs are primarily classified based on their effects on the cardiac action potential.[2]

  • This compound (Investigational KATP Channel Blocker): Clamikalant acts by blocking ATP-sensitive potassium channels, which are particularly active during ischemic conditions. This action is intended to prevent the shortening of the action potential duration that occurs during ischemia, a key factor in the development of life-threatening arrhythmias.

  • Class I Antiarrhythmics (Sodium Channel Blockers): These drugs, such as flecainide and propafenone, work by blocking the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential.[3][4] This slows down conduction velocity in the heart, which can help to suppress tachycardias caused by abnormal conduction pathways.[3]

  • Class III Antiarrhythmics (Potassium Channel Blockers): Agents like amiodarone and sotalol primarily block potassium channels, which prolongs the repolarization phase of the action potential.[2][[“]] This increases the effective refractory period, making the heart less susceptible to re-entrant arrhythmias.[3]

The following diagram illustrates the simplified signaling cascade during myocardial ischemia and the points of intervention for different classes of antiarrhythmic drugs.

G cluster_0 Myocardial Ischemia cluster_1 Cellular Response cluster_2 Drug Intervention Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion leads to KATP_opening KATP Channel Opening ATP_depletion->KATP_opening causes APD_shortening Action Potential Duration Shortening KATP_opening->APD_shortening results in Arrhythmia Arrhythmia APD_shortening->Arrhythmia promotes Clamikalant This compound Clamikalant->KATP_opening blocks Class_III Class III Agents (e.g., Amiodarone) Class_III->APD_shortening prevents by blocking other K+ channels

Figure 1. Intervention points of antiarrhythmic drugs in ischemic cascade.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound in preclinical models compared to other antiarrhythmic agents in clinical use.

Drug/Drug ClassMechanism of ActionEfficacy MetricModel/Study PopulationKey FindingsReference
This compound KATP Channel BlockerReduction in mortalityIschemia-reperfusion in ratsDoses of 3 and 10 mg/kg i.v. reduced mortality from 61% to 30% and 13%, respectively.
This compound KATP Channel BlockerPrevention of ventricular fibrillationConscious dogs with healed myocardial infarction3 mg/kg i.v. prevented ventricular fibrillation in 11 of 13 animals.
Flecainide Class IC Sodium Channel BlockerCardioversion of recent-onset AFHuman clinical trialInhaled doses up to 120 mg resulted in a 50% cardioversion rate within 90 minutes.[6]
Amiodarone Class III Potassium Channel BlockerMaintenance of sinus rhythmPatients with/without structural heart diseaseConsidered the most effective antiarrhythmic drug, but with potential for significant side effects.[[“]][7][8]
Sotalol Class III Potassium Channel BlockerMaintenance of sinus rhythmPatients with coronary artery diseaseA first-line antiarrhythmic treatment option for this patient population.[8]

Experimental Protocols

A standardized approach to evaluating the efficacy of antiarrhythmic drugs is crucial for cross-study validation. Key experimental methodologies are outlined below.

This model is designed to simulate the conditions of a myocardial infarction to assess the protective effects of a drug.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with sodium pentobarbital.

  • Surgical Procedure:

    • The chest is opened to expose the heart.

    • A ligature is placed around the left anterior descending (LAD) coronary artery.

    • The ligature is tightened to induce ischemia for a specified period (e.g., 5-30 minutes).

    • The ligature is then released to allow for reperfusion (e.g., 10 minutes).

  • Drug Administration: The investigational drug (e.g., this compound) or vehicle is administered intravenously at various doses before the ischemic period.

  • Endpoint Measurement:

    • Continuous electrocardiogram (ECG) monitoring to record the incidence and duration of ventricular fibrillation and other arrhythmias.

    • Mortality rate is recorded for each group.

These studies are conducted to directly assess the electrical properties of the heart and the effects of antiarrhythmic drugs.

  • Patient Population: Patients with a history of symptomatic arrhythmias.

  • Procedure:

    • Catheters with electrodes are inserted into a vein and guided to the heart.

    • The catheters record the heart's electrical activity and can be used to pace the heart.

    • Programmed electrical stimulation is used to attempt to induce the arrhythmia.

  • Drug Administration: An antiarrhythmic drug is administered intravenously.

  • Endpoint Measurement:

    • The ability to re-induce the arrhythmia after drug administration is assessed.

    • Changes in electrophysiological parameters such as the effective refractory period and conduction velocity are measured.

The diagram below outlines a typical workflow for the evaluation of a novel antiarrhythmic agent.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials InVitro In Vitro Patch Clamp (Ion Channel Specificity) ExVivo Ex Vivo Langendorff Heart (Action Potential Duration) InVitro->ExVivo Proceed if promising InVivo In Vivo Animal Models (Ischemia-Reperfusion) ExVivo->InVivo Proceed if promising PhaseI Phase I (Safety & Pharmacokinetics in Healthy Volunteers) InVivo->PhaseI Proceed to clinical trials PhaseII Phase II (Efficacy & Dose-Ranging in Patients) PhaseI->PhaseII Proceed if safe PhaseIII Phase III (Large-Scale Efficacy & Safety) PhaseII->PhaseIII Proceed if effective

Figure 2. Workflow for antiarrhythmic drug development.

Pharmacokinetics and Safety

DrugBioavailabilityHalf-lifeTherapeutic Plasma ConcentrationCommon Adverse EffectsReference
This compound Oral: 40-70%5-9 hours (elimination phase)Not establishedUnder investigation
Flecainide ~95%12-27 hours200-1000 ng/mLProarrhythmia, blurred vision, dizziness[8][9]
Amiodarone ~50%25-110 days1.0-2.5 µg/mLPulmonary toxicity, thyroid dysfunction, liver damage[7][9]
Sotalol ~100%12 hoursNot commonly monitoredBradycardia, fatigue, proarrhythmia[9][10]

Conclusion

This compound, with its targeted mechanism of action on KATP channels, shows promise as a potential antiarrhythmic agent, particularly in the context of myocardial ischemia. Preclinical data suggests significant efficacy in reducing ischemia-induced arrhythmias. A thorough comparison with existing antiarrhythmic drugs highlights the ongoing need for agents with improved safety profiles and targeted efficacy. The development of this compound and other novel agents will depend on rigorous clinical trials to establish their place in the therapeutic armamentarium for cardiac arrhythmias.

References

Benchmarking Clamikalant Sodium: A Comparative Guide to Novel Ion Channel Blockers in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of ion channel therapeutics is undergoing a significant evolution, with novel agents targeting a diverse array of channels with greater selectivity and unique mechanisms of action. This guide provides a comparative benchmark of Clamikalant sodium, a cardioselective ATP-sensitive potassium (KATP) channel blocker, against a selection of novel ion channel blockers in various stages of clinical development. The following analysis is based on publicly available preclinical and clinical data, offering a quantitative and qualitative assessment of their potential therapeutic applications, particularly in the context of cardiac arrhythmias and beyond.

Executive Summary

This compound, a selective blocker of the cardiac KATP channel, has shown promise in preclinical models of ischemia-induced ventricular arrhythmias. This guide compares its profile with three distinct classes of novel ion channel blockers:

  • VX-548 (Suzetrigine): A highly selective NaV1.8 channel blocker under investigation for acute and neuropathic pain.

  • Cenobamate: An anti-seizure medication that modulates GABAA receptors and inhibits voltage-gated sodium channels.

  • Camlipixant: A selective P2X3 receptor antagonist in late-stage development for refractory chronic cough.

  • Dalazatide: A first-in-class Kv1.3 potassium channel blocker being investigated for autoimmune diseases.

While these novel agents are primarily being developed for non-cardiac indications, their interactions with ion channels warrant a comparative analysis of their potential cardiovascular effects and off-target profiles. This guide aims to provide a data-driven overview to inform future research and development in the field of ion channel modulation.

Comparative Data on Ion Channel Blockers

The following table summarizes the key characteristics and available quantitative data for this compound and the selected novel ion channel blockers.

FeatureThis compoundVX-548 (Suzetrigine)CenobamateCamlipixantDalazatide
Primary Target ATP-sensitive potassium (KATP) channel (Kir6.2/SUR2A)[1][2][3]Voltage-gated sodium channel 1.8 (NaV1.8)[4][5]Voltage-gated sodium channels (persistent current) & GABAA receptors[6][7]P2X3 receptor[8][9][10]Voltage-gated potassium channel 1.3 (Kv1.3)[11]
Therapeutic Area Cardiac Arrhythmia (investigational)Acute and Neuropathic Pain (Phase 3)[4][12]Epilepsy (approved)Refractory Chronic Cough (Phase 3)[13]Autoimmune Diseases (e.g., Psoriasis) (Phase 1b)
Mechanism of Action Blocks the cardiac-specific KATP channel, preventing action potential shortening during ischemia.[1][14]Selective inhibition of NaV1.8, which is expressed in peripheral pain-sensing neurons.[4][5]Inhibits persistent sodium current and is a positive allosteric modulator of GABAA receptors.[6]Antagonizes the P2X3 receptor, an ATP-gated ion channel on sensory nerve fibers.[8][9][10]Blocks Kv1.3 channels on chronically activated effector memory T cells, modulating the immune response.[11]
Selectivity Selective for cardiac (SUR2A) over pancreatic (SUR1) and vascular (SUR2B) KATP channels.[1][15][16][17]Highly selective for NaV1.8 over other NaV channel subtypes.[4][5]Non-selective inhibition of sodium channels; also targets GABAA receptors.[6]Selective for P2X3 over other P2X receptors.[8]Highly specific for Kv1.3.
Reported Efficacy Prevents ischemia-induced ventricular fibrillation in animal models.[18]Statistically significant reduction in pain intensity in Phase 3 trials for acute pain.[12]Significant reduction in seizure frequency in patients with focal onset seizures.[6]Statistically significant reduction in 24-hour cough frequency in Phase 2b trial.[13]Reduction in PASI score in patients with plaque psoriasis in a Phase 1b study.
Cardiac Safety Profile Under investigation; designed to be cardioselective.Generally well-tolerated in clinical trials with no major cardiovascular signals reported.[4][12]Can cause QTc interval shortening; contraindicated in patients with familial short QT syndrome.[6][7] IC50 for hERG: >20µM.[6][7]Generally well-tolerated in clinical trials.[13]Preclinical toxicology studies showed no cardiovascular safety concerns.
IC50 on Cardiac Channels Not explicitly reported in searches.Not explicitly reported in searches.hNav1.5 (peak): 87.6 µM; hNav1.5 (late): 46.5 µM; hCaV1.2: 509.75 µM; hERG: >20 µM[6][19]Not explicitly reported in searches.Not explicitly reported in searches.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

This compound: In Vivo Model of Ischemia-Induced Arrhythmia
  • Objective: To assess the antiarrhythmic efficacy of this compound in a canine model of myocardial ischemia and reperfusion.

  • Animal Model: Anesthetized mongrel dogs.

  • Procedure:

    • A hydraulic occluder is placed around the left anterior descending coronary artery to induce ischemia.

    • Hemodynamic parameters (heart rate, blood pressure, etc.) and electrocardiogram (ECG) are continuously monitored.

    • Ischemia is induced by inflating the occluder for a specified period (e.g., 60 minutes), followed by reperfusion.

    • This compound or vehicle is administered intravenously prior to the ischemic period.

    • The incidence and duration of ventricular fibrillation and other arrhythmias are recorded and compared between the treatment and control groups.

  • Key Parameters Measured: Incidence of ventricular fibrillation, duration of arrhythmias, heart rate, blood pressure, and ECG intervals.

Cenobamate: In Vitro Cardiac Ion Channel Electrophysiology
  • Objective: To determine the inhibitory effects of cenobamate on various human cardiac ion channels.[7][20]

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing specific human cardiac ion channel isoforms (hNav1.5, hCaV1.2, hKv7.1/minK, hERG).[6][7][20]

  • Methodology:

    • Whole-cell patch-clamp technique is used to record ionic currents from individual cells.[7][20]

    • Cells are perfused with a bath solution containing varying concentrations of cenobamate.

    • Specific voltage-clamp protocols are applied to elicit and measure the currents from each ion channel. For example, for hERG, a two-step protocol is used to elicit the peak tail current.[7][20]

    • The concentration-response relationship is determined to calculate the half-maximal inhibitory concentration (IC50) for each channel.[6][7][19]

  • Key Parameters Measured: Peak and late sodium current (INa), L-type calcium current (ICaL), slow delayed rectifier potassium current (IKs), and rapid delayed rectifier potassium current (IKr).[6][7][19]

VX-548: Phase 3 Clinical Trial in Acute Pain (Abdominoplasty Model)
  • Objective: To evaluate the efficacy and safety of VX-548 for the treatment of moderate-to-severe acute pain following abdominoplasty.

  • Study Design: Randomized, double-blind, placebo-controlled, pivotal trial.

  • Participants: Patients undergoing abdominoplasty surgery.

  • Intervention:

    • Patients are randomized to receive oral VX-548, placebo, or an active comparator (e.g., hydrocodone bitartrate/acetaminophen).

    • The primary endpoint is the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), measured on a Numeric Pain Rating Scale (NPRS).

    • Secondary endpoints include time to meaningful pain relief and patient-reported outcomes.

  • Key Parameters Measured: SPID48, NPRS scores, time to pain relief, and incidence of adverse events.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and study designs.

Clamikalant_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space cluster_outcome Electrophysiological Effect KATP KATP Channel (Kir6.2/SUR2A) AP_Shortening Action Potential Shortening KATP->AP_Shortening Prevents Clamikalant Clamikalant Sodium Clamikalant->KATP Blocks ATP ATP ATP->KATP Inhibits Ischemia Myocardial Ischemia Ischemia->ATP Decreases Arrhythmia Ventricular Arrhythmia AP_Shortening->Arrhythmia Prevents

Caption: Signaling pathway of this compound in cardiomyocytes.

Cenobamate_Cardiac_Electrophysiology_Workflow start Start: HEK293 cells expressing human cardiac ion channels patch_clamp Whole-cell patch-clamp recording start->patch_clamp cenobamate_application Application of varying concentrations of Cenobamate patch_clamp->cenobamate_application data_acquisition Record ionic currents using specific voltage protocols cenobamate_application->data_acquisition analysis Analyze concentration-response and calculate IC50 values data_acquisition->analysis end End: Determine inhibitory potency on cardiac channels analysis->end

Caption: Experimental workflow for in vitro cardiac electrophysiology studies.

Novel_Blocker_Targets cluster_VX548 VX-548 cluster_Camlipixant Camlipixant cluster_Dalazatide Dalazatide VX548 VX-548 NaV1_8 NaV1.8 (Peripheral Neurons) VX548->NaV1_8 Inhibits Camlipixant Camlipixant P2X3 P2X3 Receptor (Sensory Nerves) Camlipixant->P2X3 Antagonizes Dalazatide Dalazatide Kv1_3 Kv1.3 Channel (T-cells) Dalazatide->Kv1_3 Blocks

Caption: Primary targets of novel ion channel blockers.

Conclusion

This comparative guide highlights the distinct profiles of this compound and a selection of novel ion channel blockers. This compound remains a focused antiarrhythmic candidate with a clear, cardioselective mechanism of action. In contrast, VX-548, Cenobamate, Camlipixant, and Dalazatide represent a new wave of ion channel modulators with high selectivity for targets outside the traditional cardiovascular space.

While direct comparative efficacy and safety data in the context of arrhythmias are limited for these novel agents, their development underscores the growing understanding of ion channel biology and the potential for targeted therapeutic interventions. For researchers and drug development professionals, the key takeaway is the increasing importance of comprehensive preclinical cardiac safety profiling, even for compounds intended for non-cardiac indications. The data presented here serves as a foundational resource for further investigation and highlights the potential for cross-disciplinary insights in the ever-evolving field of ion channel pharmacology.

References

Comparative Preclinical Meta-Analysis of Clamikalant Sodium for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive meta-analysis of preclinical trial data for Clamikalant sodium (HMR-1098), a cardioselective ATP-sensitive potassium (KATP) channel blocker, provides critical insights into its potential efficacy and safety profile for the treatment of atrial fibrillation when compared to other antiarrhythmic agents. This guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a consolidated resource for comparative evaluation.

This compound distinguishes itself by selectively targeting the sarcolemmal KATP channels, which are believed to play a significant role in the electrical remodeling observed in atrial fibrillation. Preclinical studies have demonstrated its ability to modulate key electrophysiological parameters in animal models of atrial arrhythmia.

Quantitative Data Summary

Table 1: Electrophysiological Effects of this compound (HMR-1098) in a Canine Model of Pacing-Induced Atrial Fibrillation

ParameterTreatment GroupBaseline (mean ± SD)360 min Post-Pacing (mean ± SD)p-value
High Right Atrial Effective Refractory Period (HRA-ERP) at 400ms cycle lengthControl (Saline)179 ± 21 ms161 ± 23 ms0.002
HMR-1098Not significantly different from controlIncreased to baseline by 360 min0.01 (from 180-240 min onwards)

Data extracted from a study in a canine model with rapid atrial pacing to induce atrial fibrillation.[1]

Table 2: Effects of this compound (HMR-1098) in a Rabbit Model of Myocardial Infarction

ParameterTreatment GroupOutcome
Action Potential Duration (APD)HMR-1098 (10 µM)Significantly prolonged
Effective Refractory Period (ERP)HMR-1098 (10 µM)Significantly prolonged
Sustained Ventricular Fibrillation (VF)HMR-1098 (10 µM)Prevented in 5 of 9 MI hearts

Data from a Langendorff-perfused rabbit heart model 4-5 hours after coronary artery ligation.[2]

Table 3: Effects of Glibenclamide (KATP Channel Blocker) in a Rat Model of Hypoglycemia-Induced Arrhythmias

Arrhythmia TypeVehicleGlibenclamide (5 mg/kg/h)
First-Degree Heart Block (events/min)0.18 ± 0.090 (Completely prevented)
Second-Degree Heart Block (events/min)0.6 ± 0.20.12 ± 0.1 (Significantly reduced)
Third-Degree Heart Block (incidence)67%0% (Completely prevented)
Mortality60%0% (Completely prevented)

Data from a hyperinsulinemic-severe hypoglycemic clamp study in adult Sprague-Dawley rats.[3][4]

Experimental Protocols

Canine Model of Pacing-Induced Atrial Fibrillation: Nine dogs were treated with an intravenous bolus of HMR-1098 (3 mg/kg) followed by a continuous infusion (17 µg/kg/min), while seven dogs served as controls receiving saline.[1] Pharmacological autonomic blockade was established and maintained throughout the study. Rapid right atrial pacing at a 50 ms cycle length was performed for 6 hours to induce atrial electrical remodeling.[1] Electrophysiological parameters, including high right atrial effective refractory period (HRA-ERP) and coronary sinus ERP (CS-ERP), were measured at various cycle lengths before and at multiple time points during pacing.[1]

Langendorff-Perfused Rabbit Myocardial Infarction Model: Nine Langendorff-perfused rabbit hearts were studied 4-5 hours after coronary artery ligation, with five control hearts.[2] Dual voltage and intracellular Ca2+ optical mapping were performed. A comprehensive electrophysiology study protocol was conducted, which included measurements of action potential duration (APD) restitution, conduction velocity (CV), and inducibility of ventricular fibrillation (VF).[2] This protocol was repeated after the administration of HMR-1098 (10 µM).[2]

Rat Model of Hypoglycemia-Induced Arrhythmias: Adult Sprague-Dawley rats underwent a hyperinsulinemic (0.2 U/kg/min) severe hypoglycemic (10 to 15 mg/dL) clamp with continuous electrocardiography.[3][4] Animals were randomized to receive intravenous vehicle, glibenclamide (5 mg/kg/h), or diazoxide (a KATP channel opener).[3][4] The incidence and frequency of various cardiac arrhythmias were monitored and recorded.[3][4]

Mechanism of Action and Signaling Pathway

This compound is a cardioselective blocker of the sarcolemmal ATP-sensitive potassium (KATP) channel.[5] In atrial myocytes, particularly under conditions of metabolic stress that can occur during the high atrial rates of atrial fibrillation, a decrease in intracellular ATP can lead to the opening of KATP channels. This opening results in an increased outward potassium current, which shortens the action potential duration (APD) and the effective refractory period (ERP). This shortening is a key feature of the electrical remodeling that perpetuates atrial fibrillation. By blocking these channels, this compound is hypothesized to prevent this APD shortening, thereby exerting its antiarrhythmic effect.

Clamikalant_Mechanism cluster_cell Atrial Myocyte Metabolic_Stress Metabolic Stress (e.g., Atrial Fibrillation) ATP_decrease ↓ Intracellular ATP Metabolic_Stress->ATP_decrease KATP_Channel Sarcolemmal KATP Channel (Kir6.2/SUR2A) ATP_decrease->KATP_Channel Opens K_efflux ↑ K+ Efflux KATP_Channel->K_efflux APD_shortening Action Potential Duration Shortening K_efflux->APD_shortening AF_perpetuation Perpetuation of Atrial Fibrillation APD_shortening->AF_perpetuation Clamikalant This compound Clamikalant->KATP_Channel Blocks

Caption: Mechanism of action of this compound in atrial myocytes.

Experimental Workflow

The preclinical evaluation of a novel antiarrhythmic agent like this compound typically follows a structured workflow designed to assess its efficacy and safety before human trials.

Preclinical_Workflow In_Vitro In Vitro Studies (Ion Channel Assays) Ex_Vivo Ex Vivo Models (Langendorff-perfused hearts) In_Vitro->Ex_Vivo In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Pacing-induced AF) Ex_Vivo->In_Vivo_Efficacy In_Vivo_Safety In Vivo Safety & Toxicology (Hemodynamics, ECG monitoring) In_Vivo_Efficacy->In_Vivo_Safety Data_Analysis Data Analysis & Comparison In_Vivo_Safety->Data_Analysis

Caption: Generalized preclinical workflow for antiarrhythmic drug evaluation.

References

Safety Operating Guide

Navigating the Final Frontier of Drug Discovery: Proper Disposal of Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the meticulous handling of investigational compounds is paramount, extending from initial experiments to the final disposal of waste materials. Clamikalant sodium, a potassium channel blocker under investigation for cardiac arrhythmias, requires a comprehensive understanding of its proper disposal procedures to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety.

Core Principles of Investigational Drug Disposal

As an investigational drug, specific disposal protocols for this compound may not be universally established. Therefore, a conservative approach that aligns with general best practices for pharmaceutical waste is crucial. The primary principle is to prevent the release of this biologically active compound into the environment.

Procedural Guidance for this compound Disposal

Researchers must adhere to a structured disposal plan that prioritizes safety and regulatory compliance. The following steps provide a clear framework for the proper disposal of this compound waste.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to conduct a thorough risk assessment. Given its action as a potassium channel blocker, it should be treated as a potentially hazardous substance.

ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Consider if generating aerosols or dustsA properly fitted respirator (e.g., N95) may be necessary.

Step 2: Waste Segregation and Containment

Proper segregation of waste is critical to prevent accidental reactions and to ensure correct disposal streams.

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (PPE), should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.

  • Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Step 3: Labeling and Storage

All waste containers must be accurately and clearly labeled.

  • Label Content: The label should include "Hazardous Waste," the name of the compound ("this compound"), the primary hazard (e.g., "Toxic," "Biologically Active"), the date, and the name of the principal investigator or laboratory.

  • Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic and incompatible materials.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed and approved hazardous waste management contractor.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest or a certificate of destruction, is completed and retained as per institutional and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Start Start: this compound Waste Generated Assess_Waste Assess Waste Type (Solid, Liquid, Sharps) Start->Assess_Waste Segregate_Waste Segregate into Appropriate Hazardous Waste Container Assess_Waste->Segregate_Waste Label_Container Label Container Correctly ('Hazardous Waste', Compound Name, etc.) Segregate_Waste->Label_Container Store_Waste Store Securely in Designated Area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste->Contact_EHS Disposal_Vendor Waste Collected by Licensed Disposal Vendor Contact_EHS->Disposal_Vendor Incineration Incineration (Typical Method) Disposal_Vendor->Incineration Documentation Receive and File Certificate of Destruction Incineration->Documentation End End of Process Documentation->End

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a culture of safety and responsibility in the laboratory is fundamental to the advancement of science.

Safeguarding Laboratory Practices: A Guide to Handling Clamikalant Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Clamikalant sodium, a selective ATP-sensitive potassium (KATP) channel blocker. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on handling similarly structured powdered chemical compounds is recommended. The following PPE is mandatory when working with this compound to minimize exposure via inhalation, ingestion, or skin contact.

Recommended Personal Protective Equipment:

SituationRequired PPERationale
General Laboratory Use Safety goggles with side shields, nitrile gloves, and a standard lab coat.To prevent accidental eye and skin contact with the chemical powder.
Weighing and Solution Preparation In addition to general PPE, a full-face respirator with appropriate particulate filters should be used within a certified chemical fume hood.To avoid inhalation of fine dust particles that may become airborne.
Risk of Splashing A face shield worn over safety goggles.To provide comprehensive protection for the face from potential splashes during solution handling.
Handling Large Quantities or in Case of Spill Chemical-resistant full-body suit or apron.To protect the body from widespread contamination in the event of a significant spill.

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Operational Plan for Safe Handling and Storage

A systematic workflow is crucial for minimizing risks associated with this compound from its arrival in the laboratory to its final disposal.

Receiving and Storage:

Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label is intact and legible. This compound powder should be stored at -20°C for long-term stability (up to 2 years). If prepared in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1][2] The storage area should be a dry, well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids.[3]

Preparation and Use:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne particles.[3]

  • Avoid the formation of dust.[3]

  • Use non-sparking tools when handling the powder.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Emergency Procedures and Disposal Plan

Spill Response:

  • Small Spills: In the event of a small spill, evacuate the immediate area. Wearing the appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite or sand.[3] Avoid raising dust. Collect the material into a sealed container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the laboratory and notify the appropriate environmental health and safety (EHS) personnel immediately.[3]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan:

All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Storage: Store the hazardous waste container in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[4]

Quantitative Data

Due to the limited availability of public data for this compound, specific quantitative toxicity values are not available. However, for context, the acute oral toxicity (LD50) for a different sodium salt, sodium cyclamate, in rats is reported as 1280 mg/kg.[5] It is crucial to treat this compound as a compound with unknown toxicity and handle it with the utmost care.

Chemical PropertyValue
CAS Number 261717-22-0
Molecular Formula C19H21N9O2 (Note: Formula may vary based on source)[1][2]
Molecular Weight 493.96 g/mol [1][2]

Mechanism of Action and Experimental Workflow

This compound is an ATP-sensitive potassium (KATP) channel blocker.[1][2][6] These channels are found in various tissues, including the heart, and play a crucial role in linking cellular metabolism to electrical activity.[7] In pathological conditions such as myocardial ischemia, a decrease in intracellular ATP leads to the opening of KATP channels, which can contribute to arrhythmias.[8] By blocking these channels, this compound is investigated for its potential antiarrhythmic effects.

Below are diagrams illustrating the logical workflow for handling this compound and a simplified representation of its mechanism of action.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Label Verify Label Inspect->Label Store Store at -20°C (powder) or -80°C (solution) Label->Store FumeHood Work in Chemical Fume Hood Store->FumeHood Transfer for Use PPE Don Appropriate PPE FumeHood->PPE Weigh Weigh Solid PPE->Weigh Prepare Prepare Solution Weigh->Prepare Collect Collect Waste Prepare->Collect Generate Waste LabelWaste Label as Hazardous Collect->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste Dispose Dispose via Licensed Service StoreWaste->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

G MetabolicStress Metabolic Stress (e.g., Ischemia) ATP Decreased Intracellular ATP MetabolicStress->ATP KATP_Open KATP Channel Opening ATP->KATP_Open Arrhythmia Arrhythmia KATP_Open->Arrhythmia Clamikalant This compound Block Blockade of KATP Channel Clamikalant->Block Block->KATP_Open

Caption: Simplified Mechanism of Action of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。